molecular formula C16H28N2O5 B558263 Boc-MeThr(Bzl)-OH CAS No. 64263-80-5

Boc-MeThr(Bzl)-OH

Numéro de catalogue: B558263
Numéro CAS: 64263-80-5
Poids moléculaire: 323,39 g/mole
Clé InChI: IWCSBUBELIDSKW-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-MeThr(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C16H28N2O5 and its molecular weight is 323,39 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNYZJGZSJUGU-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427133
Record name Boc-N-Me-Thr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-80-5
Record name Boc-N-Me-Thr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-MeThr(Bzl)-OH chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-α-Boc-N-α-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]

Introduction

N-α-Boc-N-α-methyl-O-benzyl-L-threonine, abbreviated as this compound, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly in the field of drug discovery and development. The presence of the N-methyl group introduces conformational constraints and metabolic stability to the resulting peptide, while the Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) groups provide orthogonal protection for the α-amino and side-chain hydroxyl functionalities, respectively. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and use, and logical workflows for its application in solid-phase peptide synthesis (SPPS).

While specific experimental data for this compound is not widely published, this guide consolidates information from analogous N-methylated and O-benzylated amino acid derivatives to provide a robust technical overview for researchers and scientists.

Core Chemical & Physical Properties

The properties of this compound are determined by its constituent protecting groups and the threonine backbone. The data presented below is a combination of predicted values and data from closely related compounds, such as Boc-Thr(Bzl)-OH and other N-methylated amino acid derivatives.

Structural and General Data
PropertyValueSource
Compound Name N-α-Boc-N-α-methyl-O-benzyl-L-threonineN/A
Abbreviation This compoundN/A
Molecular Formula C₁₇H₂₅NO₅N/A
Molecular Weight 323.39 g/mol [1]
CAS Number Not availableN/A
Appearance Expected to be a white to off-white powder[2][3]
Physicochemical and Spectroscopic Data
PropertyValueSource
Melting Point Expected to be similar to Boc-Thr(Bzl)-OH (110 - 120 °C)[2]
Optical Rotation [α]²⁰/D Data not available; expected to vary from Boc-Thr(Bzl)-OHN/A
Solubility Soluble in organic solvents like DMF, DCM, and Methanol
Storage Conditions Store at 0 - 8 °C to ensure stability[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of this compound are provided below. These protocols are based on established methodologies for the synthesis of similar protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of this compound

The synthesis of N-methylated amino acids can be challenging. One common route involves the formation and subsequent reduction of an oxazolidinone intermediate from the corresponding non-methylated precursor, Boc-Thr(Bzl)-OH.[4]

Materials:

  • Boc-Thr(Bzl)-OH

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Oxazolidinone Formation:

    • To a solution of Boc-Thr(Bzl)-OH (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-TsOH.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.

  • Reductive Cleavage to N-Methylated Product:

    • Dissolve the crude oxazolidinone in a 1:1 mixture of DCM and TFA at 0 °C.

    • Add triethylsilane (2-3 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle within the Boc/Bzl SPPS strategy.[5][6]

Materials:

  • H-Peptide-Resin (with a free N-terminal amine)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activator

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the N-terminal Boc group.[6]

    • Wash the resin with DCM (3 times), Isopropanol (1 time), and DCM (3 times).

  • Neutralization:

    • Wash the resin with DCM (3 times).

    • Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes at 0 °C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxazolidinone Formation cluster_step2 Step 2: Reductive Cleavage cluster_purification Purification start Boc-Thr(Bzl)-OH reagents1 Paraformaldehyde, p-TsOH, Toluene (Reflux) start->reagents1 product1 Oxazolidinone Intermediate reagents1->product1 reagents2 Et3SiH, TFA/DCM product1->reagents2 product2 Crude this compound reagents2->product2 purify Flash Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Synthetic pathway for this compound.

SPPS_Cycle cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling start Start: Peptide-Resin (Boc-Protected) deprotect Treat with 50% TFA in DCM start->deprotect wash1 Wash (DCM, IPA) deprotect->wash1 neutralize Treat with 10% DIPEA in DCM wash1->neutralize wash2 Wash (DCM) neutralize->wash2 activate Pre-activate this compound (DCC/HOBt or HBTU) wash2->activate couple Add activated amino acid to resin wash2->couple activate->couple wash3 Wash (DMF, DCM, MeOH) couple->wash3 end_node End: Elongated Peptide-Resin (Boc-Protected) wash3->end_node

Caption: Boc-SPPS cycle for one amino acid addition.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing peptides with enhanced properties:

  • Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the in vivo half-life of the peptide therapeutic.

  • Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.[2]

  • Improved Membrane Permeability: The increased lipophilicity from the methyl and benzyl groups can sometimes enhance the ability of a peptide to cross cell membranes.

This derivative is particularly useful in the Boc/Bzl SPPS strategy, a classical method that remains relevant for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may be problematic.[5][7] The final deprotection and cleavage from the resin typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.[2][3]

  • Hazards: May cause skin and eye irritation. The hazardous decomposition products include oxides of carbon and nitrogen.[10] In case of fire, use carbon dioxide or a dry chemical extinguisher.[10]

This technical guide provides a foundational understanding of this compound for its effective use in peptide synthesis and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly referred to as Boc-MeThr(Bzl)-OH, is a valuable N-methylated and side-chain protected amino acid derivative. Its incorporation into peptide chains can significantly enhance the metabolic stability and cell permeability of peptide-based therapeutics by shielding the amide bond from enzymatic degradation and increasing lipophilicity. The N-methyl group also introduces conformational constraints that can be crucial for optimizing receptor binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and expected quantitative data to aid researchers in its preparation.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be extrapolated from its precursor, Boc-Thr(Bzl)-OH, and other similar protected amino acids.

PropertyExpected ValueNotes
Molecular Formula C₁₇H₂₅NO₅Calculated based on structure.
Molecular Weight 323.39 g/mol Calculated based on structure.
Appearance White to off-white solid or viscous oilSimilar to other Boc-protected amino acids, which can often be isolated as oils or low-melting solids before rigorous purification.[1]
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetateExpected to be soluble in a range of common organic solvents.
Storage Temperature 2-8°CRecommended storage condition for protected amino acids to prevent degradation.
Optical Rotation Data not availableThe specific rotation would need to be determined experimentally. For comparison, the precursor Boc-Thr(Bzl)-OH has a reported [α]²⁵/D of +13.5 to +18.5° (c=1 in methanol).

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the commercially available L-threonine. The first step involves the protection of the α-amino and hydroxyl groups to form the key intermediate, Boc-Thr(Bzl)-OH. This is followed by the selective N-methylation of the Boc-protected amine.

Step 1: Synthesis of the Precursor, Boc-Thr(Bzl)-OH

The initial protection of L-threonine involves the introduction of the tert-butoxycarbonyl (Boc) group at the N-terminus, followed by the benzylation of the side-chain hydroxyl group. While often available commercially, this section details its synthesis for instances where it needs to be prepared in the laboratory.

Experimental Protocol: Synthesis of Boc-Thr(Bzl)-OH

This protocol is based on established methods for the protection of amino acids.

Materials:

  • L-Threonine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (as a solvent system for Boc protection)

  • Benzyl bromide (Bzl-Br)

  • Sodium hydride (NaH) or another suitable base for benzylation

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (as a solvent for benzylation)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Boc Protection of L-Threonine:

    • Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution while stirring.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with a non-polar solvent like hexane to remove unreacted Boc₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

    • Extract the product, Boc-Thr-OH, three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Thr-OH, which may be a solid or a viscous oil.

  • Benzylation of Boc-Thr-OH:

    • Dissolve the crude Boc-Thr-OH (1.0 eq) in anhydrous THF or DMF.

    • Cool the solution to 0°C.

    • Carefully add sodium hydride (1.1 eq of 60% dispersion in mineral oil) in small portions.

    • Stir the mixture at 0°C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Thr(Bzl)-OH.

Step 2: N-Methylation of Boc-Thr(Bzl)-OH

The N-methylation of the Boc-protected amine is the final step to yield the target compound. This procedure is adapted from established protocols for the N-methylation of Boc-amino acids.[2][3]

Experimental Protocol: N-Methylation

Materials:

  • Boc-Thr(Bzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide, MeI)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-Thr(Bzl)-OH (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add iodomethane (a slight excess, e.g., 1.5-2.0 eq) to the solution.

  • Carefully add sodium hydride (a slight excess, e.g., 1.5-2.0 eq of 60% dispersion) in small portions over 1-2 hours. Vigorous gas evolution will be observed.

  • After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove mineral oil.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product from the synthesis typically requires purification to remove unreacted starting materials, reagents, and byproducts. The two most common methods for purifying protected amino acids are recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be found. For Boc-protected amino acids, a common approach is to use a binary solvent system.[4][5]

Solvent Systems:

  • Good solvents: Ethyl acetate, Dichloromethane, Methanol

  • Anti-solvents: Hexane, Heptane, Petroleum ether

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).

  • Slowly add a "anti-solvent" (e.g., hexane) until the solution becomes cloudy.

  • Add a few drops of the "good solvent" back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then to 0-4°C to promote crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

For oils or compounds that are difficult to crystallize, silica gel column chromatography is the preferred method of purification.[6]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The exact ratio will depend on the polarity of the impurities and should be determined by TLC analysis beforehand. A common starting point is a gradient from 10% to 50% ethyl acetate in hexane.

General Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes expected yields and purity data based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and purification efficiency.

StepReactionTypical Yield (%)Purity Assessment MethodExpected Purity (%)
1 Boc Protection of L-Threonine85-95TLC, NMR>95
2 Benzylation of Boc-Thr-OH70-85TLC, NMR>90 (crude)
3 N-Methylation of Boc-Thr(Bzl)-OH70-90TLC, NMR>90 (crude)
4 Purification by Recrystallization or Column Chromatography80-95 (recovery)HPLC, NMR, Melting Point>98

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Boc-Thr(Bzl)-OH Synthesis cluster_step2 Step 2: N-Methylation L-Threonine L-Threonine Boc_Protection Boc Protection (Boc₂O, Base) L-Threonine->Boc_Protection Boc-Thr-OH Boc-Thr-OH Boc_Protection->Boc-Thr-OH Benzylation Benzylation (Bzl-Br, NaH) Boc-Thr-OH->Benzylation Crude_Boc_Thr_Bzl_OH Crude Boc-Thr(Bzl)-OH Benzylation->Crude_Boc_Thr_Bzl_OH N_Methylation N-Methylation (MeI, NaH) Crude_Boc_Thr_Bzl_OH->N_Methylation Crude_Product Crude this compound N_Methylation->Crude_Product

Caption: Overall synthetic workflow for this compound.

Purification Workflow

Purification_Workflow Purification of this compound Crude_Product Crude this compound Decision Is the crude product a solid or an oil? Crude_Product->Decision Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Decision->Recrystallization Solid Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Decision->Column_Chromatography Oil Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of this compound.

References

An In-depth Technical Guide to Boc-MeThr(Bzl)-OH (CAS 64263-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyloxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly abbreviated as Boc-MeThr(Bzl)-OH, is a synthetically modified amino acid derivative crucial for the assembly of complex peptides. Its unique structure, featuring a methyl group on the alpha-amino nitrogen and a benzyl ether protecting the side-chain hydroxyl group, imparts specific properties to the peptides into which it is incorporated. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).

The N-methylation of the peptide backbone is a key strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based therapeutics. This modification can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity. This compound serves as a valuable building block for introducing these desirable characteristics into a peptide sequence.

Physicochemical and Analytical Data

Quantitative data for this compound is not extensively published. The following tables summarize the available data for the target compound and provide data for the closely related, non-methylated analogue, Boc-Thr(Bzl)-OH, for comparative purposes.

Table 1: General Properties of this compound

PropertyValue
CAS Number 64263-80-5
Molecular Formula C₁₇H₂₅NO₅
Molecular Weight 323.38 g/mol
Appearance White to off-white powder
Storage Sealed in dry, store in freezer, under -20°C[1]

Table 2: Comparative Physicochemical Properties

PropertyThis compoundBoc-Thr(Bzl)-OH (for comparison)
CAS Number 64263-80-515260-10-3
Molecular Formula C₁₇H₂₅NO₅C₁₆H₂₃NO₅
Molecular Weight 323.38 g/mol 309.36 g/mol [2][3]
Melting Point Not available110 - 120 °C[3]
Optical Rotation [α]D²⁰ Not available+13.5 to +18.5 ° (c=1 in methanol)[2]
Solubility Not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Table 3: Spectroscopic Data (Comparative)

Data TypeThis compoundBoc-Thr(Bzl)-OH (for comparison)
¹H NMR Not publicly available.Spectrum available[2]
¹³C NMR Not publicly available.Not publicly available.
Mass Spectrum Not publicly available.Not publicly available.
Purity (HPLC) Not available≥ 99%[3]

Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of the parent amino acid derivative, Boc-Thr(Bzl)-OH. A common method is the use of a strong base and a methylating agent.

Experimental Protocol: N-methylation of Boc-Thr(Bzl)-OH

This protocol is based on the general method for N-methylation of N-tert-butyloxycarbonyl amino acids.

Materials:

  • Boc-Thr(Bzl)-OH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-Thr(Bzl)-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between EtOAc and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

cluster_synthesis Synthesis of this compound Start Start Dissolve Dissolve Boc-Thr(Bzl)-OH in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaH Add NaH Cool->Add_NaH Stir_30min Stir for 30 min Add_NaH->Stir_30min Add_MeI Add CH3I Stir_30min->Add_MeI React React at room temp (12-24h) Add_MeI->React Quench Quench with NH4Cl React->Quench Extract Extract with EtOAc Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-based SPPS. The incorporation of N-methylated amino acids presents challenges due to steric hindrance, often requiring modified coupling protocols.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a typical coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc-based synthesis, if applicable for deprotection of a previous residue)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIEA in DMF for 2-5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. The coupling of N-methylated amino acids is often slower and may require longer reaction times or double coupling.

  • Washing: After the coupling is complete (as monitored by a negative Kaiser test or other appropriate methods), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

cluster_coupling SPPS Coupling Cycle for this compound Start Peptide-Resin Swell Swell resin in DMF Start->Swell Deprotect Boc deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralize (DIEA/DMF) Deprotect->Neutralize Couple Couple to resin (2-4h) Neutralize->Couple Activate Pre-activate This compound with HBTU/HATU/DIEA Activate->Couple Wash Wash resin (DMF, DCM) Couple->Wash End Elongated Peptide-Resin Wash->End

Caption: SPPS workflow for the incorporation of this compound.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved with strong acids.

Experimental Protocol: HF Cleavage

Warning: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Thoroughly dry the peptide-resin under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin to protect sensitive residues from side reactions during cleavage.

  • Cool the apparatus to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide with cold diethyl ether.

  • Isolate the crude peptide by filtration or centrifugation.

  • Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_cleavage Final Cleavage and Deprotection Start Dried Peptide-Resin Add_Scavengers Add Scavengers Start->Add_Scavengers HF_Cleavage Treat with anhydrous HF at 0 °C Add_Scavengers->HF_Cleavage Evaporate_HF Evaporate HF HF_Cleavage->Evaporate_HF Wash_Ether Wash with cold diethyl ether Evaporate_HF->Wash_Ether Precipitate Precipitate crude peptide Wash_Ether->Precipitate Isolate Isolate crude peptide Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Product Purified Peptide Purify->Product

Caption: Workflow for the final cleavage and deprotection of the peptide.

Conclusion

This compound is a specialized amino acid derivative that plays a significant role in modern peptide chemistry. Its use allows for the site-specific introduction of N-methylation in the peptide backbone, a modification that can confer significant therapeutic advantages. While its incorporation requires optimized protocols to overcome steric hindrance, the potential benefits in terms of proteolytic stability and conformational control make it an invaluable tool for researchers and drug developers in the field of peptide science. Further publication of its specific physicochemical and analytical data would be beneficial to the scientific community.

References

Structure and nomenclature of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-MeThr(Bzl)-OH: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-O-benzyl-L-threonine, commonly abbreviated as this compound, is a valuable N-methylated amino acid derivative utilized in the synthesis of peptides. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry to enhance therapeutic properties. This modification can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate peptide conformation, which can lead to altered receptor binding affinity and biological activity.[1]

This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. It also details experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Structure and Nomenclature

The structure of this compound is characterized by an L-threonine core with three key modifications:

  • A tert-butoxycarbonyl (Boc) group attached to the α-amino group, serving as a temporary protecting group.

  • A methyl (Me) group on the α-amino nitrogen, resulting in an N-methylated amino acid.

  • A benzyl (Bzl) group protecting the hydroxyl function of the threonine side chain.

These protecting groups are instrumental in directing the sequence of amide bond formation during peptide synthesis.

  • IUPAC Name: (2S,3R)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)(methyl)amino]butanoic acid

  • Common Abbreviations: this compound, Boc-N-Me-Thr(Bzl)-OH

  • Synonyms: N-Boc-N-methyl-O-benzyl-L-threonine

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely published. The table below includes data for the L-threonine derivative where available, along with data for the closely related D-enantiomer and the non-N-methylated L-threonine analogue for comparison.

PropertyValueCompound
Molecular Formula C₁₇H₂₅NO₅Boc-N-Me-D-Thr(Bzl)-OH[2][3]
Molecular Weight 323.38 g/mol Boc-N-Me-D-Thr(Bzl)-OH[2]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 110 - 120 °CBoc-Thr(Bzl)-OH[4]
Optical Rotation +16 ± 2º (c=1 in MeOH)Boc-Thr(Bzl)-OH[4]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl AcetateGeneral observation for similar compounds[5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of N-methylated amino acids can be achieved through various methods. A common and efficient strategy involves the formation of an oxazolidinone intermediate from the corresponding N-protected amino acid, followed by reductive cleavage.[1]

Protocol: Synthesis via Oxazolidinone Intermediate (General Method)

  • O-Benzylation of Boc-L-threonine:

    • Dissolve Boc-L-threonine in a suitable solvent such as DMF.

    • Add a base (e.g., sodium hydride) portion-wise at 0°C.

    • Add benzyl bromide and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product (Boc-Thr(Bzl)-OH) with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Oxazolidinone Formation:

    • Condense the resulting Boc-Thr(Bzl)-OH with paraformaldehyde in a solvent like toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent under reduced pressure and purify the oxazolidinone intermediate.

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in a solvent such as dichloromethane or THF.

    • Add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., trifluoroacetic acid).

    • Stir the reaction at room temperature until the oxazolidinone is consumed (monitor by TLC).

    • Quench the reaction and perform an aqueous work-up.

    • Purify the final product, this compound, by flash column chromatography.

G cluster_synthesis Synthesis Workflow start Boc-L-threonine step1 O-Benzylation (NaH, BnBr in DMF) start->step1 intermediate1 Boc-Thr(Bzl)-OH step1->intermediate1 step2 Oxazolidinone Formation (Paraformaldehyde, p-TsOH) intermediate1->step2 intermediate2 Oxazolidinone Intermediate step2->intermediate2 step3 Reductive Ring Opening (Et3SiH, TFA) intermediate2->step3 end This compound step3->end

Caption: General workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.8-3.0 ppm), the α- and β-protons of the threonine backbone, the side-chain methyl protons, and the aromatic protons of the benzyl group (~7.3 ppm).

    • ¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the threonine backbone and side chain, the N-methyl carbon, and the carbons of the benzyl group are expected.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and C-H stretches of the aliphatic and aromatic moieties.

  • Mass Spectrometry (MS):

    • Mass spectrometry can confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 324.18).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Boc/Bzl strategy for SPPS.[7] This method utilizes the differential acid lability of the Boc and Bzl protecting groups. The N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl ether on the side chain is cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[8][9]

Protocol: One Coupling Cycle in Boc-SPPS

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM and isopropanol, followed by DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM to generate a free amino group.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to the resin substitution) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent like DMF or DCM.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

G start Peptide-Resin (Boc-Protected) deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Activated this compound) wash2->coupling coupling->wash2 Repeat for next cycle wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin (Boc-Protected) wash3->end

Caption: One cycle of amino acid incorporation in Boc-SPPS.

Final Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong acid treatment.

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) to prevent side reactions.

  • Procedure: The dried peptide-resin is treated with liquid HF at low temperature (e.g., 0°C) for about 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase HPLC.

Conclusion

This compound is a specialized amino acid derivative that serves as a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptides can significantly enhance their pharmacological properties. The synthetic and application protocols outlined in this guide provide a framework for the effective use of this compound in the development of novel peptide-based therapeutics. Careful synthesis, purification, and characterization are paramount to ensure the successful application of this compound in peptide synthesis.

References

A Technical Guide to N-α-Boc-N-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly referred to as Boc-MeThr(Bzl)-OH. This protected amino acid derivative is a crucial building block in the synthesis of complex peptides and other peptidomimetics, playing a significant role in drug discovery and development. Its N-methylated backbone introduces conformational constraints and resistance to enzymatic degradation, properties highly sought after in the design of therapeutic peptides.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and molecular modeling.

PropertyValue
Molecular Formula C₁₇H₂₅NO₅[1][2]
Molecular Weight 323.38 g/mol [2]
Synonyms Boc-N-methyl-O-benzyl-D-threonine[1]
CAS Number 226067-37-4[1][2]

Experimental Protocols

General Synthesis of N-methylated, O-benzylated Threonine:

The synthesis of this compound typically involves a multi-step process starting from a suitable threonine precursor.

  • O-Benzylation of Threonine: The hydroxyl group of the threonine side chain is first protected with a benzyl group, usually via a Williamson ether synthesis using benzyl bromide in the presence of a base.

  • N-Boc Protection: The primary amine of the O-benzyl threonine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • N-Methylation: The final step is the methylation of the Boc-protected amino acid. This can be achieved using various methylating agents, such as methyl iodide, in the presence of a strong base like sodium hydride.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the N-methyl, Boc, and benzyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the final product.

Molecular Structure and Functional Groups

The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity and utility in peptide synthesis. The diagram below illustrates the logical relationship between the core threonine structure and its protecting groups.

Boc_MeThr_Bzl_OH_Structure cluster_threonine Threonine Core cluster_protecting_groups Protecting Groups Threonine Threonine Boc Boc Group (N-terminus) Boc->Threonine protects Methyl Methyl Group (Amine) Methyl->Threonine modifies Benzyl Benzyl Group (Side Chain) Benzyl->Threonine protects

Caption: Logical relationship of protecting groups to the threonine core.

References

Solubility of N-α-Boc-N-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), a protected amino acid derivative crucial for the synthesis of complex peptides. Due to the limited availability of specific quantitative solubility data in public literature for this particular compound, this guide offers qualitative solubility information for a closely related analogue, Boc-Thr(Bzl)-OH, and presents a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the side-chain hydroxyl function of the threonine residue. The N-methylation introduces conformational constraints and can enhance the metabolic stability and cell permeability of the resulting peptides. Understanding the solubility of this reagent is critical for efficient reaction setup, purification, and handling.

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on the physicochemical properties of similar protected amino acids, a general solubility profile can be inferred. The presence of the bulky, nonpolar Boc and benzyl protecting groups significantly influences its solubility, rendering it more soluble in organic solvents than in aqueous solutions.

For a close structural analogue, Boc-Thr(Bzl)-OH , qualitative solubility data is available from commercial suppliers. This information provides a useful starting point for solvent selection when working with this compound.

Data Presentation: Solubility of the Analogue Boc-Thr(Bzl)-OH
SolventChemical ClassQualitative SolubilityConcentration
Dichloromethane (CH₂Cl₂)Halogenated HydrocarbonClearly Soluble1 mmole in 2 ml
Methanol (MeOH)AlcoholSolubleNot specified

Note: The N-methylation in this compound compared to Boc-Thr(Bzl)-OH is expected to slightly increase its lipophilicity, which may marginally alter its solubility profile. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in peptide synthesis, such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Principle

This method is based on the equilibrium saturation of a solvent with the solute (this compound) at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

Materials and Equipment
  • This compound

  • Solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DCM, THF, ethyl acetate, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., acetonitrile or DMF) to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL).

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials. An excess is confirmed by the presence of undissolved solid.

    • Add a known volume of the test solvent to each vial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the range of the standard curve.

  • HPLC Analysis:

    • Analyze the prepared standard solutions and the diluted sample solutions by HPLC. An appropriate wavelength for UV detection should be selected (e.g., around 220 nm or 254 nm).

    • Inject equal volumes of each standard and sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by applying the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Prepare Standard Solutions of this compound H Analyze Standards & Samples by HPLC A->H B Add Excess Solute to Vials C Add Test Solvents B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Supernatant F->G G->H I Construct Calibration Curve H->I J Calculate Solubility I->J

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound. Accurate solubility data is essential for the successful application of this reagent in peptide synthesis and other areas of chemical research.

An In-depth Technical Guide to the Stability and Storage of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). Ensuring the chemical integrity of this critical building block is paramount for the successful synthesis of high-quality peptides and other pharmaceutical applications. This document outlines the inherent stability characteristics of its protecting groups, proposes a robust protocol for forced degradation studies, delineates potential degradation pathways, and details analytical methodologies for stability assessment.

Core Chemical Properties and General Stability

This compound incorporates three key chemical features that dictate its stability profile: the tert-butoxycarbonyl (Boc) protecting group, the O-benzyl (Bzl) ether, and the N-methylated peptide backbone.

  • Boc Group: The Boc group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[1] However, it is inherently labile to acidic conditions and will be cleaved to yield the free amine.[1]

  • Benzyl Group: The benzyl ether protecting the hydroxyl group of the threonine side chain is generally stable to a wide range of reaction conditions, including acidic and basic environments commonly used in peptide synthesis.[2] Its removal typically requires more rigorous methods such as catalytic hydrogenolysis or treatment with strong acids.[2]

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom of the amino acid backbone can significantly enhance the proteolytic stability of peptides containing this residue.[3] This modification can also influence the conformational properties of the resulting peptide.[3]

Overall, Boc-amino acids are generally stable and can be stored for extended periods if handled correctly.[1]

Recommended Storage and Handling

Based on information from various suppliers of similar protected amino acids, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationSource
Temperature 2-8°C[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)General laboratory best practice
Moisture Keep in a tightly sealed container in a dry place[5]
Light Protect from lightGeneral laboratory best practice

Proper handling, including the use of appropriate personal protective equipment such as gloves and safety glasses, is essential.[6][7]

Proposed Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9] The following is a proposed protocol for conducting forced degradation studies on this compound. A concentration of 1 mg/mL of the compound in the respective stress solution is recommended.[10]

Experimental Protocols
Stress ConditionReagent/ConditionTemperatureTime PointsTermination of Stress
Acid Hydrolysis 0.1 M HCl60°C0, 2, 4, 8, 24 hoursNeutralization with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C0, 2, 4, 8, 24 hoursNeutralization with 0.1 M HCl
Oxidation 3% H₂O₂Room Temperature0, 2, 4, 8, 24 hoursQuenching with sodium bisulfite solution
Thermal Degradation Solid State80°C0, 1, 3, 7 daysCooling to room temperature
Photolytic Degradation Solution (in Methanol)Room Temperature0, 1, 3, 7 daysStorage in a light-proof container

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal Degradation (Solid, 80°C) prep->therm photo Photolytic Degradation (Solution, RT) prep->photo sample Collect samples at defined time points acid->sample base->sample ox->sample therm->sample photo->sample quench Terminate stress reaction sample->quench hplc HPLC Analysis (Purity and Degradants) quench->hplc lcms LC-MS Analysis (Identification of Degradants) quench->lcms nmr NMR Analysis (Structural Elucidation) quench->nmr G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_ox Oxidation cluster_photo Photolysis main This compound acid_prod N-Me-Thr(Bzl)-OH + Isobutylene + CO₂ main->acid_prod H⁺ base_prod Epimers of This compound main->base_prod OH⁻ ox_prod1 Boc-MeThr-OH + Benzaldehyde main->ox_prod1 [O] photo_prod Complex mixture of rearranged products main->photo_prod ox_prod2 Boc-MeThr-OH + Benzoic Acid ox_prod1->ox_prod2 [O]

References

Spectroscopic and Analytical Characterization of Boc-MeThr(Bzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), a key building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The following tables summarize the expected chemical shifts, absorption bands, and mass-to-charge ratios.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The following table presents the characteristic chemical shifts for this compound.

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl)7.25 - 7.40m5H
-CH₂- (Benzyl)4.50 - 4.65m2H
α-CH~4.30d1H
β-CH~4.10m1H
N-CH₃~2.90s3H
-C(CH₃)₃ (Boc)1.45s9H
γ-CH₃~1.20d3H

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in this compound.

CarbonChemical Shift (δ) ppm
C=O (Carboxylic Acid)~173
C=O (Boc)~156
Aromatic (C-ipso, Benzyl)~138
Aromatic (CH, Benzyl)~128.5, ~128.0, ~127.8
-C(CH₃)₃ (Boc)~80
β-CH~78
-CH₂- (Benzyl)~72
α-CH~65
N-CH₃~32
-C(CH₃)₃ (Boc)~28.5
γ-CH₃~16

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired as a thin film or using a potassium bromide (KBr) pellet.[3][4]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carboxylic Acid)~1710-1730Strong
C=O Stretch (Boc)~1690Strong
C=C Stretch (Aromatic)1450-1600Medium-Weak
C-O Stretch1000-1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₇H₂₅NO₅), the expected mass-to-charge ratios are listed below.

IonExpected m/zFragmentation
[M+H]⁺~324.17Molecular Ion
[M-Boc+H]⁺~224.12Loss of the Boc group
[M-C₄H₈+H]⁺~268.12Loss of isobutylene from Boc group

Note: Mass spectrometric analysis of tert-butoxycarbonyl-protected amino acids often follows predictable fragmentation patterns. A common fragmentation includes the loss of the Boc group (100 Da).[5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Data Acquisition [4][6][7]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition [3][4][8][9]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few mg) of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[3]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[3]

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean salt plate should be collected prior to sample analysis.

Mass Spectrometry Data Acquisition [10][11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • An acid, such as formic acid (0.1%), may be added to promote ionization.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized and purified compound such as this compound.

Spectroscopic_Analysis_Workflow synthesis Synthesis & Purification of this compound sample_prep Sample Preparation synthesis->sample_prep nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for Spectroscopic Analysis.

References

Purity Analysis of Boc-MeThr(Bzl)-OH by HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of Boc-MeThr(Bzl)-OH (N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine) using High-Performance Liquid Chromatography (HPLC). The purity of protected amino acids is of paramount importance in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion sequences, truncated peptides, and other side products, ultimately impacting the yield and purity of the final peptide.[1] This guide details a robust reversed-phase HPLC (RP-HPLC) method, including a comprehensive experimental protocol, data interpretation, and potential challenges. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing effective quality control procedures for this critical raw material.

Introduction

This compound is a valuable N-methylated and side-chain protected amino acid derivative used in the synthesis of complex peptides.[2] The N-methyl group can enhance the metabolic stability and conformational properties of the resulting peptide, while the benzyl ether protects the threonine side-chain hydroxyl group during peptide coupling reactions.[2][3] The quality of this compound directly influences the efficiency of peptide synthesis and the purity of the final product. Therefore, a reliable analytical method to assess its purity is essential.

Reversed-phase HPLC is the most common and effective technique for analyzing the purity of protected amino acids.[4][5] This method separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of potential impurities.

Experimental Protocol

This section details a recommended RP-HPLC method for the purity analysis of this compound.

Materials and Reagents
  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference standard of this compound (if available)

Instrumentation and Conditions
ParameterSpecification
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV detector is suitable.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient Elution 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Representative HPLC Data

The following table summarizes typical results that could be expected from the HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Potential Identity
13.215000.05Unprotected N-methyl-threonine
28.545000.15Boc-MeThr-OH (incomplete benzylation)
312.8298500099.50This compound (Main Product)
414.190000.30Diastereomeric impurity

Note: The retention times and peak areas are illustrative and may vary depending on the specific HPLC system, column, and sample.

Identification of Impurities

Potential impurities in this compound can arise from the synthetic process and include:

  • Starting materials: Unprotected or partially protected precursors such as N-methyl-threonine or Boc-MeThr-OH.

  • Byproducts of synthesis: These can include diastereomers if the starting threonine was not enantiomerically pure, or products of incomplete reactions (e.g., incomplete benzylation of the side chain).[4]

  • Degradation products: Prolonged storage or exposure to harsh conditions can lead to the degradation of the protected amino acid.

Visualization of Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report Purity_Impact cluster_high High Purity (>99%) cluster_low Low Purity (<98%) Start This compound Purity High_Purity Efficient Coupling Start->High_Purity Low_Purity Presence of Impurities Start->Low_Purity High_Yield High Yield of Target Peptide High_Purity->High_Yield Side_Reactions Side Reactions (e.g., Deletion) Low_Purity->Side_Reactions Low_Yield Low Yield & Impure Peptide Side_Reactions->Low_Yield

References

The Pivotal Role of N-Methylation in Boc-MeThr(Bzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation is a critical chemical modification in peptide science, offering a strategic approach to enhance the therapeutic potential of peptide-based agents. This in-depth technical guide focuses on the role of N-methylation in the synthetic amino acid building block, N-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). We will explore the profound impact of the N-methyl group on the conformational dynamics, chemical reactivity, and ultimately, the pharmaceutical properties of peptides incorporating this moiety. This document provides a comprehensive overview of its structural implications, comparative quantitative data, detailed experimental protocols for its use and characterization, and visual representations of relevant workflows and pathways.

Introduction: The Significance of N-Methylation in Peptide Drug Design

Peptides are highly specific and potent biological molecules, but their therapeutic application is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a key strategy to overcome these limitations.[2] This modification imparts significant resistance to enzymatic degradation by proteases and can enhance a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors, thereby increasing lipophilicity.[1][3] The incorporation of N-methylated amino acids, such as this compound, allows for precise control over the conformational properties of a peptide, which can lead to improved receptor binding affinity and selectivity.[3]

The Core Role of the N-Methyl Group in this compound

The introduction of a methyl group on the nitrogen atom of the threonine residue in this compound has several profound effects:

  • Steric Hindrance and Conformational Restriction: The N-methyl group introduces steric bulk that restricts the rotation around the Cα-N bond of the peptide backbone.[3] This conformational constraint can favor specific secondary structures, such as β-turns, and reduce the overall flexibility of the peptide chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Elimination of Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes a hydrogen bond donor. This has two major consequences:

    • Increased Proteolytic Resistance: Proteolytic enzymes often recognize and bind to the peptide backbone through hydrogen bonding. The absence of the amide proton in an N-methylated residue disrupts this recognition, rendering the adjacent peptide bond less susceptible to cleavage.[2]

    • Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity increases the lipophilicity of the peptide, which can facilitate its passive diffusion across cellular membranes.[3]

  • Modulation of cis/trans Isomerization: The peptide bond preceding an N-methylated residue can adopt both cis and trans conformations, with a lower energy barrier for isomerization compared to non-methylated peptide bonds. The presence of both isomers can be detected by NMR and can influence the overall conformational landscape and biological activity of the peptide.[4]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize representative quantitative data illustrating the effects of N-methylation on key peptide properties. While specific data for peptides containing solely this compound are not extensively published, the trends observed with other N-methylated amino acids are generally applicable.

Table 1: Enhancement of Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Improvement
Model Peptide ANoneTrypsin15 min-
Model Peptide AN-Me-ThrTrypsin> 240 min> 16
Model Peptide BNoneChymotrypsin30 min-
Model Peptide BN-Me-ThrChymotrypsin> 360 min> 12
Model Peptide CNoneHuman Serum45 min-
Model Peptide CN-Me-ThrHuman Serum> 480 min> 10

Note: Data is representative and compiled from various studies on N-methylated peptides to illustrate the expected impact of N-Methyl-L-threonine incorporation.[3]

Table 2: Improvement in Cell Permeability

PeptideAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Improvement
Cyclic Hexapeptide (Parent)Caco-2< 1.0-
Cyclic Hexapeptide (N-Methylated)Caco-25.0 - 15.05 - 15

Note: Data is representative and illustrates the general trend observed for N-methylated cyclic peptides.[5][6]

Experimental Protocols

Protocol for Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of this compound into a peptide chain using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for optional Fmoc strategies if comparing)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 1 min), Isopropanol (2 x 1 min), and DMF (3 x 1 min).

  • Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Wash the resin with DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Coupling to a sterically hindered residue may require longer reaction times or a second coupling.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Bromophenol Blue test) to confirm the absence of free amines. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for the next amino acid to be coupled.

  • Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups (including the Bzl group on threonine) are removed using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole).[7]

Protocol for NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool to confirm the incorporation of the N-methylated residue and to study its conformational effects.

Sample Preparation:

  • Lyophilize the purified peptide to a fluffy powder.

  • Weigh approximately 1-5 mg of the peptide.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Experiments: 1D ¹H, 2D TOCSY, 2D NOESY or ROESY.

  • Key features to observe:

    • The appearance of a singlet peak for the N-methyl protons, typically between 2.7 and 3.1 ppm.[4]

    • Possible doubling of peaks for residues adjacent to the N-methylated threonine, indicating the presence of cis/trans isomers.[4]

    • Characteristic NOEs between the N-methyl protons and the α-proton of the preceding residue, which can help to determine the cis or trans conformation of the peptide bond.[4]

Protocol for Mass Spectrometric Characterization

Mass spectrometry is used to confirm the molecular weight of the final peptide and to verify the presence of the N-methylation.

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the peptide from any impurities using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry (MS):

    • Ionize the eluting peptide using electrospray ionization (ESI) in positive ion mode.

    • Acquire full MS scans (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptide. The expected mass will be 14 Da higher for each N-methylation compared to the non-methylated analogue.

    • Tandem Mass Spectrometry (MS/MS): Select the precursor ion corresponding to the N-methylated peptide and fragment it using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Analyze the fragment ions (b- and y-ions) to confirm the peptide sequence and localize the N-methylation to the threonine residue.[8]

Mandatory Visualizations

G Boc-SPPS Workflow for this compound Incorporation Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling: This compound HATU, DIEA in DMF Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next cycle Final_Cleavage Final Cleavage (Anhydrous HF) Washing->Final_Cleavage Final cycle Purified_Peptide Purified N-Methylated Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow for Boc-SPPS incorporating this compound.

G Conformational Effects of N-Methylation cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Flexible High Conformational Flexibility H_Bond Amide H-Bond Donor Present N_Methylation N-Methylation of Threonine Flexible->N_Methylation Proteolysis Susceptible to Proteolysis H_Bond->N_Methylation Permeability_Low Lower Membrane Permeability Proteolysis->N_Methylation Permeability_Low->N_Methylation Rigid Reduced Conformational Flexibility No_H_Bond Amide H-Bond Donor Absent Stability Increased Proteolytic Stability Permeability_High Enhanced Membrane Permeability N_Methylation->Rigid N_Methylation->No_H_Bond N_Methylation->Stability N_Methylation->Permeability_High

Caption: Impact of N-methylation on key peptide properties.

G Hypothetical Signaling Pathway Modulation Peptide N-Methylated Peptide (e.g., containing MeThr) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Enhanced Binding (due to favorable conformation) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA activation) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Non_Methylated Non-Methylated Peptide Non_Methylated->Receptor Lower affinity or rapidly degraded Degradation Proteolytic Degradation Non_Methylated->Degradation

Caption: Hypothetical modulation of a signaling pathway.

Conclusion

The N-methylation of Boc-Thr(Bzl)-OH to form this compound is a deliberate and impactful modification in the arsenal of peptide chemists. The introduction of the N-methyl group imparts crucial properties that can transform a biologically active peptide into a viable therapeutic candidate. It enhances proteolytic stability, improves membrane permeability, and provides a tool for conformational control, all of which are critical for favorable pharmacokinetics and pharmacodynamics. The synthetic challenges associated with the incorporation of N-methylated residues are manageable with optimized coupling protocols. A thorough understanding of the role of N-methylation, as detailed in this guide, is essential for the rational design of next-generation peptide therapeutics.

References

Benzyl Protection of the Threonine Side Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic protection of reactive functional groups is paramount. Threonine, an essential amino acid, possesses a secondary hydroxyl group on its side chain that necessitates protection to prevent undesirable side reactions, most notably O-acylation, during synthetic procedures. The benzyl ether is a robust and widely employed protecting group for the hydroxyl moiety of threonine, offering stability across a broad range of reaction conditions and orthogonality with common N-terminal protecting groups.

This technical guide provides a comprehensive overview of the benzyl protection of the threonine side chain, detailing synthetic and deprotection methodologies, quantitative data, and the strategic implementation of this protecting group in solid-phase peptide synthesis (SPPS).

Rationale for Side Chain Protection

The hydroxyl group of threonine is nucleophilic and can compete with the N-terminal amine during peptide coupling, leading to the formation of ester byproducts and deletion sequences. Protection of this hydroxyl group as a benzyl ether effectively masks its nucleophilicity, ensuring the fidelity of peptide chain elongation.[1][2] The benzyl group is particularly advantageous due to its stability in both acidic and basic conditions commonly used for the removal of Boc and Fmoc N-terminal protecting groups, respectively, a key principle of orthogonal protection strategy.[3][4]

Synthesis of O-Benzyl-L-Threonine Derivatives

The introduction of the benzyl protecting group onto the threonine side chain can be achieved through several methods, often starting with an N-protected threonine to ensure regioselectivity.

Data Presentation: Synthesis of Benzyl-Protected Threonine
N-Protecting GroupBenzylation ReagentBase/CatalystSolventReaction ConditionsYield (%)Reference
Ethyl Acetoacetate (temporary)Benzyl BromideNot specifiedNot specifiedNot specified80[5]
BocBenzyl BromideSodium Hydride (NaH)DMF0°C to room temp, 5h63 (for Serine derivative)[6]
ZIsobutene / H₂SO₄ then Benzyl ChloroformateNaOHDichloromethaneNot specifiedNot specified[7]
Experimental Protocols

Protocol 1: One-Pot Synthesis of O-Benzyl-L-Threonine [5]

This method provides a high-yield, one-pot synthesis of O-Benzyl-L-threonine.

  • Temporary N-Protection: The α-amino group of L-threonine is temporarily protected using ethyl acetoacetate.

  • Benzylation: The reaction mixture is then treated with one equivalent of benzyl bromide to form the O-benzyl ether.

  • N-Deprotection: The temporary N-protecting group is removed under acidic conditions.

  • Isolation: The final product, O-Benzyl-L-threonine, is isolated with a reported yield of 80%.

Protocol 2: Synthesis of N-Boc-O-Benzyl-L-Threonine (adapted from Serine synthesis) [6]

This protocol describes the benzylation of N-Boc protected serine, which can be adapted for threonine.

  • Dissolution: Dissolve N-Boc-L-threonine in anhydrous DMF.

  • Deprotonation: Add sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., argon).

  • Benzylation: Add benzyl bromide dropwise and allow the reaction to stir at room temperature for 5 hours.

  • Work-up: Remove DMF under reduced pressure. The residue is washed with ether/water. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with distilled water and brine, then dried over anhydrous Na₂SO₄. Concentration under reduced vacuum yields the product.

Incorporation of Fmoc-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

The use of N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH) is common in Fmoc-based SPPS.[8]

Logical Relationship: Decision Workflow for Benzyl Protection of Threonine

decision_workflow start Start: Threonine in Peptide Sequence peptide_strategy Select Peptide Synthesis Strategy start->peptide_strategy boc_strategy Boc-SPPS peptide_strategy->boc_strategy Boc/Bzl Strategy fmoc_strategy Fmoc-SPPS peptide_strategy->fmoc_strategy Fmoc/tBu Strategy side_chain_protection Need for Threonine Side Chain Protection? boc_strategy->side_chain_protection synthesize_boc Synthesize/Procure Boc-Thr(Bzl)-OH fmoc_strategy->side_chain_protection synthesize_fmoc Synthesize/Procure Fmoc-Thr(Bzl)-OH yes Yes (to prevent O-acylation) side_chain_protection->yes no No (short peptides, risk accepted) side_chain_protection->no choose_bzl Choose O-Benzyl Protection yes->choose_bzl spps_cycle Perform SPPS Cycles no->spps_cycle choose_bzl->synthesize_boc for Boc-SPPS choose_bzl->synthesize_fmoc for Fmoc-SPPS synthesize_boc->spps_cycle synthesize_fmoc->spps_cycle final_cleavage Final Cleavage & Deprotection spps_cycle->final_cleavage end Final Peptide final_cleavage->end

Caption: Decision workflow for employing benzyl protection for threonine.

Experimental Protocols

Protocol 3: A Single Coupling Cycle for Fmoc-Thr(Bzl)-OH in Manual SPPS [8]

This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-Thr(Bzl)-OH residue.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes and drain.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

Deprotection of the Benzyl Group

The benzyl ether is stable throughout the peptide synthesis and is typically removed during the final cleavage from the resin. The two primary methods for benzyl ether cleavage are catalytic hydrogenolysis and strong acid treatment.[9][10]

Data Presentation: Deprotection of Benzyl Ethers
MethodReagentsCatalystSolventConditionsYield (%)NotesReference
Catalytic HydrogenolysisH₂ gas10% Pd/CMethanol or EthanolRoom temp, atmospheric pressureHigh (not specified)Clean method, sensitive to catalyst poisoning.[9][11]
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMethanolReflux>90Convenient alternative to H₂ gas.[9]
Acid-Catalyzed HydrolysisTrifluoroacetic Acid (TFA)NoneDichloromethane (DCM)0°C to room temp, 1-6h>90Suitable for molecules sensitive to hydrogenation.[9]
Strong Acid Cleavage (in SPPS)TFA / Water / Phenol / Thioanisole / TIS (Reagent K)NoneN/ARoom temp, 1-3hHigh (not specified)Simultaneous cleavage from resin and side-chain deprotection.[8]
Experimental Protocols

Protocol 4: Deprotection by Catalytic Hydrogenolysis [11]

  • Dissolution: Dissolve the benzyl-protected threonine derivative in a suitable solvent such as methanol or ethanol in a Schlenk flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (typically 5-10% by weight of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas several times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 5: Final Cleavage and Deprotection in Fmoc-SPPS [8]

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail such as Reagent K (TFA / Water / Phenol / Thioanisole / TIS; 82.5 / 5 / 5 / 5 / 2.5 v/v). Add approximately 10 mL of the cocktail per gram of resin.

  • Reaction: Agitate the mixture at room temperature for 1-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube filled with cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Orthogonal Protection Strategy

The benzyl group's stability to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal makes it an excellent choice for an orthogonal protection scheme in SPPS.

Signaling Pathway: Orthogonal Deprotection in Fmoc-SPPS

orthogonal_deprotection fully_protected Fully Protected Peptide-Resin (N-α-Fmoc, Thr(Bzl), Other PGs) deprotection_step Cyclical Deprotection Step fully_protected->deprotection_step final_cleavage_step Final Cleavage Step fully_protected->final_cleavage_step base_treatment Base Treatment (e.g., 20% Piperidine/DMF) deprotection_step->base_treatment fmoc_removed N-α-Fmoc Group Removed (Free N-terminus for coupling) base_treatment->fmoc_removed bzl_stable O-Benzyl Group Stable base_treatment->bzl_stable fmoc_removed->fully_protected Next Coupling Cycle acid_treatment Strong Acid Treatment (e.g., TFA Cocktail) final_cleavage_step->acid_treatment bzl_removed O-Benzyl Group Removed acid_treatment->bzl_removed other_pgs_removed Other Acid-Labile PGs Removed acid_treatment->other_pgs_removed peptide_cleaved Peptide Cleaved from Resin acid_treatment->peptide_cleaved final_peptide Final Deprotected Peptide bzl_removed->final_peptide other_pgs_removed->final_peptide peptide_cleaved->final_peptide

Caption: Orthogonal deprotection strategy in Fmoc-SPPS using Thr(Bzl).

Conclusion

The benzyl ether is a highly effective and versatile protecting group for the side chain of threonine in complex organic synthesis, particularly in the realm of peptide chemistry. Its robust stability and orthogonality to common N-terminal protecting groups make it a reliable choice for ensuring high-fidelity peptide synthesis. The selection of appropriate synthetic and deprotection methods, as detailed in this guide, allows for the strategic incorporation and subsequent removal of the benzyl group, contributing to the successful synthesis of target peptides for research, and drug development.

References

An In-depth Technical Guide to Boc/Bzl Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) / benzyl (Bzl) solid-phase peptide synthesis (SPPS) methodology. A classic and robust technique, Boc/Bzl SPPS remains a cornerstone of peptide chemistry, particularly for the synthesis of long or complex peptides.[1] This document outlines the core principles, key chemical reactions, detailed experimental protocols, and critical considerations for the successful application of this powerful synthetic strategy.

Core Principles of Boc/Bzl Solid-Phase Peptide Synthesis

Boc/Bzl SPPS is a cyclical process that facilitates the stepwise assembly of a peptide chain, which is anchored to an insoluble solid support (resin).[2][3] The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][4] Concurrently, amino acid side-chain functionalities are protected by more acid-stable, benzyl-based protecting groups.[1][5]

The entire strategy hinges on the principle of graduated acid lability .[1] The Nα-Boc group is selectively removed at the beginning of each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage remain intact. These more stable groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[1][3]

The general workflow of each cycle in Boc/Bzl SPPS involves three key steps:

  • Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide chain.

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to liberate the free amine.

  • Coupling: Activation and coupling of the next Nα-Boc protected amino acid to the free N-terminal amine.

This cycle is repeated until the desired peptide sequence is fully assembled.

Key Reagents and Resins

The successful execution of Boc/Bzl SPPS relies on a specific set of reagents and solid supports.

Reagent/Resin CategorySpecific ExamplesFunction
Solid Supports (Resins) Merrifield Resin, PAM Resin, BHA Resin, MBHA ResinInsoluble polymer to which the C-terminal amino acid is anchored. The choice of resin determines if the final product is a peptide acid or a peptide amide.[2][6]
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)Temporary, acid-labile protecting group for the α-amino group of amino acids.[4][7]
Side-Chain Protecting Groups Benzyl (Bzl)-based ethers, esters, and carbamatesSemi-permanent, acid-stable protecting groups for reactive amino acid side chains.[1][5]
Deprotection Reagent Trifluoroacetic Acid (TFA)Moderately strong acid used to remove the Nα-Boc group. Typically used in a 25-50% solution in dichloromethane (DCM).[2][7][8]
Neutralization Base Diisopropylethylamine (DIEA)A hindered organic base used to neutralize the N-terminal ammonium salt after deprotection, minimizing side reactions.[2][8]
Coupling Reagents HBTU, HOBt, DCC, DICActivate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.[2]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF), TFMSA, TMSOTfStrong acids used to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups.[4][6]
Scavengers Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT)Trap reactive carbocations generated during the final cleavage step, preventing side reactions with sensitive amino acid residues.[2][8]
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Used for resin swelling, washing, and as reaction media.[2][8]

The Boc/Bzl SPPS Workflow

The cyclical nature of Boc/Bzl SPPS is a well-defined process. The following diagram illustrates the key stages of the synthesis.

Boc_SPPS_Workflow start_end start_end process process reagent reagent start Start: Boc-AA-Resin deprotection 1. Boc Deprotection start->deprotection neutralization 2. Neutralization deprotection->neutralization coupling 3. Coupling neutralization->coupling repeat Repeat Cycle (n-1) times coupling->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection repeat->final_cleavage Final Cycle end Purified Peptide final_cleavage->end tfa TFA in DCM tfa->deprotection diea DIEA in DCM/DMF diea->neutralization boc_aa Boc-AA-OH + Coupling Reagent boc_aa->coupling hf HF + Scavengers hf->final_cleavage

Caption: The cyclical workflow of Boc/Bzl solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical manual Boc/Bzl SPPS cycle.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[2]

  • Protocol:

    • Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]

    • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[2]

  • Protocol:

    • To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[7]

    • Perform a short pre-wash by agitating the mixture for 1-2 minutes, then drain.[2]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7][9]

    • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

ParameterValueNotes
Reagent 25-50% TFA in DCMThe most common condition for Boc deprotection.[7]
Reaction Time 20-30 minutesEnsures complete removal of the Boc group.[7]
Efficiency >99%Typically very high under standard conditions.[7]
Neutralization

After deprotection, the N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.[5]

  • Protocol:

    • Wash the resin with Isopropanol (IPA) and then DCM.[9]

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.[9]

    • Agitate the mixture for 5-10 minutes.[1]

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[2]

    • Wash the resin with DCM and/or DMF to remove the excess base and its salt.[2]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[2]

  • Protocol (using HBTU):

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[2]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[2]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[2]

    • Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[2]

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

Coupling ReagentEquivalents (vs. Resin Capacity)Activation TimeNotes
Boc-Amino Acid 2-4N/AExcess is used to drive the reaction to completion.
HBTU/HOBt 2-4Pre-activation or in-situCommon and efficient coupling agents.
DIEA 4-6N/AActs as the base to facilitate the coupling reaction.
Reaction Time 1-2 hoursCan be longer for sterically hindered amino acids.[2]
Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.[2] This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

  • Protocol (HF Cleavage):

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole) to the reaction vessel.

    • Cool the vessel to -5 to 0 °C.[1]

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.[2]

    • After the reaction, carefully remove the HF by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash multiple times with cold ether to remove scavengers and cleaved protecting groups.[2]

    • Dry the precipitated peptide under vacuum.

Cleavage ReagentConditionsScavengersNotes
Anhydrous HF 0 °C, 1-2 hoursAnisole, p-cresol, thioanisoleHighly effective but extremely hazardous; requires specialized equipment.[1]
TFMSA/TFA Room Temp, 1-2 hoursThioanisole, EDTA common alternative to HF.
Reagent K Room Temp, 1-2 hoursTFA/water/phenol/thioanisole/EDTA common cleavage cocktail.[2]

Logical Relationships and Chemical Principles

The success of Boc/Bzl SPPS is predicated on the differential acid lability of the protecting groups. The following diagram illustrates this core chemical principle.

Acid_Lability cluster_cycle Synthesis Cycle cluster_final Final Cleavage protecting_group protecting_group acid acid result result condition condition boc Nα-Boc Group tfa Moderate Acid (e.g., TFA) boc->tfa bzl Side-Chain Benzyl (Bzl) Groups & Resin Linkage bzl->tfa hf Strong Acid (e.g., HF) bzl->hf cleaved Cleaved tfa->cleaved stable Stable tfa->stable hf->cleaved Cleaved cycle During Synthesis Cycle final Final Cleavage Step

Caption: Graduated acid lability in Boc/Bzl SPPS.

Potential Side Reactions and Considerations

While robust, the Boc/Bzl strategy is not without potential challenges. The repetitive use of TFA and the harsh final cleavage with HF can lead to side reactions.

  • Alkylation: Reactive carbocations generated during deprotection and cleavage can alkylate sensitive residues like tryptophan and methionine. The use of scavengers is critical to mitigate this.

  • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[1]

  • Aspartimide Formation: Peptides containing aspartic acid can undergo base- or acid-catalyzed cyclization to form an aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.

  • Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize and cleave from the resin, particularly if proline or glycine is in the first or second position.

A thorough understanding of these potential side reactions is crucial for troubleshooting and optimizing the synthesis of high-quality peptides.

Conclusion

The Boc/Bzl solid-phase peptide synthesis strategy is a powerful and reliable method that has been instrumental in the advancement of peptide science.[1] Its robustness, particularly for the synthesis of challenging and long peptide sequences, ensures its continued relevance in both academic research and industrial drug development. While it requires specialized handling for the final cleavage step, a careful and well-executed protocol, as outlined in this guide, can lead to the successful synthesis of high-purity peptides.

References

Methodological & Application

Application Notes and Protocols for Boc-MeThr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-N-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH] is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of N-methylated threonine residues into peptide sequences. N-methylation is a key modification in medicinal chemistry that can significantly enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2] This modification can improve metabolic stability by protecting against enzymatic degradation, increase cell permeability and oral bioavailability by reducing the number of hydrogen bond donors, and induce conformational rigidity, which can lead to enhanced receptor binding affinity and selectivity.[1][2][3][4]

However, the incorporation of N-methylated amino acids, such as this compound, presents challenges in SPPS due to the steric hindrance of the N-methyl group. This can lead to slower coupling kinetics and incomplete reactions.[5][6] Therefore, optimized protocols and the use of potent coupling reagents are crucial for the successful synthesis of peptides containing these residues. These application notes provide detailed protocols and data to guide researchers in the effective use of this compound in SPPS.

Physicochemical Properties of this compound

Proper handling and storage of amino acid derivatives are essential for successful peptide synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₉H₂₉NO₅
Molecular Weight 351.44 g/mol
Appearance White to off-white powder
Melting Point 130-134 °C (decomposes)[7]
Optical Rotation Specific rotation values can vary; refer to the supplier's certificate of analysis.
Storage Temperature 2-8°C[8]
Solubility Soluble in organic solvents such as DMF, DCM, and NMP.

Solid-Phase Peptide Synthesis Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using the Boc/Bzl strategy.

General Workflow for Boc-SPPS

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support. The temporary N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved in the final step with a strong acid, such as hydrofluoric acid (HF).

SPPS_Workflow Resin Peptide-Resin Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Boc_Deprotection Wash1 Wash (DCM, IPA, DCM) Boc_Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle HATU_Activation Boc_AA This compound Active_Ester OAt-Active Ester Boc_AA->Active_Ester Activation HATU HATU + DIEA HATU->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

References

Coupling Protocols for Boc-MeThr(Bzl)-OH: Application Notes for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-Boc-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), into peptide sequences is a crucial strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and provide conformational constraints, which can lead to enhanced potency and selectivity of peptide-based drugs. However, the steric hindrance imparted by the N-methyl group presents significant challenges to peptide bond formation, often resulting in low coupling yields and incomplete reactions.[1]

These application notes provide a detailed guide to the coupling protocols for this compound in solid-phase peptide synthesis (SPPS), focusing on the Boc/Bzl strategy. This document outlines recommended coupling reagents, provides detailed experimental protocols, and presents typical quantitative data for the coupling of sterically hindered N-methylated amino acids.

Challenges in Coupling this compound

The primary difficulty in coupling this compound stems from the steric hindrance created by the methyl group on the α-nitrogen. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine. This issue is particularly pronounced when coupling to another N-methylated residue. Consequently, standard coupling reagents like HBTU and HCTU are often less effective, necessitating the use of more potent activators.

Recommended Coupling Reagents

To overcome the steric hindrance associated with this compound, the use of highly efficient coupling reagents is recommended. The choice of reagent can significantly impact the coupling efficiency, reaction time, and potential for side reactions such as racemization.

Table 1: Comparison of Recommended Coupling Reagents for Hindered N-Methylated Amino Acids

Coupling ReagentClassKey AdvantagesTypical Reaction Time
HATU Uronium/Aminium SaltHigh reactivity and speed, effective for sterically hindered couplings, low racemization.[2]30 min - 2 hours
PyBOP Phosphonium SaltRapid and efficient coupling, byproducts are generally less hazardous than those of BOP.1 - 4 hours
PyBroP Phosphonium SaltParticularly effective for coupling N-methyl amino acids where other reagents may fail.1 hour
COMU Uronium/Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profile.15 - 60 min
BOP-Cl Powerful reagent for exceptionally difficult couplings, including between two N-methylated residues.1 - 2 hours

Note: The performance of these reagents can be sequence-dependent. Optimization of coupling time and temperature may be required.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides illustrative data for the coupling of other sterically hindered and N-methylated amino acids, which can serve as a benchmark. Coupling efficiency is typically monitored by a qualitative colorimetric test, such as the bromophenol blue test, as the standard ninhydrin test is not effective for N-methylated amines.

Table 2: Illustrative Coupling Performance for Hindered N-Methylated Amino Acids

Coupling ReagentPeptide Sequence ContextCoupling Efficiency (%)Crude Purity (%)
HATU Difficult/Aggregating Sequence>99% (qualitative)~80-92%[2]
PyBOP Standard Hindered Coupling>95% (qualitative)~70-88%[2]
PyBroP N-Me to N-Me CouplingHigh (not quantified)Not specified
COMU General N-Me Coupling~95-98%[1]Not specified

Data is compiled from studies on various N-methylated amino acids and should be considered as a general guide. Actual results will vary based on the specific sequence and reaction conditions.

Experimental Protocols

The following section provides detailed step-by-step protocols for a standard coupling cycle of this compound in manual Boc-SPPS on a pre-loaded resin (e.g., Merrifield or PAM resin).

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Bromophenol blue test solution (250 mg bromophenol blue in 50 mL of DMF)

Workflow for a Single Coupling Cycle in Boc-SPPS

Boc_SPPS_Workflow start Start: Peptide-Resin (N-terminally Boc-protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. DCM & IPA Washes deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. DCM Wash neutralization->wash2 coupling 5. Coupling (this compound + Reagent + DIEA in DMF) wash2->coupling wash3 6. DMF & DCM Washes coupling->wash3 monitoring 7. Monitoring (Bromophenol Blue Test) wash3->monitoring end_cycle End of Cycle: Peptide-Resin + 1 residue monitoring->end_cycle Yellow incomplete Incomplete Coupling monitoring->incomplete Blue/Green recouple Recouple incomplete->recouple recouple->coupling

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Protocol 1: Boc Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).

    • Agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin with DCM (3 x 10 mL/g).

    • Wash the resin with IPA (2 x 10 mL/g) to shrink the resin and help remove residual acid.

    • Wash the resin again with DCM (3 x 10 mL/g).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL/g of resin).

    • Agitate for 10 minutes. Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for most couplings of this compound.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling:

    • Add the pre-activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., to another N-methylated residue), the reaction time can be extended or a second coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g) and then DCM (3 x 10 mL/g).

Activation and Coupling Pathway using HATU

HATU_Activation cluster_activation Activation cluster_coupling Coupling BocAA This compound ActiveEster OAt-Active Ester BocAA->ActiveEster HATU HATU HATU->ActiveEster DIEA1 DIEA DIEA1->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Resin Peptide-Resin (Free Amine) Resin->PeptideBond CoupledProduct Coupled Peptide-Resin PeptideBond->CoupledProduct

Caption: Activation of this compound with HATU and subsequent coupling.

Protocol 3: Coupling of this compound using PyBroP

This protocol is recommended for exceptionally difficult couplings.

  • Resin Suspension: Suspend the deprotected and neutralized resin in DCM (10 mL per gram of resin).

  • Amino Acid Addition: Dissolve this compound (2 equivalents based on resin substitution) in DCM or DMF and add the solution to the resin.

  • Reagent Addition and Cooling: Add PyBroP (2 equivalents) to the resin suspension and cool the mixture to 0°C in an ice bath.

  • Base Addition and Reaction: Add DIEA (6 equivalents). Mix for 1 minute at 0°C and then for 1 hour at room temperature.

  • Washing: Filter the resin and wash with DCM (3 x 10 mL/g).

Protocol 4: Monitoring Coupling Completion with Bromophenol Blue
  • Sample Preparation: Remove a small sample of resin beads (10-20 beads) and wash them with methanol.

  • Test: Add 1-2 drops of the bromophenol blue test solution to the beads.

  • Observation:

    • Yellow: The coupling is complete.

    • Blue or Green: The coupling is incomplete, and a recoupling step is necessary.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable through the selection of potent coupling reagents and the optimization of reaction protocols. Reagents such as HATU and PyBroP are highly effective in overcoming the steric hindrance associated with this N-methylated amino acid. Careful monitoring of the coupling reaction is essential to ensure high yields and purity of the final peptide. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in the synthesis of modified peptides for various applications in drug discovery and development.

References

Application Notes: Activation and Coupling of Boc-MeThr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation is a critical modification in peptide drug discovery, enhancing metabolic stability, membrane permeability, and conformational rigidity.[1] However, the incorporation of N-methylated amino acids, such as N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), presents significant challenges in peptide synthesis. The primary difficulty arises from the steric hindrance caused by the N-methyl group, which obstructs the approach of the activated carboxyl group and reduces the nucleophilicity of the secondary amine.[1][2][3] This steric bulk, combined with the valine-like side chain of threonine, makes this compound a particularly challenging residue to couple efficiently, often leading to slow reaction times, incomplete couplings, and the formation of deletion sequences.[2][3][4]

These application notes provide a comprehensive overview of effective activation methods and detailed protocols for the successful incorporation of this compound into peptide sequences, ensuring high yields and minimal side reactions.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the steric hindrance associated with this compound. Standard reagents like DCC/HOBt are often inefficient.[4] More potent uronium/aminium or phosphonium-based reagents are necessary to achieve high coupling efficiency.[2][4] The following tables summarize the performance of key coupling reagents for sterically hindered N-methylated amino acids.

Table 1: Uronium/Aminium Salt Reagents

ReagentActivating AdditiveBaseRelative Efficacy for N-Me Amino AcidsKey Considerations
HBTU/HCTU Internal (HOBt/HOAt)DIEALess EffectiveOften insufficient for hindered N-methylated residues.[2][3]
HATU Internal (HOAt)DIEAHighly EffectiveA reliable standard for most N-methyl couplings, showing less epimerization.[1][3][4]
COMU Internal (Oxyma)DIEAHighly EffectiveEfficiency is comparable to HATU; incorporates Oxyma for improved safety.[3][4]

Table 2: Phosphonium Salt Reagents

ReagentActivating AdditiveBaseRelative Efficacy for N-Me Amino AcidsKey Considerations
PyBOP/PyAOP Internal (HOBt/HOAt)DIEAHighly EffectiveVery effective, especially when used with an additive like HOAt.[1][2][3]
PyBroP NoneDIEAVery Highly EffectiveMore reactive than PyBOP; excellent for particularly challenging couplings.[3][5][6]
BOP-Cl NoneDIEAVery Highly EffectiveA powerful reagent for couplings involving two adjacent N-methylated amino acids.[3][5]

Experimental Protocols

The following protocols are generalized for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Equivalents are based on the initial loading of the resin.

Protocol 1: Coupling of this compound using HATU

This protocol details the use of HATU, a highly effective uronium salt, for coupling sterically hindered N-methylated amino acids.[7]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.[3]

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[8][9]

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).[8][9]

  • Neutralization: Neutralize the resin-bound amine salt with 10% DIEA in DCM for 10 minutes, followed by washing with DCM (5x).[8]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents) to the solution.[3]

  • Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen, neutralized resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the temperature can be increased to 50°C.[3]

  • Monitoring: Monitor the coupling completion by removing a small sample of resin beads, washing them thoroughly, and performing a qualitative test (e.g., bromophenol blue test). A yellow color indicates complete coupling.[3]

  • Recoupling (if necessary): If the coupling is incomplete (blue or green beads), drain the resin and repeat steps 5-8 with a fresh solution of activated amino acid. This "double coupling" approach is often necessary for hindered residues.[2][4]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next synthesis cycle.[3]

Protocol 2: Coupling of this compound using PyBroP

This protocol uses PyBroP, a highly potent phosphonium salt, recommended for the most challenging coupling reactions, including those involving consecutive N-methylated residues.[5][6]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-4 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF. Add this solution to the resin.

  • Reagent Addition: Add PyBroP (2 equivalents) to the resin suspension.[10]

  • Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add DIEA (6 equivalents). Mix for 1 minute while cold, then allow the reaction to proceed for 1-2 hours at room temperature.[10]

  • Monitoring and Washing: Follow steps 8 and 10 from the HATU protocol. If recoupling is needed, repeat steps 2-4.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the key processes and decisions involved in the activation and coupling of this compound.

Start Start: Peptide-Resin (Free N-terminal Amine) Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Wash_Neutralize 2. Wash & Neutralize (DCM, IPA, DIEA) Boc_Deprotection->Wash_Neutralize Couple 4. Couple to Resin (2-4 hours, RT or 50°C) Wash_Neutralize->Couple Activate_AA 3. Activate this compound (Coupling Reagent + Base in DMF) Activate_AA->Couple Monitor 5. Monitor Completion (e.g., Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash_Final 6. Final Wash (DMF, DCM) Monitor->Wash_Final Complete End Ready for Next Cycle or Final Cleavage Wash_Final->End

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Start Start: Couple this compound Check_Hindrance Is the coupling highly hindered? (e.g., N-Me to N-Me coupling) Start->Check_Hindrance Standard_Hindrance Standard Hindrance Check_Hindrance->Standard_Hindrance No High_Hindrance High Hindrance Check_Hindrance->High_Hindrance Yes Use_HATU Use Potent Uronium Reagent: HATU or COMU Standard_Hindrance->Use_HATU Use_PyBroP Use High-Potency Phosphonium Reagent: PyBroP or BOP-Cl High_Hindrance->Use_PyBroP Double_Couple Consider Double Coupling and/or Increased Temperature (50°C) Use_HATU->Double_Couple Use_PyBroP->Double_Couple

Caption: Decision tree for selecting a coupling reagent for this compound.

Reagents This compound HATU DIEA (Base) Active_Ester O-Acyl-isourea (Active Intermediate) Reagents->Active_Ester Activation HOAt_Ester HOAt Active Ester Active_Ester->HOAt_Ester Rearrangement Coupled_Product Coupled Peptide HOAt_Ester->Coupled_Product Byproduct Tetramethylurea HOAt_Ester->Byproduct Peptide_Resin Peptide-Resin-NH-R' Peptide_Resin->Coupled_Product Nucleophilic Attack

Caption: Simplified activation pathway of this compound using HATU.

References

Application Notes and Protocols for the Deprotection of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated amino acids is a critical step in peptide synthesis and the development of peptidomimetics. This document provides detailed application notes and protocols for the deprotection of Boc-MeThr(Bzl)-OH (N-Boc-N-methyl-O-benzyl-L-threonine). The presence of both an N-methyl group and an acid-sensitive O-benzyl ether on the threonine side chain presents unique challenges, including increased steric hindrance and the potential for side-chain degradation. These notes offer a guide to navigating these challenges through the selection of appropriate reagents and reaction conditions.

Challenges in Deprotection

Several factors must be considered for the successful deprotection of this compound:

  • Steric Hindrance: The N-methyl group adds steric bulk around the carbamate, which can impede the approach of acidic reagents and slow the rate of Boc cleavage compared to non-methylated analogues.[1]

  • Acid Lability of the Benzyl Ether: The O-benzyl group on the threonine side chain is susceptible to cleavage under strong acidic conditions, which are typically used for Boc removal.[2][3] This can lead to the undesired formation of MeThr-OH as a byproduct.

  • Side Reactions from the tert-Butyl Cation: The tert-butyl cation generated during the acid-catalyzed deprotection is a reactive electrophile that can lead to alkylation of nucleophilic residues.[4] While the primary structure of MeThr(Bzl)-OH does not contain highly susceptible groups like the indole ring of tryptophan, the addition of scavengers is good practice to ensure a clean reaction.

Deprotection Strategies

The choice of deprotection strategy depends on the desired outcome, specifically whether simultaneous cleavage of the benzyl group is acceptable or if its retention is required.

Strategy 1: Complete Deprotection (Boc and Benzyl Removal)

For synthetic routes where the final product is N-methyl-threonine, a strong acid treatment can be employed to remove both protecting groups in a single step.

Strategy 2: Selective Boc Deprotection

To obtain MeThr(Bzl)-OH for subsequent steps in a synthesis, milder acidic conditions or alternative reagents are necessary to preserve the O-benzyl ether. This requires careful optimization of reaction time and temperature.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common deprotection methods and their expected outcomes for this compound, based on literature for similar sterically hindered and acid-sensitive substrates.

MethodReagents and ConditionsExpected Boc Deprotection EfficiencyPotential for Benzyl Ether CleavageNotes
Strong Acidolysis 50% TFA in DCM, Room Temp, 1-2 h>95%HighThis method is effective for complete deprotection but is not selective. The strong acidity will likely lead to significant cleavage of the benzyl ether.
Moderate Acidolysis 20-30% TFA in DCM, 0 °C to Room Temp, monitor by TLC/LC-MSVariable, requires optimizationModerate to HighBy lowering the TFA concentration and temperature, it may be possible to achieve selective Boc deprotection. However, careful monitoring is crucial as prolonged reaction times can still lead to benzyl ether cleavage.
HCl in Dioxane 4M HCl in 1,4-Dioxane, Room Temp, 30 min - 2 h>95%ModerateOften considered a slightly milder alternative to high concentrations of TFA.[5][6][7] It can offer better selectivity for Boc deprotection over acid-labile side-chain protecting groups.[6][8]
Mild Lewis Acid Catalysis Bismuth(III) Chloride (BiCl₃) in Acetonitrile/WaterHighLowLewis acid-mediated deprotection can be a mild and effective alternative. BiCl₃ has been shown to selectively cleave Boc groups in the presence of other acid-sensitive functionalities. This method would be a good candidate for selective deprotection of this compound.
Oxalyl Chloride Method Oxalyl Chloride in Methanol, Room Temp, 1-4 hHigh (up to 90% reported for various substrates)LowThis method offers a mild alternative to strong acids for Boc deprotection.[9][10][11] It is reported to be tolerant of a wide range of functional groups and could be highly effective for selective deprotection while preserving the benzyl ether.[9][10][11]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for Boc deprotection. The concentration of TFA can be adjusted to control the rate of reaction and selectivity.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole or triisopropylsilane (TIS))

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Add a scavenger (e.g., 5% v/v anisole or 1.2 equivalents of TIS).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the desired volume of TFA (e.g., for a final concentration of 20-50% v/v).

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (2-3 times).

  • Precipitate the product by adding cold diethyl ether to the residue.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a TFA salt.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA for Boc deprotection and can sometimes offer better selectivity.[5][6][7][8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane (approx. 0.1 M) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is a mild method suitable for substrates with acid-sensitive groups.[9][10][11]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous methanol (approx. 0.05 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt and can often be used without further purification.

Visualization of Workflows and Mechanisms

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products Start This compound TFA Strong Acid (e.g., 50% TFA/DCM) Start->TFA Complete Deprotection HCl Moderate Acid (e.g., 4M HCl/Dioxane) Start->HCl Selective Deprotection Mild Mild Conditions (e.g., Oxalyl Chloride/MeOH) Start->Mild Selective Deprotection Prod1 MeThr-OH (TFA Salt) TFA->Prod1 Prod2 MeThr(Bzl)-OH (HCl Salt) HCl->Prod2 Mild->Prod2 Acid_Catalyzed_Deprotection Boc_AA Boc-Protected Amine Protonated Protonated Carbamate Boc_AA->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - tert-Butyl Cation Tert_Butyl tert-Butyl Cation Protonated->Tert_Butyl Free_Amine Free Amine Salt Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl->Isobutene - H+

References

Application Notes and Protocols for the Cleavage of Boc-MeThr(Bzl)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methylthreonine (MeThr), into peptide sequences is a key strategy for enhancing therapeutic properties, including increased metabolic stability and improved cell permeability. In solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protection strategy, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process for peptides containing Boc-MeThr(Bzl)-OH requires the use of strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the benzyl ether of the threonine side chain and the linkage to the resin (e.g., Merrifield resin).[1][2]

The presence of the N-methyl group on the peptide backbone can introduce unique challenges during cleavage. These include potential steric hindrance affecting reagent accessibility and an altered susceptibility of the adjacent peptide bonds to acid-catalyzed hydrolysis. Furthermore, the threonine residue itself is prone to side reactions like dehydration. Therefore, the selection of the cleavage cocktail, including appropriate scavengers, and the optimization of reaction conditions are critical to maximize the yield and purity of the final N-methylated peptide.

These application notes provide detailed protocols and guidance for the efficient cleavage of peptides containing this compound from the resin, with a focus on mitigating potential side reactions.

Challenges and Considerations

The cleavage of peptides containing N-methylated threonine presents specific challenges that must be addressed to ensure a successful synthesis:

  • Steric Hindrance: The N-methyl group can sterically hinder the approach of the strong acid to the peptide backbone, potentially slowing down the cleavage process.

  • Peptide Bond Stability: While N-methylation can confer resistance to enzymatic cleavage, the stability of the peptide bond involving the N-methylated residue under harsh acidic conditions should be considered. There have been reports of fragmentation between consecutive N-methylamino acids during TFA cleavage, and while not definitively documented for HF cleavage, it remains a theoretical possibility.[3]

  • Threonine-Specific Side Reactions: The hydroxyl group of threonine, even when protected, can be susceptible to side reactions. The primary concern is dehydration (β-elimination) under acidic conditions, which would result in the formation of a dehydroamino acid residue.[4]

  • Carbocation-Mediated Side Reactions: During strong acid cleavage, reactive carbocations are generated from the Boc and Bzl protecting groups. These can alkylate nucleophilic residues like tryptophan and methionine. The inclusion of scavengers is essential to trap these reactive species.[5][6]

Data Presentation

The following tables summarize the common cleavage methods for the Boc/Bzl strategy and provide a selection of recommended scavenger cocktails. Please note that the efficiency and purity are dependent on the specific peptide sequence, and small-scale trial cleavages are recommended to determine the optimal conditions.

Table 1: Comparison of Strong Acid Cleavage Methods

Cleavage MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Standard HF Cleavage Anhydrous HF / Scavenger (e.g., Anisole or p-Cresol, 9:1 v/v)0-5 °C, 30-60 minutesHighly effective and widely used for Boc-SPPS.[6]Requires specialized, expensive HF-resistant apparatus; HF is highly toxic and corrosive.[6]
Low-High HF Cleavage Low: HF / DMS / p-Cresol (25:65:10 v/v/v) High: Anhydrous HF / p-Cresol (9:1 v/v)Low: 0 °C, 2 hours High: 0 °C, 30-60 minutesMinimizes side reactions by changing the cleavage mechanism from SN1 to SN2 for most protecting groups.[5]More time-consuming two-step process; still requires handling of HF.[5]
TFMSA Cleavage TFMSA / TFA / Scavengers0-5 °C, 1-3 hoursDoes not require a specialized HF apparatus.[1]Cleaved peptides can be prone to salt and scavenger association; may not be as effective for all protecting groups.[1]
TMSOTf Cleavage TMSOTf / TFA / Scavengers0 °C, 1-2 hoursFewer side reactions and less hygroscopic products compared to TFMSA; no specialized apparatus needed.[1]Not effective for removing certain protecting groups like Cys(Bzl).

Table 2: Recommended Scavenger Cocktails for HF and TFMSA Cleavage

Target Residues / Protecting GroupsRecommended Scavenger(s)PurposeReference
General Purpose (including Tyr, Thr)p-Cresol or AnisoleScavenges benzyl and t-butyl cations to prevent alkylation of nucleophilic residues.[5]
Methionine (Met)Dimethyl Sulfide (DMS)Prevents S-alkylation of the methionine side chain.[7]
Cysteine (Cys)p-ThiocresolPrevents alkylation of the sulfhydryl group.[1]
Tryptophan (Trp)Anisole, 1,2-ethanedithiol (EDT)Prevents alkylation of the indole ring.[1]
Arg(Tos)ThioanisoleAids in the removal of the tosyl group.[8]

Experimental Protocols

Safety Precaution: Anhydrous HF, TFMSA, and TFA are extremely corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An HF antidote (calcium gluconate) should be readily available when working with HF.

General Preparation of Peptide-Resin for Cleavage
  • After the final coupling step, ensure the N-terminal Boc group is removed using a solution of 50% TFA in dichloromethane (DCM). This prevents t-butylation of sensitive residues during the strong acid cleavage.

  • Wash the peptide-resin thoroughly with DCM, followed by methanol, to remove any residual reagents.

  • Dry the peptide-resin under high vacuum for a minimum of 4 hours, or preferably overnight, over KOH or P₂O₅.[5]

Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage

This protocol is a standard method for the final cleavage and deprotection.

Materials:

  • Dried peptide-resin (containing this compound)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., p-cresol)

  • Teflon-coated stir bar

  • HF cleavage apparatus (Teflon/Kel-F)

  • Dry ice/methanol bath

  • Cold diethyl ether

  • Trifluoroacetic acid (TFA)

  • Fine sintered glass funnel

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger. For a general-purpose cleavage, add p-cresol (1.0 mL per gram of resin).

  • Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Maintain the temperature between 0°C and 5°C and stir the mixture for 30 to 60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the cleavage time may need to be extended up to 2 hours.[1]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or vacuum.

  • Carefully open the reaction vessel in a well-ventilated fume hood.

  • Add cold diethyl ether to the residue to precipitate the peptide.

  • Filter the resin and precipitated peptide through a fine sintered glass funnel.

  • Wash the resin and peptide thoroughly with additional cold diethyl ether to remove the scavenger and other organic-soluble impurities.

  • Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.

  • Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.

Protocol 2: Low-High HF Cleavage

This two-step method is recommended for complex peptides or those containing sensitive residues to minimize side reactions.

Materials:

  • Same as Protocol 1, with the addition of Dimethyl Sulfide (DMS).

Procedure:

Part A: Low HF Step

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.

  • Add the "low HF" scavenger cocktail: 6.5 mL of DMS and 1.0 mL of p-cresol per 0.2 mmol of peptide-resin.[1]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill 2.5 mL of HF per 0.2 mmol of peptide-resin into the vessel.[1]

  • Maintain the temperature at 0°C and stir for 2 hours.

  • Evaporate the HF and DMS under vacuum at 0°C.

  • Wash the resin with DCM or ethyl acetate to remove by-products and suction dry.

Part B: High HF Step

  • Return the resin to the reaction vessel and add p-cresol (1 mL per 0.2 mmol of peptide-resin).

  • Cool the vessel in a dry ice/methanol bath.

  • Distill 10 mL of HF per 0.2 mmol of peptide-resin into the vessel.[1]

  • Maintain the temperature between 0°C and 5°C and stir for 30-60 minutes.

  • Work up the reaction as described in Protocol 1 (steps 6-12).

Protocol 3: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

This protocol is an alternative to HF cleavage and does not require a specialized apparatus.

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

  • Prepare the cleavage cocktail. For every 100 mg of resin, add 1.0 mL of TFA and mix for 5-10 minutes. Add appropriate scavengers (e.g., 100 µL m-cresol, 300 µL DMS).[1]

  • Slowly add TFMSA (100 µL per 100 mg of resin) dropwise to the stirred mixture, ensuring the temperature remains between 0°C and 5°C to dissipate the heat generated.

  • Continue stirring the mixture in the ice bath for 1-3 hours.

  • Filter the resin using a fine sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add 8-10 times the volume of cold diethyl ether to the combined filtrate to precipitate the peptide.

  • If necessary, keep the mixture at 4°C overnight to maximize precipitation.

  • Filter the peptide using a fine sintered glass funnel and wash the crude peptide with cold ether to remove scavengers.

  • Desalt the peptide by ion exchange or size-exclusion chromatography.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage and Deprotection cluster_workup Peptide Isolation prep1 Final N-terminal Boc Deprotection prep2 Wash Resin (DCM, MeOH) prep1->prep2 prep3 Dry Resin (High Vacuum) prep2->prep3 cleavage Add Cleavage Cocktail (Strong Acid + Scavengers) prep3->cleavage reaction Stir at 0-5°C (30 min - 3 hours) cleavage->reaction workup1 Evaporate Acid reaction->workup1 workup2 Precipitate Peptide (Cold Diethyl Ether) workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dissolve and Lyophilize workup3->workup4 final_product Crude N-MeThr(Bzl) Peptide workup4->final_product Crude Peptide

Cleavage Workflow for this compound from Resin.

Scavenger_Selection cluster_residues Sensitive Residues cluster_scavengers Add Scavenger(s) start Peptide Contains... trp Tryptophan (Trp) met Methionine (Met) cys Cysteine (Cys) tyr_thr Tyr, Thr, general scav_trp Anisole / EDT trp->scav_trp scav_met DMS met->scav_met scav_cys p-Thiocresol cys->scav_cys scav_tyr_thr p-Cresol / Anisole tyr_thr->scav_tyr_thr purpose_trp Prevent Indole Alkylation scav_trp->purpose_trp purpose_met Prevent S-Alkylation scav_met->purpose_met purpose_cys Prevent S-Alkylation scav_cys->purpose_cys purpose_tyr_thr Scavenge Benzyl/t-Butyl Cations scav_tyr_thr->purpose_tyr_thr

Logic for Scavenger Selection in Strong Acid Cleavage.

Conclusion

The successful cleavage of peptides containing this compound from a solid support is a critical final step that requires careful consideration of the unique chemical properties of the N-methylated threonine residue. The use of strong acids like HF or TFMSA is necessary for the removal of the benzyl-based protecting groups and cleavage from resins such as Merrifield. The protocols provided herein offer robust starting points for this procedure. However, due to the increased steric hindrance and potential for side reactions associated with N-methylated amino acids, it is highly recommended to perform small-scale trial cleavages to optimize the reaction time and scavenger cocktail for each specific peptide sequence. Careful execution of these protocols will enable researchers to obtain their desired N-methylated peptides in high yield and purity, facilitating further research and development.

References

Application Notes and Protocols for the Use of Boc-MeThr(Bzl)-OH in the Synthesis of Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation of the peptide backbone introduces conformational constraints, increases resistance to proteolytic degradation, and improves cell permeability and oral bioavailability. Boc-MeThr(Bzl)-OH is a key building block for introducing N-methylated threonine residues in solid-phase peptide synthesis (SPPS) using Boc chemistry. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) group safeguards the side-chain hydroxyl function of threonine.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of N-methylated peptides, addressing the unique challenges posed by the steric hindrance of the N-methyl group and offering optimized protocols to ensure high coupling efficiency and purity of the final product.

Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-N-methyl-O-benzyl-L-threonine
Molecular Formula C₁₇H₂₅NO₅
Molecular Weight 323.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP

Challenges in Incorporating this compound

The primary challenge in coupling N-methylated amino acids like this compound is the steric hindrance caused by the N-methyl group. This steric bulk reduces the nucleophilicity of the secondary amine, leading to slower and often incomplete coupling reactions compared to their non-methylated counterparts. Consequently, standard coupling reagents may be insufficient, potentially leading to deletion sequences in the final peptide. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is crucial.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for achieving high yields when incorporating this compound. The following table summarizes the performance of common coupling reagents for sterically hindered N-methylated amino acids. While specific data for this compound is limited, this table provides a general guideline based on similar sterically hindered N-methylated residues.

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%)Notes
HATU Uronium/Aminium Salt30 - 60 min> 99%Highly effective for hindered couplings with low racemization.
HBTU Uronium/Aminium Salt60 - 120 min95 - 98%Less effective than HATU for highly hindered couplings.
PyBOP Phosphonium Salt60 - 120 min98 - 99%Effective, with no risk of guanidinylation side reactions.
PyBrOP Phosphonium Salt30 - 60 min> 99%Highly reactive, suitable for very difficult couplings.
DIC/HOBt Carbodiimide2 - 4 hours< 90%Generally not recommended for sterically hindered N-methylated amino acids.

Note: Coupling times and efficiencies are dependent on the specific peptide sequence, resin, and reaction conditions.

Table 2: Typical Yields in a Synthesis Incorporating Boc-N-Me-D-Glu(OBzl)-OH (as an analogue)

This table provides illustrative quantitative data for the solid-phase synthesis of a model peptide containing a Boc-N-methylated amino acid residue, which can be considered analogous to a synthesis involving this compound.[1]

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.[1]
Coupling Efficiency (per step) >99%Monitored by Kaiser or Isatin test for primary amines.
Coupling Efficiency (N-Me-Amino Acid) ~95-98%May require double coupling or optimized reagents.[1]
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required.
Final Purified Peptide Yield 15 - 30%Dependent on the efficiency of purification.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using Boc/Bzl chemistry.

Materials
  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HATU, PyBrOP)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (if required)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Protocol 1: Standard Boc-SPPS Cycle for Non-Methylated Amino Acids

This protocol describes a single coupling cycle for a standard Boc-protected amino acid.

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the resin and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (DIC/HOBt):

    • In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling completion using the Kaiser test (should be negative).

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Optimized Coupling of this compound using HATU

Due to steric hindrance, a more potent coupling reagent is required for this compound.

  • Resin Preparation: Perform steps 1-3 from Protocol 1 to swell, deprotect, and neutralize the resin-bound peptide.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

  • Activation and Coupling:

    • Add DIEA (6-8 equivalents) to the amino acid/HATU solution.

    • Allow to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring and Washing:

    • The Kaiser test is not suitable for secondary amines. The completion of the coupling can be monitored using the bromophenol blue test.

    • If the coupling is incomplete, a second coupling (recoupling) with fresh reagents is recommended.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of the Bzl and other side-chain protecting groups using HF. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • HF Cleavage:

    • Place the resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole, 1 mL per gram of resin).

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the final peptide by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of This compound (e.g., HATU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

mTOR_Signaling_Pathway cluster_cell Cell Peptide N-Methylated Threonine Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially modulated by N-methylated peptides.

Conclusion

This compound is a valuable building block for the synthesis of N-methylated peptides with enhanced therapeutic potential. While its incorporation presents challenges due to steric hindrance, the use of potent coupling reagents such as HATU or PyBrOP, along with optimized reaction conditions, can lead to high-yield synthesis of the desired peptides. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this compound in the development of novel peptide-based therapeutics. Careful monitoring of each step and final purification are essential for obtaining high-purity N-methylated peptides.

References

Application Notes and Protocols: Incorporation of N-methylated Threonine using Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of peptides is a crucial chemical modification in drug discovery, offering enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[1][2][3] The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), into peptide sequences presents unique synthetic challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine, thereby impeding peptide bond formation.[4][5] This often leads to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[1][4]

These application notes provide a comprehensive guide to the efficient incorporation of this compound in solid-phase peptide synthesis (SPPS), focusing on the Boc/Bzl protection strategy. We will cover a comparative overview of suitable coupling reagents, detailed experimental protocols, and strategies to overcome common challenges associated with the synthesis of N-methylated peptides.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

PropertyValue
Compound Name N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine
Abbreviation This compound
Molecular Formula C₁₉H₂₉NO₅
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DCM
Storage Store at 2-8°C

Comparative Analysis of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. Highly efficient activating reagents are required to achieve satisfactory coupling yields. Below is a comparison of commonly used coupling reagents for sterically hindered couplings.

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursCost-effective and widely used for standard couplings, but may be insufficient for sterically hindered N-methylated residues.[6]
HBTU/HATU Uronium/Aminium SaltVery Good-Excellent15 - 60 minHighly reliable for most N-methyl couplings.[5][6] HATU is often preferred as it may lead to less epimerization.[5]
PyBOP/PyAOP Phosphonium SaltExcellent15 - 60 minVery effective for challenging couplings, including the coupling of two adjacent N-methylated residues.[1][5]
COMU Uronium SaltExcellent15 - 60 minEfficiency is comparable to HATU; incorporates Oxyma for improved safety and solubility.[5]

Experimental Protocols

The following protocols are designed for the manual incorporation of this compound into a peptide sequence using the Boc/Bzl SPPS strategy on a Merrifield resin.

Workflow for Boc-SPPS Cycle

start Start Cycle: Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling: This compound + Coupling Reagent wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle: Peptide-Resin (N+1 residues) wash3->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Boc Deprotection and Neutralization

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[5]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.[6][7]

    • Drain the solution and repeat the treatment with fresh TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.[7]

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3-5 times) followed by N,N-Dimethylformamide (DMF) (3-5 times) to prepare for the coupling step.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swelled and neutralized resin.

    • Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), extended reaction times or a second coupling may be necessary.[8]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction. Note that the Kaiser test is not applicable to N-terminal proline or other N-alkylated amino acids, where a different test like the chloranil test should be used.[9]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.[1]

Protocol 3: Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Treat the dried resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1-2 hours. Anisole or other scavengers should be included to prevent side reactions. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. [7][9]

    • Alternatively, a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA) or a high concentration of TFA with appropriate scavengers can be used, although these may be less effective for complete removal of the benzyl group.[10][11]

  • Peptide Precipitation and Purification:

    • Following cleavage, the crude peptide is precipitated with cold diethyl ether.[11]

    • The precipitate is then collected, washed, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is the most common issue when incorporating N-methylated amino acids.

SymptomPossible CauseRecommended Solution
Positive ninhydrin test after couplingIncomplete coupling due to steric hindrance- Double couple (repeat the coupling step with a fresh solution of activated amino acid).- Increase the coupling time.- Switch to a more powerful coupling reagent like PyBOP or COMU.[5]
Presence of deletion sequences in MSIncomplete coupling- Optimize coupling conditions as described above.- Consider microwave-assisted coupling to enhance reaction kinetics.[1][2]
Low final yield of the purified peptideCumulative effect of incomplete couplings- Ensure near-quantitative coupling at each step by diligent monitoring.- Use capping with acetic anhydride after the coupling step to terminate unreacted chains.[9]

Logical Flow for Optimizing Coupling

start Start: Couple this compound initial_coupling Use HATU/DIEA (1-4 hours) start->initial_coupling monitoring Monitor with Ninhydrin/Chloranil Test initial_coupling->monitoring is_complete Coupling Complete? monitoring->is_complete double_couple Double Couple (Repeat HATU/DIEA) is_complete->double_couple No end_cycle Proceed to Next Cycle is_complete->end_cycle Yes double_couple->monitoring stronger_reagent Use Stronger Reagent (e.g., PyBOP) double_couple->stronger_reagent If still incomplete stronger_reagent->monitoring

References

Application of Boc-MeThr(Bzl)-OH in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, thereby fine-tuning their biological activity. Boc-MeThr(Bzl)-OH, a protected form of N-methylated threonine, is a key building block in the synthesis of complex bioactive peptides, including immunosuppressants and cytostatic agents. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) group safeguards the side-chain hydroxyl function. This application note provides detailed protocols and data for the application of this compound in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies for such challenging residues.

Coupling ReagentReagent TypeTypical Coupling TimeReported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt2 - 4 hours>95%Highly effective for sterically hindered N-methylated amino acids.
HBTU Aminium/Uronium Salt4 - 8 hours90-95%A common and effective coupling reagent.
PyBOP Phosphonium Salt4 - 8 hours90-95%Good for hindered couplings with reduced risk of side reactions.
DCC/HOBt Carbodiimide8 - 12 hours<90%Less effective for sterically hindered couplings; longer reaction times required.

Experimental Protocols

General Protocol for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment:

    • Dissolve the first Boc-protected amino acid (C-terminal residue) in a suitable solvent.

    • Add the amino acid solution to the swollen resin along with a coupling agent and DIEA.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection:

      • Wash the resin with DCM.

      • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[1]

      • Wash the resin with DCM to remove excess TFA.

    • Neutralization:

      • Wash the resin with DCM.

      • Add a solution of 10% DIEA in DCM and agitate for 10 minutes.

      • Wash the resin with DCM.

    • Amino Acid Coupling (Incorporation of this compound):

      • In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

      • Add the pre-activated amino acid solution to the resin.

      • Agitate the mixture for 2-4 hours. Due to the steric hindrance of N-methylated amino acids, a double coupling may be necessary.

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, although not suitable for the N-methylated amine).

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin and dry it under vacuum.

    • Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group from MeThr).[1]

    • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioactive Peptide Example: Cyclosporine A Analogue

Cyclosporine A is a potent immunosuppressive cyclic peptide containing several N-methylated amino acids. The presence of these residues is crucial for its biological activity. The synthesis of cyclosporine analogues often involves the incorporation of N-methylated building blocks like this compound.

Biological Activity of Cyclosporine A:

ParameterValue
Target Cyclophilin A
Mechanism of Action Inhibition of Calcineurin
Primary Effect Immunosuppression
Clinical Applications Prevention of organ transplant rejection, treatment of autoimmune diseases.

Visualizations

Signaling Pathway of Cyclosporine A

cyclosporine_pathway cluster_cell T-Cell cluster_nucleus Nucleus CSA Cyclosporine A CypA Cyclophilin A CSA->CypA Complex Cyclosporine A- Cyclophilin A Complex CypA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription Activation IL2_Protein IL-2 Production IL2_Gene->IL2_Protein TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Ca_increase->Calcineurin Activates Immune_Response T-Cell Proliferation & Immune Response IL2_Protein->Immune_Response

Caption: Cyclosporine A's mechanism of immunosuppression.

Experimental Workflow for Boc-SPPS

boc_spps_workflow start Start with Resin swelling 1. Resin Swelling (DCM) start->swelling deprotection 2. Boc Deprotection (50% TFA in DCM) swelling->deprotection neutralization 3. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 4. Amino Acid Coupling (Boc-AA-OH, HATU, DIEA) neutralization->coupling washing 5. Washing (DMF, DCM) coupling->washing cycle Repeat for each amino acid washing->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (HF or TFMSA) cycle->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification end Bioactive Peptide purification->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Logical Relationship for Coupling Reagent Selection

coupling_reagent_logic start Incorporate This compound question Is the coupling sterically hindered? start->question yes Yes (N-methylated residue) question->yes no No (Standard amino acid) question->no reagent_yes Use high-efficiency coupling reagent (e.g., HATU, PyBOP) yes->reagent_yes reagent_no Standard coupling reagent (e.g., HBTU, DCC/HOBt) may be sufficient no->reagent_no double_coupling Consider double coupling and longer reaction time reagent_yes->double_coupling

Caption: Decision logic for selecting a coupling reagent.

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and receptor affinity.[1][2] Boc-N-methyl-L-Threonine(O-benzyl)-OH (Boc-MeThr(Bzl)-OH) is a valuable building block for this purpose, offering the conformational constraints of an N-methylated residue alongside the functional hydroxyl group of threonine, protected by a benzyl group. The steric hindrance introduced by the N-methyl group can, however, present challenges in peptide synthesis, leading to lower coupling efficiencies.[1]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols for the incorporation of this compound, offering insights into the advantages and disadvantages of each method.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated synthesis often depends on factors such as scale, throughput, and the complexity of the peptide. While automated synthesizers offer high throughput and reproducibility, manual synthesis provides greater flexibility for optimization, especially for difficult couplings. Below is a summary of illustrative quantitative data comparing the two methods for the synthesis of a model peptide containing a this compound residue.

ParameterManual SynthesisAutomated Synthesis
Coupling Time for this compound 2 - 4 hours (or overnight)1 - 2 hours
Coupling Efficiency for this compound >98% (with optimization)95-98%
Overall Crude Purity 70-85%65-80%
Final Yield (after purification) 15-25%10-20%
Hands-on Time per Peptide HighLow
Throughput LowHigh
Cost per Peptide Lower (for single peptides)Higher (initial investment)

Note: The data presented in this table is illustrative and based on typical outcomes for sterically hindered N-methylated amino acids. Actual results will vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide).

  • Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection.

  • This compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and 1-Hydroxybenzotriazole (HOBt).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[3]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns and solvents (e.g., water/acetonitrile with 0.1% TFA).

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

Manual SPPS allows for careful monitoring and optimization of each step, which is particularly advantageous for the coupling of sterically hindered residues like this compound.

1. Resin Swelling and Preparation:

  • Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Wash the resin with DMF (3x).

2. First Amino Acid Coupling (if applicable):

  • Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

3. Peptide Chain Elongation (Iterative Cycle):

4. Final Deprotection:

  • Remove the N-terminal Boc group as described in step 3a.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

Automated synthesizers streamline the repetitive steps of SPPS, increasing throughput and ensuring consistency.

1. Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials containing the required Boc-amino acids, this compound, activator solutions (HBTU/HOBt or HATU), DIEA, TFA, and washing solvents into their designated positions on the synthesizer.

2. Synthesis Program:

  • Create a synthesis sequence with the desired peptide chain.

  • Use a standard pre-programmed method for Boc-chemistry SPPS.

  • For the coupling of this compound, modify the standard protocol to include:

    • A dedicated coupling method using a more potent activator like HATU.

    • A longer coupling time (e.g., 1-2 hours).

    • A double coupling cycle.

3. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • DMF washes

    • Boc deprotection with 50% TFA in DCM

    • DCM and DMF washes

    • Neutralization with DIEA

    • Pre-activation and coupling of the next Boc-amino acid

    • DMF washes

4. Cleavage and Work-up:

  • Once the synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage and work-up procedure is the same as described in the manual protocol (Step 5).

Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with water/acetonitrile containing 0.1% TFA.

  • Purify the peptide by RP-HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Manual_vs_Automated_SPPS cluster_manual Manual SPPS cluster_automated Automated SPPS M_Start Resin Swelling M_Deprotect Boc Deprotection (50% TFA/DCM) M_Start->M_Deprotect M_Neutralize Neutralization (10% DIEA/DCM) M_Deprotect->M_Neutralize M_Couple_Std Standard AA Coupling (HBTU/HOBt) M_Neutralize->M_Couple_Std M_Couple_MeThr This compound Coupling (HATU, Double Coupling) M_Neutralize->M_Couple_MeThr M_Wash Washing Steps M_Couple_Std->M_Wash Repeat for each AA M_Couple_MeThr->M_Wash M_Wash->M_Deprotect M_Cleave Cleavage & Deprotection M_Wash->M_Cleave M_Purify Purification (RP-HPLC) M_Cleave->M_Purify A_Start Synthesizer Setup A_Cycle Automated Synthesis Cycle (Deprotection, Neutralization, Coupling) A_Start->A_Cycle A_MeThr_Mod Modified Protocol for This compound (HATU, extended time, double coupling) A_Cycle->A_MeThr_Mod A_Cleave Cleavage & Deprotection A_Cycle->A_Cleave A_Purify Purification (RP-HPLC) A_Cleave->A_Purify

Caption: Comparative workflow of manual and automated solid-phase peptide synthesis.

Signaling Pathway

Peptides incorporating N-methylated threonine can exhibit enhanced biological activity. For instance, a therapeutic peptide containing this modification that targets a receptor tyrosine kinase could lead to more sustained inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Peptide Peptide with N-Me-Thr Peptide->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a therapeutic peptide.

References

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solution-phase synthesis of peptides incorporating the sterically hindered and protected amino acid, N-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). The inclusion of N-methylated amino acids like this compound in peptide structures is a critical strategy in modern drug discovery to enhance metabolic stability, improve cell permeability, and modulate bioactivity.[1][2] This document outlines detailed protocols for coupling, deprotection, and purification steps, supported by quantitative data and workflow visualizations to facilitate successful synthesis.

Data Presentation

The efficiency of peptide synthesis is highly dependent on the choice of coupling reagents and deprotection conditions. The following tables provide a summary of quantitative data for key steps in the solution-phase synthesis of peptides containing N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentPotency for N-Methylated CouplingsTypical Reaction Time (Solution Phase)Reported Yield RangeKey Considerations
HATU Highly Effective1 - 4 hours85-95%A recommended reagent for difficult and sterically hindered couplings.[3][4]
PyAOP Highly Effective1 - 4 hours80-90%A phosphonium-based reagent, very effective for sterically hindered couplings, especially for coupling two N-methylated residues.[3]
PyBrOP Highly Effective1 - 3 hours80-90%A bromophosphonium reagent used for particularly challenging couplings.[4][5]
DCC/HOBt Moderately Effective12 - 24 hours60-80%A cost-effective option, but may require longer reaction times and can be less efficient for hindered couplings.[6]
EDC/HOBt Moderately Effective12 - 24 hours60-85%The water-soluble urea byproduct can simplify work-up procedures.[7]

Table 2: Deprotection Methods for Boc and Bzl Groups in Solution-Phase Synthesis

Protecting GroupDeprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Notes
Boc Acidolysis25-50% TFA in DCM30 - 60 minutes>95%Standard and efficient method. Longer reaction times may be needed for N-methylated residues.[6]
Boc Milder Acidolysis4M HCl in Dioxane30 - 90 minutes>90%An alternative to TFA that can be useful if other acid-sensitive groups are present.
Bzl (Threonine) Catalytic Transfer Hydrogenation10% Pd/C, Formic Acid or Ammonium Formate in Methanol15 - 120 minutes84-95%A mild and safe alternative to strong acids like HF, suitable for solution-phase synthesis.[1][8][9]
Bzl (Threonine) Strong AcidolysisHF or TFMSA1 - 2 hours>90%Highly effective but requires specialized equipment and handling precautions.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solution-phase synthesis of a dipeptide using this compound as an example.

Protocol 1: Peptide Coupling using HATU

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe∙HCl).

Materials:

  • This compound

  • H-Gly-OMe∙HCl (or other amino acid ester hydrochloride)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Gly-OMe∙HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM.

    • Add the neutralized glycine methyl ester solution from step 1 to this mixture.

    • Cool the reaction mixture to 0 °C.

    • Slowly add DIPEA (2.0 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the newly synthesized dipeptide.

Materials:

  • Boc-protected dipeptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM.

    • Add an equal volume of TFA (for a 50% TFA/DCM solution).[6]

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting amine salt can be used in the next coupling step after neutralization.[6][7]

Protocol 3: Side-Chain Benzyl (Bzl) Deprotection by Catalytic Transfer Hydrogenation

This protocol outlines the removal of the benzyl side-chain protecting group from the threonine residue.

Materials:

  • Bzl-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (88-95%) or Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Hydrogenolysis Reaction:

    • Dissolve the Bzl-protected peptide in methanol.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

    • Add formic acid (as the hydrogen donor) to the mixture.[1][9]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 15-120 minutes. Monitor by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude peptide can be purified by recrystallization or reversed-phase HPLC.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the solution-phase synthesis of peptides using this compound.

Solution_Phase_Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection Cycles cluster_reagents Reagents Boc_AA This compound Coupled_Peptide Boc-MeThr(Bzl)-AA-OR' Boc_AA->Coupled_Peptide Activation Amine H-AA-OR' Amine->Coupled_Peptide HATU HATU/DIPEA HATU->Coupled_Peptide Boc_Deprotection Boc Deprotection Coupled_Peptide->Boc_Deprotection Next Cycle Boc_Deprotection->Amine Neutralization & Next Coupling Bzl_Deprotection Bzl Deprotection Boc_Deprotection->Bzl_Deprotection Final Deprotection Final_Peptide H-MeThr-AA-OH Bzl_Deprotection->Final_Peptide TFA TFA/DCM TFA->Boc_Deprotection Pd_C Pd/C, HCOOH Pd_C->Bzl_Deprotection

Caption: Workflow for solution-phase peptide synthesis using this compound.

Protection_Deprotection_Logic Start Amino Acid (H-MeThr-OH) Boc_Protection Boc Protection (Boc)₂O Start->Boc_Protection Bzl_Protection Bzl Protection (BnBr, Base) Start->Bzl_Protection Protected_AA This compound Boc_Protection->Protected_AA Bzl_Protection->Protected_AA Coupling Peptide Coupling Protected_AA->Coupling Protected_Peptide Protected Peptide Coupling->Protected_Peptide Boc_Deprotection Boc Deprotection (TFA/DCM) Protected_Peptide->Boc_Deprotection Elongation Further Coupling Boc_Deprotection->Elongation Final_Deprotection Final Deprotection (Catalytic Transfer Hydrogenation) Boc_Deprotection->Final_Deprotection Elongation->Coupling Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

Caption: Logical flow of protection and deprotection steps.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH) is a valuable building block in peptide synthesis, particularly for the development of therapeutic peptides. The N-methyl group can significantly enhance pharmacokinetic properties by increasing metabolic stability against proteolytic degradation, improving membrane permeability, and inducing conformational rigidity.[1] However, the incorporation of N-methylated amino acids, especially those that are also β-branched like threonine, presents a significant synthetic challenge.[1][2] The steric hindrance from the N-methyl group, the bulky side chain, and its protecting group physically obstructs the formation of the peptide bond, leading to slower reaction times, incomplete couplings, and an increased risk of racemization.[1][3]

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient for these "difficult" couplings.[3][4] Therefore, the selection of a highly efficient coupling reagent is critical to ensure high yields and maintain the stereochemical integrity of the final peptide. This document provides an overview of recommended coupling reagents, quantitative performance data, and detailed protocols for the successful incorporation of this compound.

Overview and Comparison of Recommended Coupling Reagents

For sterically hindered N-methylated amino acids, the most effective coupling reagents are onium salts, which are broadly categorized into uronium/aminium and phosphonium types.[3] These reagents rapidly form highly activated esters that can overcome the steric barriers inherent in coupling this compound.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and speed.[3] HATU, which forms a highly reactive HOAt ester, is one of the most effective reagents for coupling sterically hindered amino acids.[1][5] COMU is a third-generation reagent based on OxymaPure, offering coupling efficiency comparable or superior to HATU with an improved safety profile, as Oxyma is not explosive like the HOBt/HOAt additives used in other reagents.[3][6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective and are particularly noted for minimizing racemization.[3] They are an excellent choice when the guanidinylation of the N-terminus, a potential side reaction with uronium salts, is a concern. PyAOP is especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][9]

The general mechanism involves the activation of the carboxylic acid of this compound by the coupling reagent, followed by nucleophilic attack from the free N-terminal amine of the peptide chain.

G cluster_activation Activation Step cluster_coupling Coupling Step AA This compound ActivatedEster Highly Reactive Activated Ester AA->ActivatedEster Activation Reagent Onium Salt Reagent (e.g., HATU, COMU) Reagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster CoupledProduct Coupled Peptide-Resin ActivatedEster->CoupledProduct Peptide Bond Formation PeptideResin Peptide-Resin (with free N-terminus) PeptideResin->CoupledProduct G Start Start: Neutralized Peptide-Resin PreActivate Pre-activation: This compound + Coupling Reagent + Base in DMF Start->PreActivate 1 min Coupling Coupling Reaction: Add activation mix to resin Agitate for 2-4 hours PreActivate->Coupling Add to resin Wash1 Wash Resin: DMF (3x) Coupling->Wash1 Wash2 Wash Resin: DCM (3x) Wash1->Wash2 End Ready for next cycle or final cleavage Wash2->End G Start Is coupling to This compound inefficient? BaseChoice Is racemization a concern? Start->BaseChoice No SwitchReagent Action: Switch to a more potent reagent (HATU, COMU, PyAOP). Start->SwitchReagent Yes UseCollidine Action: Use a weaker, more hindered base like 2,4,6-collidine instead of DIPEA. BaseChoice->UseCollidine Yes OK Proceed with protocol BaseChoice->OK No DoubleCouple Action: Perform a double coupling. IncreaseTemp Action: Increase temperature (e.g., to 40-50°C). Monitor for side reactions. SwitchReagent->DoubleCouple SwitchReagent->IncreaseTemp

References

Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the development of peptide-based therapeutics and research tools. The success of SPPS relies on the near-quantitative completion of each coupling and deprotection cycle. Incomplete reactions can lead to the formation of deletion sequences, which are often challenging to separate from the desired peptide, thereby reducing the overall yield and purity. The incorporation of sterically hindered amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), presents a significant challenge to achieving high coupling efficiency.

The N-methyl group on the alpha-amino group and the bulky protecting groups (Boc and Bzl) create considerable steric hindrance, which can significantly slow down the rate of amide bond formation.[1] This necessitates careful optimization of coupling conditions and diligent monitoring to ensure the reaction proceeds to completion. These application notes provide detailed protocols for both qualitative and quantitative monitoring of this compound coupling in SPPS, aiding in the optimization of peptide synthesis protocols.

Challenges in Coupling this compound

The primary obstacle in the efficient incorporation of this compound is steric hindrance.[1][2] The N-methyl group restricts the conformational flexibility of the amino acid and electronically deactivates the secondary amine, making it a poorer nucleophile compared to a primary amine.[1] Consequently, standard coupling conditions may prove insufficient, leading to incomplete reactions. To overcome these challenges, several strategies can be employed:

  • Use of Potent Coupling Reagents: Phosphonium-based reagents like PyBOP® and HATU are often more effective than standard carbodiimide-based activators for sterically hindered couplings.[1][3]

  • Increased Reaction Times and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or performing it at a slightly elevated temperature (e.g., 30-40°C) can help drive the reaction to completion.[4]

  • Double Coupling: Repeating the coupling step with fresh reagents can be an effective strategy to ensure complete acylation of the sterically hindered amine.[3][4]

  • Solvent Choice: The use of more polar solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to disrupt peptide aggregation on the solid support, which can otherwise block reactive sites.[3]

Given these challenges, robust monitoring of the coupling reaction is not just recommended but essential for the successful synthesis of peptides containing N-methylated amino acids.

Qualitative Monitoring of Coupling Efficiency

Qualitative tests provide a rapid, cost-effective, and often immediate indication of the presence of unreacted (free) amines on the peptide-resin.[5] A negative result in these tests suggests a complete coupling reaction. It is important to note that the widely used Kaiser test, which is based on the reaction of ninhydrin with primary amines, is not suitable for monitoring the coupling of N-methylated amino acids as they possess secondary amines.[1][5] Alternative tests are required.

Table 1: Comparison of Qualitative Monitoring Tests for Secondary Amines
Test NamePrinciplePositive ResultAdvantagesLimitations
Chloranil Test Reaction of chloranil with secondary amines in the presence of acetaldehyde.Blue or greenish-blue beads.Specific for secondary amines.[5]Can be less sensitive than other tests.
Isatin Test Reaction of isatin with secondary amines, particularly proline and other N-substituted amino acids.Blue beads.[5]Good for detecting N-terminal proline and other secondary amines.[5]Requires heating.
Bromophenol Blue Test Color change of the pH indicator bromophenol blue in the presence of a free amine.Blue beads.[6][7]Simple, rapid, and can also be used for quantitative estimation.[6][7]The color change can sometimes be subtle.
2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test Reaction of TNBSA with primary and secondary amines to form a colored adduct.Red or orange beads.[5]Sensitive test.[5]Also reacts with primary amines.

Experimental Protocols: Qualitative Monitoring

Protocol 1: Chloranil Test for Secondary Amines

Materials:

  • Reagent A: Acetaldehyde

  • Reagent B: Saturated solution of chloranil in toluene

  • Peptide-resin sample (a few beads)

  • Small test tube

Procedure:

  • Place 1-5 mg of the peptide-resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. The presence of a blue color indicates the presence of unreacted secondary amine.[5]

Protocol 2: Isatin Test for Secondary Amines

Materials:

  • Isatin Test Solution:

    • Add 2 g of isatin to 60 mL of benzyl alcohol.

    • Stir at room temperature for 2 hours.

    • Filter to remove any undissolved isatin.

    • Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[5]

  • Peptide-resin sample (4-5 mg)

  • Small test tube

  • Heating block or water bath (100 °C)

Procedure:

  • Place a small amount of the peptide-resin sample in a small test tube.

  • Add 2 to 3 drops of the isatin solution.

  • Heat the test tube at 100 °C for 5 minutes.

  • Observe the color of the beads. If the beads turn blue, the coupling reaction is incomplete.[5]

Quantitative Monitoring of Coupling Efficiency

Quantitative methods provide a more precise measurement of the extent of the coupling reaction. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. By cleaving a small aliquot of the peptide-resin and analyzing the crude product, one can quantify the amount of the desired peptide versus any deletion sequences.

Protocol 3: HPLC-Based Monitoring

Materials:

  • Peptide-resin sample (5-10 mg)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation:

    • Place a small, weighed amount of the dried peptide-resin in a microcentrifuge tube.

    • Add the cleavage cocktail and allow the reaction to proceed for 1-2 hours at room temperature.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a known volume of a suitable solvent (e.g., 50% ACN/water).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[4]

    • Mobile Phase A: 0.1% TFA in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A typical "scouting" gradient runs from a low percentage of B to a high percentage over a short period (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column.[4]

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[4]

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).[4]

  • Data Interpretation:

    • The HPLC chromatogram will show peaks corresponding to different components in the crude mixture.

    • The desired product should be the major peak.

    • The presence of a significant peak corresponding to the deletion sequence (the peptide without the this compound residue) indicates incomplete coupling.

    • The coupling efficiency can be estimated by comparing the peak area of the desired product to the total area of all peptide-related peaks.[4]

Table 2: Troubleshooting Incomplete Coupling of this compound Based on Monitoring Results
ObservationPotential CauseRecommended Solution
Positive chloranil/isatin test after initial couplingSteric hindrance slowing the reaction.[3]Perform a "double coupling" by repeating the coupling step with fresh reagents.[3]
HPLC analysis shows a significant deletion peakInefficient coupling reagent or conditions.Switch to a more potent coupling reagent (e.g., HATU, PyAOP).[1] Increase the reaction time and/or temperature.[4]
Consistently poor coupling at a specific sequencePeptide aggregation on the solid support.[3]Change the solvent to NMP or a mixture containing DMSO.[3]
Minor deletion peak observed in HPLCSub-optimal coupling time or reagent stoichiometry.Increase the equivalents of the amino acid and coupling reagents. Optimize the coupling time.

Visualizing the Workflow

Diagram 1: General Workflow for a Single Coupling Cycle in SPPS

Start Start with N-terminally Deprotected Peptide-Resin Preactivation Pre-activate this compound with Coupling Reagent Start->Preactivation Coupling Couple Activated Amino Acid to Peptide-Resin Preactivation->Coupling Wash1 Wash Resin to Remove Excess Reagents Coupling->Wash1 Monitoring Monitor Coupling Completion (e.g., Chloranil/Isatin Test) Wash1->Monitoring Wash2 Wash Resin Monitoring->Wash2 Complete Incomplete Incomplete Coupling Monitoring->Incomplete Incomplete Deprotection N-terminal Boc Deprotection (e.g., with TFA) Wash2->Deprotection NextCycle Proceed to Next Coupling Cycle or Final Cleavage Deprotection->NextCycle Troubleshoot Troubleshoot: - Double Couple - Change Reagents/Solvent Incomplete->Troubleshoot Troubleshoot->Coupling

Caption: General workflow for a single coupling cycle in SPPS.

Diagram 2: Decision Pathway for Incomplete Coupling

Start Qualitative Test (e.g., Chloranil/Isatin) Positive Positive Result (Incomplete Coupling) Start->Positive Negative Negative Result (Coupling Complete) Start->Negative Recouple Recouple with Fresh Reagents Positive->Recouple Proceed Proceed to Next Step Negative->Proceed CheckAgain Re-run Qualitative Test Recouple->CheckAgain CheckAgain->Negative Now Negative StillPositive Still Positive CheckAgain->StillPositive Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) StillPositive->Capping ConsiderOptions Consider More Potent Reagents/Conditions for Future Similar Couplings StillPositive->ConsiderOptions Capping->Proceed

Caption: Decision pathway for addressing incomplete coupling.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is a critical aspect of synthesizing complex and modified peptides. Due to the inherent challenges of coupling such residues, diligent monitoring of the reaction progress is paramount. The qualitative tests described provide rapid feedback during the synthesis, allowing for immediate intervention such as double coupling. For more rigorous analysis and optimization, HPLC provides quantitative data on the efficiency of the coupling reaction. By employing the appropriate monitoring strategies and troubleshooting protocols outlined in these application notes, researchers can significantly improve the success rate of synthesizing peptides containing this compound and other challenging building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Boc-MeThr(Bzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the coupling of Boc-MeThr(Bzl)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The primary challenge in coupling this compound stems from significant steric hindrance. This is due to the combined bulk of the N-α-Boc protecting group, the N-methyl group on the backbone, and the O-benzyl protecting group on the threonine side chain.[1][2][3] The N-methyl group, in particular, reduces the nucleophilicity of the secondary amine and sterically shields it, making it difficult for the activated amino acid to approach and form a peptide bond.[1] This steric hindrance is even more pronounced when coupling to another N-methylated amino acid.[4]

Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. What should I use instead?

A2: Standard coupling reagents are often inefficient for sterically hindered N-methylated amino acids like this compound.[1][4] It is highly recommended to use more potent activating reagents. Phosphonium-based reagents and certain uronium/aminium salt-based reagents have shown superior performance in such challenging couplings.

Recommended Coupling Reagents for this compound:

Reagent ClassExamplesRationale for Use
Phosphonium Salts PyAOP, PyBOP, PyBrOPHighly effective for coupling N-methyl amino acids due to their high reactivity.[1][4][5][6] PyBrOP, in particular, is noted for its efficacy in these couplings.[6][7]
Uronium/Aminium Salts HATU, COMUHATU is a highly efficient coupling reagent, reacting faster and with less epimerization than HBTU.[1][4][5][8] COMU is a newer generation reagent with coupling efficiencies comparable to HATU and is considered safer.[8]
Halogenophosphonium Salts PyBroP, PyCloPThese reagents are particularly effective for coupling N-methylated amino esters.[6]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The standard Kaiser (ninhydrin) test is not reliable for monitoring the coupling to a secondary amine, as is the case with N-methylated amino acids, because it will give a false negative (a weak color or no color change).[4] A more appropriate qualitative test is the bromophenol blue test .[4]

  • Negative Test (Coupling Complete): The resin beads will be yellow.

  • Positive Test (Incomplete Coupling): The resin beads will be blue or green, indicating the presence of unreacted secondary amines.

Troubleshooting Guide: Poor Coupling of this compound

This guide provides a systematic approach to troubleshoot and resolve incomplete coupling of this compound.

TroubleshootingWorkflow start Start: Poor Coupling of This compound check_reagent 1. Evaluate Coupling Reagent start->check_reagent reagent_choice Using standard reagents (HBTU, DIC/HOBt)? check_reagent->reagent_choice switch_reagent Switch to a more potent reagent: HATU, PyAOP, PyBrOP reagent_choice->switch_reagent Yes optimize_conditions 2. Optimize Reaction Conditions reagent_choice->optimize_conditions No, using potent reagent already switch_reagent->optimize_conditions double_coupling Perform a double or triple coupling optimize_conditions->double_coupling increase_time_temp Increase reaction time and/or temperature (e.g., 2-4 hours, up to 40°C) double_coupling->increase_time_temp check_solvent 3. Check Solvent System increase_time_temp->check_solvent end_fail If issues persist, consider sequence redesign or expert consultation increase_time_temp->end_fail solvent_choice Using DMF? Consider aggregation. check_solvent->solvent_choice switch_solvent Switch to NMP or add chaotropic agents/DMSO solvent_choice->switch_solvent Yes monitor_reaction 4. Monitor Reaction Completion solvent_choice->monitor_reaction No switch_solvent->monitor_reaction switch_solvent->end_fail kaiser_test Using Kaiser Test? monitor_reaction->kaiser_test use_bpb_test Use Bromophenol Blue test for secondary amines kaiser_test->use_bpb_test Yes end_success Coupling Successful kaiser_test->end_success No, using correct test use_bpb_test->end_success use_bpb_test->end_fail

Step 1: Re-evaluate Your Coupling Reagent

  • Problem: Standard coupling reagents like HBTU, TBTU, and DIC/HOBt are often not potent enough to overcome the steric hindrance of this compound.[1][4]

  • Solution: Switch to a more powerful coupling reagent. HATU, PyAOP, and PyBrOP are highly recommended for coupling N-methylated amino acids.[1][4][5][7]

Step 2: Optimize Coupling Conditions

  • Problem: A single coupling cycle, even with a potent reagent, may be insufficient to achieve complete reaction.

  • Solutions:

    • Double/Triple Coupling: Perform a second or even a third coupling step.[9][10] Drain the reaction vessel after the first coupling, wash the resin with DMF, and then add a fresh solution of the activated amino acid and coupling reagents.

    • Increase Reaction Time: Extend the coupling time from the typical 1-2 hours to 4 hours or longer.

    • Elevate Temperature: Carefully increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier.[2][11] However, be aware that this may increase the risk of side reactions like racemization.

Step 3: Assess the Solvent System

  • Problem: Poor solvation of the growing peptide chain on the resin can lead to aggregation, which blocks access to the N-terminal amine.[12][13]

  • Solutions:

    • Switch Solvents: If using DMF, consider switching to N-methylpyrrolidone (NMP), which has excellent solvating properties.[13][14]

    • Use Solvent Mixtures: Adding a small percentage of dimethyl sulfoxide (DMSO) to DMF can help disrupt secondary structures and improve solvation.[12]

Experimental Protocols

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Boc Deprotection: Remove the N-terminal Boc group using standard procedures (e.g., 50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

    • Add HATU (3-4 equivalents) to the amino acid solution.

    • Add DIEA (6-8 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Check for reaction completion using the bromophenol blue test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM.

  • Recoupling (if necessary): If the bromophenol blue test is positive, repeat steps 6-9.

Protocol 2: Bromophenol Blue Test

  • Prepare Test Solution: Dissolve approximately 250 mg of bromophenol blue in 50 ml of DMF.

  • Sample Preparation: Take a small sample of resin beads (10-20 beads) from the reaction vessel and place them in a small test tube.

  • Washing: Wash the beads thoroughly with methanol to remove any residual reagents.

  • Testing: Add 1-2 drops of the bromophenol blue test solution to the beads.

  • Observation: Observe the color of the beads.

    • Yellow: Coupling is complete.

    • Blue/Green: Coupling is incomplete.

BocMeThrBzlOH_Structure cluster_Boc Boc Group cluster_Thr Threonine Backbone cluster_Bzl Benzyl Group Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_C->N Boc_tBu tBu Boc_O1->Boc_tBu Me CH3 N->Me Ca N->Ca Cb Ca->Cb H_Ca H Ca->H_Ca COOH COOH Ca->COOH H_Cb H Cb->H_Cb Me_Cb CH3 Cb->Me_Cb O_Bzl O Cb->O_Bzl CH2_Bzl CH2 O_Bzl->CH2_Bzl Ph_Bzl Ph CH2_Bzl->Ph_Bzl

References

Technical Support Center: Synthesis of Peptides Containing Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of peptides incorporating N-α-tert-butyloxycarbonyl-N-β-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). This specialized amino acid derivative is a valuable tool for preventing on-resin aggregation during solid-phase peptide synthesis (SPPS), particularly in hydrophobic and aggregation-prone sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent peptide aggregation?

A1: this compound is a protected amino acid derivative used in Boc/Bzl solid-phase peptide synthesis (SPPS). The N-methyl group on the peptide backbone and the bulky benzyl (Bzl) protecting group on the side chain work together to disrupt the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[1][2] This steric hindrance prevents the peptide chains from self-associating and aggregating on the resin, which can otherwise lead to incomplete reactions and low synthesis yields.[2]

Q2: When should I consider using this compound in my peptide sequence?

A2: The use of this compound is recommended for "difficult" sequences that are prone to aggregation. Hydrophobic sequences are particularly susceptible to aggregation.[1] While there are no definitive rules, aggregation is less likely before the fifth or sixth residue and after the twenty-first residue.[1] Consider incorporating this compound in place of a standard threonine residue at strategic locations within the peptide sequence to break up potential aggregating segments.

Q3: What are the main differences between using this compound and other aggregation-disrupting strategies?

A3: this compound is a form of backbone protection, similar to the use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protecting groups.[1][2][3] Unlike pseudoprolines, which are incorporated as dipeptides and are limited to serine, threonine, or cysteine residues, this compound is a single amino acid derivative.[3][4] Compared to chaotropic salts or alternative solvents, which modify the synthesis environment, this compound provides a permanent structural disruption within the peptide backbone during synthesis.[1]

Q4: Are there any specific challenges associated with the coupling of this compound?

A4: Yes, the N-methyl group on this compound can cause steric hindrance, potentially slowing down the coupling reaction compared to standard amino acids.[5] To overcome this, it is advisable to use a more potent activation method and potentially extend the coupling time. Monitoring the reaction with a ninhydrin (Kaiser) test is crucial to ensure completion.[6]

Q5: How is the N-methyl group handled after synthesis?

A5: The N-methyl group is a permanent modification to the peptide backbone and is not removed during the final cleavage and deprotection steps. This modification can enhance the metabolic stability and cell permeability of the final peptide, which can be advantageous for therapeutic applications.

Troubleshooting Guides

Identifying and Addressing On-Resin Aggregation

Peptide aggregation on the solid support is a primary cause of synthesis failure. Early detection and intervention are critical for a successful outcome.

Signs of On-Resin Aggregation:

  • Poor Resin Swelling: The peptide-resin beads appear shrunken or do not swell adequately in the synthesis solvent.[7]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[7][8]

  • Physical Clumping: The resin may become sticky or form visible clumps in the reaction vessel.[7]

  • Low Yield of Final Peptide: A significant reduction in the expected yield of the cleaved peptide often points to aggregation issues during synthesis.[7]

  • Complex Crude Product Profile: HPLC analysis of the crude peptide shows a low-purity profile with multiple deletion sequences.[8]

Troubleshooting Workflow for Peptide Aggregation

If you suspect peptide aggregation, the following workflow can help you diagnose and resolve the issue.

References

Technical Support Center: Optimizing Cleavage of Peptides with Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage conditions for peptides containing the sterically hindered amino acid, N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound?

The primary challenge stems from significant steric hindrance. The combination of the N-methyl group and the bulky O-benzyl protecting group on the threonine side chain sterically shields the peptide backbone. This can impede the access of trifluoroacetic acid (TFA) to the acid-labile linker and protecting groups, potentially leading to slow or incomplete cleavage.[1][2]

Q2: What is a standard cleavage cocktail to start with for a peptide containing this compound?

A common starting point for cleavage is a solution of 95% TFA with scavengers. A widely used general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For peptides without particularly sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be effective. Due to the steric hindrance of this compound, extended cleavage times may be necessary.[3]

Q3: What are the potential side reactions during the cleavage of peptides with this compound?

Several side reactions can occur during the acidic cleavage of peptides containing this modified amino acid:

  • Incomplete Deprotection: Due to steric hindrance, the Boc or Bzl groups may not be completely removed, leading to a mixed product.

  • N-O Acyl Shift: For peptides containing serine or threonine, an N-O acyl shift can occur under acidic conditions.[4]

  • Alkylation: The benzyl group, once cleaved, can form a reactive benzyl cation. This cation can reattach to nucleophilic residues like tryptophan or methionine if not properly scavenged.[4]

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, especially under harsh basic or acidic conditions, leading to the formation of a dehydroamino acid residue.[1]

  • Peptide Bond Cleavage: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 can be susceptible to hydrolysis under standard TFA cleavage conditions.[5]

Q4: How can I monitor the efficiency of the cleavage reaction?

The most effective way to monitor cleavage efficiency is by performing a small-scale "test cleavage" on a few milligrams of the peptide-resin.[2] The cleaved peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry to identify the desired product and any side products. This allows for the optimization of the cleavage cocktail and reaction time before committing the bulk of the material.[2]

Troubleshooting Guides

Problem 1: Low Cleavage Yield
Possible Cause Recommendation Rationale
Incomplete Cleavage Increase the cleavage reaction time. Peptides with sterically hindered residues often require longer incubation periods.[2]The steric bulk of this compound can slow down the kinetics of the cleavage reaction.
Increase the concentration of TFA.A higher concentration of acid can help to overcome the steric hindrance and drive the reaction to completion.[6]
Peptide Precipitation If the peptide precipitates in the cleavage cocktail, try a different cocktail with better solubilizing properties.The N-methyl group can alter the solubility of the peptide.
Problem 2: Presence of Side Products in Mass Spectrometry
Observed Mass Possible Side Product Recommendation
Desired Mass + 90 Da Benzyl group adduction to a nucleophilic residue (e.g., Trp).Increase the concentration or change the type of scavenger in the cleavage cocktail. Thioanisole or EDT are effective scavengers for benzyl cations.
Desired Mass - 18 Da Dehydration of the threonine residue.Use a less harsh cleavage cocktail or reduce the cleavage time. This side reaction is more common under basic conditions but can occur with prolonged acid exposure.[1]
Desired Mass + 56 Da Incomplete removal of the Boc group.Increase cleavage time or TFA concentration.
Desired Mass + 90 Da Incomplete removal of the Benzyl group.Use a stronger acid like HF or increase the cleavage time with TFA.
Truncated Peptides Cleavage of the peptide bond C-terminal to the N-methylated residue.[5][7]Optimize cleavage conditions by reducing time or temperature. Pure TFA at a lower temperature may be beneficial.[7]

Quantitative Data on Cleavage Optimization

The following table, adapted from a study on the cleavage of a peptide containing an N-methylated amino acid, illustrates the impact of different cleavage conditions on product yield. While not specific to this compound, it provides a valuable example of how to approach optimization.

Cleavage Cocktail Cleavage Time (h) % Area of Desired Peptide
Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2)217%
Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2)3.525%
Pure TFA137%
Pure TFA235%
Pure TFA344%
Pure TFA435%
TFA:water = 95:518%
TFA:water = 95:5211%
TFA:water = 95:5322%
Data adapted from a study on [NMePhe1]arodyn cleavage at 4°C.[7]

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is recommended to determine the optimal cleavage time and cocktail for your specific peptide before proceeding with a larger scale reaction.[2]

  • Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.

  • Cleavage Cocktail Preparation: In a fume hood, prepare your chosen cleavage cocktail (e.g., 200 µL of pure TFA or a TFA/scavenger mixture). A good starting point is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin in the microcentrifuge tube. Allow the reaction to proceed at room temperature with occasional vortexing for a set time (e.g., 2-4 hours). For a time-course experiment, prepare multiple tubes and stop the reaction at different intervals.

  • Peptide Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant containing the cleaved peptide to a new tube.

  • Precipitation: Add 8-10 volumes of cold methyl tert-butyl ether to the supernatant to precipitate the peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry.

Protocol 2: Optimized Cleavage Based on Test Results
  • Resin Preparation: Wash the bulk peptide-resin thoroughly with dichloromethane (DCM) to remove residual N,N-dimethylformamide (DMF) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the fresh, optimized cleavage cocktail determined from the small-scale test (e.g., cold, pure TFA).

  • Cleavage Reaction: Add the optimized cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at the optimized temperature (e.g., 4°C) for the optimized time (e.g., 3 hours).[7]

  • Peptide Isolation and Precipitation: Follow steps 4-8 from Protocol 1 on a larger scale.

Visualizations

Cleavage_Optimization_Workflow Workflow for Optimizing Peptide Cleavage start Start: Peptide-Resin with This compound test_cleavage Perform Small-Scale Test Cleavage start->test_cleavage analyze Analyze Crude Product (HPLC, Mass Spec) test_cleavage->analyze evaluate Evaluate Results: Yield & Purity analyze->evaluate optimize Optimize Conditions: - Time - TFA Concentration - Scavengers evaluate->optimize Suboptimal scale_up Perform Large-Scale Cleavage evaluate->scale_up Optimal optimize->test_cleavage Re-test purify Purify Peptide (RP-HPLC) scale_up->purify end End: Purified Peptide purify->end

Caption: Workflow for optimizing cleavage conditions.

Side_Reactions Potential Side Reactions During Cleavage start Peptide-Resin with This compound + TFA Cocktail incomplete_deprotection Incomplete Deprotection (Boc or Bzl remains) start->incomplete_deprotection dehydration Dehydration (Loss of H2O) start->dehydration alkylation Re-alkylation by Bzl+ (e.g., on Trp) start->alkylation peptide_cleavage Peptide Bond Cleavage (at N-Me residue) start->peptide_cleavage desired_product Desired Peptide start->desired_product

Caption: Potential side reactions during cleavage.

References

Racemization issues with Boc-MeThr(Bzl)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization issues during the coupling of Boc-MeThr(Bzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the process where the stereochemical integrity of the chiral α-carbon of Boc-L-MeThr(Bzl)-OH is lost during the peptide coupling reaction. This results in the incorporation of not only the desired L-enantiomer but also the undesired D-enantiomer (epimerization) into the peptide sequence. The presence of the D-isomer can significantly impact the peptide's structure, biological activity, and therapeutic efficacy.

Q2: Why is this compound particularly susceptible to racemization?

A2: this compound is prone to racemization due to a combination of factors. N-methylated amino acids, in general, exhibit a higher tendency for racemization.[1] The N-methyl group increases steric hindrance around the α-carbon, which can slow down the coupling reaction.[1] This prolonged exposure to the activation and basic conditions of the coupling reaction increases the likelihood of racemization.[1] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, where the α-proton is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1]

Q3: What are the main factors that influence the extent of racemization during the coupling of this compound?

A3: Several key factors significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are critical. Onium salts (Uronium/Aminium, Phosphonium) paired with additives are generally effective at suppressing racemization.[1]

  • Base: The strength and steric hindrance of the base used for neutralization and coupling play a crucial role. Stronger and less sterically hindered bases can accelerate racemization.[2]

  • Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the competing racemization side reaction.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid group before the addition of the amine component can increase the risk of racemization.

Troubleshooting Guide

This guide addresses common issues related to racemization during this compound coupling and provides systematic solutions.

Problem Potential Cause Recommended Solution & Rationale
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used alone can lead to significant racemization.Switch to a more suitable coupling reagent. Uronium/aminium reagents like HATU, HBTU, or phosphonium reagents like PyAOP and PyBOP are generally recommended for sterically hindered and racemization-prone amino acids.[1][3][4] These reagents, especially in the presence of additives, can promote faster coupling and minimize racemization.
Ineffective or Absent Additive: The absence of an additive, particularly when using carbodiimides, allows the highly reactive O-acylisourea intermediate to readily form the racemization-prone oxazolone.Incorporate a racemization-suppressing additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly effective.[1][2][5] They react with the activated amino acid to form a more stable active ester that is less susceptible to racemization. HOAt is often superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[1] The simultaneous use of HOBt and copper(II) chloride has also been shown to be effective in eliminating racemization in some cases.[6]
Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) are known to promote a higher rate of racemization compared to more sterically hindered or weaker bases.[2]Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are recommended as they are less likely to abstract the α-proton.[2]
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of oxazolone formation and subsequent racemization.Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help minimize racemization.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the opportunity for racemization.Minimize the pre-activation time. A pre-activation time of 1-5 minutes is often sufficient. Alternatively, an in situ activation approach, where all components are mixed together before the addition of the base, can be employed.
Incomplete coupling and low yield. Steric Hindrance: The N-methyl group and the bulky side chain of this compound can significantly slow down the coupling reaction, leading to incomplete incorporation.Use a more potent coupling reagent and consider a double coupling. Reagents like HATU or PyAOP are particularly effective for sterically hindered couplings.[1][4] Performing a second coupling step can help drive the reaction to completion. Increasing the equivalents of the amino acid and coupling reagent may also be beneficial.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is limited in the literature, the following tables provide illustrative data for the racemization of other N-methylated and sterically hindered amino acids under various coupling conditions. This data can serve as a valuable guide for selecting optimal conditions to minimize racemization.

Table 1: Influence of Coupling Additives on Racemization

Data for the coupling of Z-Ala-MeLeu with Gly-OBzl.

Coupling ReagentAdditive% D-Isomer
DCCNoneHigh
DCCHOBtReduced
DCCHONSuEssentially Pure

Source: Adapted from McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.[7]

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

Illustrative performance based on general observations for challenging couplings.

Coupling ReagentAdditiveRelative Racemization Risk
DICNoneHigh
DICHOBtModerate
DICHOAt/OxymaLow
HBTUHOBtModerate-Low
HATUHOAtLow
PyAOPHOAtVery Low

This table summarizes general trends reported in the literature.[1][3][4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU/HOAt

This protocol is designed for the manual solid-phase synthesis of a peptide containing this compound.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOAt (3 equivalents) in DMF.

    • Add HATU (2.9 equivalents) to the solution and agitate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Add a sterically hindered base such as DIPEA or 2,4,6-collidine (6 equivalents).

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or a similar test to check for the presence of free amines. A negative result indicates complete coupling.

  • Washing: After complete coupling, thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization after peptide synthesis and cleavage.

  • Peptide Hydrolysis:

    • Place a small sample of the purified peptide in a hydrolysis tube.

    • Add 6M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl.

  • Derivatization (Marfey's Method):

    • Dissolve the amino acid hydrolysate in a small amount of water.

    • Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone and a sodium bicarbonate solution.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction and neutralize with HCl.

  • HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC.

    • The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification.

    • The percentage of the D-isomer can be calculated from the peak areas.

Visualizations

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway Boc_AA This compound Activated_AA Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Cyclization Peptide Peptide Bond Formation (L-isomer incorporated) Activated_AA->Peptide + Amine Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ D_isomer Racemized Peptide (D-isomer incorporated) Enolate->D_isomer + H+ + Amine

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent & Additive Start->Check_Reagent Check_Base Evaluate Base Start->Check_Base Check_Conditions Assess Reaction Conditions Start->Check_Conditions Optimize_Reagent Switch to HATU/HOAt or PyAOP/HOAt Check_Reagent->Optimize_Reagent Using Carbodiimide alone? Optimize_Base Use Collidine or NMM Check_Base->Optimize_Base Using TEA? Optimize_Conditions Lower Temperature (0°C to RT) Minimize Pre-activation Time Check_Conditions->Optimize_Conditions High Temp or Long Pre-activation? Re-run Re-run Coupling Optimize_Reagent->Re-run Optimize_Base->Re-run Optimize_Conditions->Re-run Analyze Analyze for Racemization Re-run->Analyze Success Racemization Minimized Analyze->Success

Caption: Troubleshooting workflow for addressing high racemization.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated, benzyl-protected threonine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the incomplete deprotection of Boc-MeThr(Bzl)-OH?

Incomplete deprotection of this compound typically stems from a few key factors:

  • Steric Hindrance: The combination of the N-methyl group, the bulky threonine side chain, and the Boc group creates significant steric congestion around the carbamate nitrogen. This can physically impede the approach of the acidic reagent required for cleavage.[1][2]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered Boc group.[1] The rate of Boc cleavage often shows a dependence on the acid concentration.[2]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to overcome the activation energy for this specific substrate.[1]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the deprotection reagent.

Q2: What are the potential side reactions during the Boc deprotection of this specific amino acid derivative?

The primary side reaction of concern is the formation of a reactive tert-butyl cation upon cleavage of the Boc group.[3][4][5] This electrophilic intermediate can lead to:

  • Alkylation of Nucleophilic Residues: If other susceptible amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are present in a peptide sequence, the tert-butyl cation can alkylate their side chains.[3][4][5]

  • Alkylation of the Threonine Hydroxyl Group: Although the hydroxyl group of threonine is protected by a benzyl ether, any premature cleavage of the benzyl group could expose the hydroxyl to alkylation.

Q3: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and formation of the product, confirming the mass of the desired deprotected amine.[4][7]

  • ¹H NMR Spectroscopy: Offers unambiguous confirmation by showing the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, typically around 1.4-1.5 ppm.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection (Significant starting material remains) Insufficient Acid Strength/Concentration: The deprotection reagent is not acidic enough for the sterically hindered substrate.Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 25% to 50% (v/v).[3][8] Alternatively, consider using a stronger acid system like 4M HCl in dioxane.[5][9]
Short Reaction Time: The reaction has not been allowed to proceed to completion.Extend the reaction time and continue to monitor by TLC or LC-MS.[3][4]
Low Reaction Temperature: The reaction lacks sufficient energy to overcome the activation barrier.Consider gentle warming of the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions.[3]
Steric Hindrance: The bulky nature of the molecule is slowing the reaction.Employ more forcing conditions, such as a combination of increased acid concentration, longer reaction time, and gentle warming.[5]
Formation of Unexpected Byproducts Alkylation by tert-butyl cation: The reactive tert-butyl cation is reacting with nucleophilic sites.Incorporate a scavenger into the deprotection cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[3][4][5] Water can also be used to trap the cation, forming tert-butanol.[4]
Premature Cleavage of Benzyl Group: The benzyl ether protecting group on the threonine side chain may be partially cleaved under harsh acidic conditions.Use the mildest effective acidic conditions. Avoid excessively long reaction times or high temperatures.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with a Scavenger

This protocol is a general guideline for the solution-phase deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[8]

  • Triisopropylsilane (TIS) (or another suitable scavenger)[3]

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

  • Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA in DCM solution).[]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[4]

  • To the resulting residue, add cold diethyl ether to precipitate the product as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the free amine is required, the TFA salt can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4]

Visualizations

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection of This compound check_sm Starting Material Remaining? start->check_sm increase_acid Increase Acid Concentration (e.g., 50% TFA or 4M HCl/dioxane) check_sm->increase_acid Yes check_byproducts Byproducts Observed? check_sm->check_byproducts No extend_time Extend Reaction Time increase_acid->extend_time increase_temp Gently Warm Reaction (e.g., 40°C) extend_time->increase_temp increase_temp->check_sm add_scavenger Add Scavenger (e.g., TIS) check_byproducts->add_scavenger Yes complete Deprotection Complete check_byproducts->complete No re_evaluate Re-evaluate Protocol add_scavenger->re_evaluate

References

Technical Support Center: Boc-MeThr(Bzl)-OH Coupling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the coupling of the sterically hindered amino acid, Boc-MeThr(Bzl)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary challenge stems from significant steric hindrance. The presence of three bulky groups—the N-terminal Boc protecting group, the N-methyl group, and the benzyl-protected threonine side chain—impedes the approach of the activated amino acid to the N-terminus of the peptide chain. This steric bulk slows down reaction kinetics, often leading to incomplete coupling reactions, low yields, and the formation of deletion sequences.[1][2]

Q2: What are the initial signs of a difficult or failed coupling reaction?

A2: Common indicators of poor coupling efficiency include:

  • Positive Qualitative Test: For couplings onto a secondary amine, a bromophenol blue test is recommended. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine.[1][3] A complete reaction is signified by a yellow color.[1]

  • Low Final Yield: The overall yield of the final purified peptide is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals significant peaks corresponding to the peptide missing the MeThr(Bzl) residue.[1]

Q3: Is it necessary to protect the side-chain hydroxyl group of MeThr?

A3: Yes, for both Boc- and Fmoc-based strategies, it is highly recommended to protect the threonine side-chain hydroxyl group. The benzyl (Bzl) group in this compound or a tert-butyl (tBu) group in an Fmoc-strategy prevents side reactions such as O-acylation or dehydration (β-elimination) during synthesis.[2]

Q4: Can N-methylation improve the therapeutic properties of a peptide?

A4: Yes, the inclusion of N-methylated amino acids can significantly enhance a peptide's therapeutic properties. Benefits include increased metabolic stability against proteases, improved cell permeability and oral bioavailability, and the ability to fine-tune bioactivity by inducing conformational rigidity.[4][5][6]

Troubleshooting Guide

This section addresses specific problems encountered during the coupling of this compound and provides actionable solutions.

Problem 1: The coupling reaction is incomplete (e.g., positive bromophenol blue test).

  • Cause: Insufficient Reagent Potency. Standard coupling reagents like DIC/HOBt or even HBTU/HCTU can be less effective for such a sterically demanding coupling.[1]

    • Solution: Switch to a more powerful coupling reagent. HATU is a widely successful reagent for N-methylated amino acids.[1][3] Other highly efficient options include COMU and phosphonium salts like PyBOP.[1][5] For exceptionally difficult couplings, such as between two N-methylated residues, consider reagents like PyBroP.[1][3]

  • Cause: Suboptimal Reaction Conditions. Insufficient reaction time or temperature can prevent the reaction from reaching completion.

    • Solution 1: Increase Coupling Time & Temperature. Extend the coupling time to 2-4 hours or, in difficult cases, overnight.[2] Increasing the temperature to 50°C or utilizing a microwave synthesizer can also enhance efficiency, but must be balanced against the increased risk of epimerization.[1][2]

    • Solution 2: Perform a Double Coupling. If the monitoring test is positive after the initial coupling, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.[2][4][7]

  • Cause: Peptide Aggregation. The growing peptide chain may aggregate on the resin, physically blocking reactive sites.[2]

    • Solution: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent to disrupt secondary structures.[2][8]

Problem 2: The final peptide product shows significant epimerization at the MeThr residue.

  • Cause: Prolonged Exposure to Base. The extended reaction times and strong bases (e.g., DIPEA) required for hindered couplings increase the risk of proton abstraction from the α-carbon, leading to racemization.[2][9]

    • Solution 1: Minimize Pre-activation Time. When using reagents like HATU, limit the pre-activation time to 2-5 minutes before adding the mixture to the resin. Over-long pre-activation can generate intermediates prone to racemization.[2]

    • Solution 2: Use an Additive. The addition of an agent like 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[10] Some studies suggest that the simultaneous use of HOBt and CuCl₂ can dramatically reduce epimerization, especially when coupling N-methylated amino acids.[11]

    • Solution 3: Choose a Suitable Base. In some cases, using a more sterically hindered base like 2,4,6-collidine instead of DIPEA can reduce the rate of epimerization.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Couplings
Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Key Considerations
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, considered a gold standard for hindered couplings with low racemization.[5][12]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient; a cost-effective alternative to HATU for many sequences.[5][12]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions sometimes seen with uronium salts.[5]
COMU Aminium/Uronium Salt15 - 60> 99Reactivity is comparable to HATU; its byproducts are more water-soluble, aiding purification.[10][13][14]
DIC/HOBt Carbodiimide60 - 120+95 - 98Cost-effective but generally has slower reaction rates and is less effective for highly hindered couplings.[5]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for this compound using HATU

This protocol is for a manual Boc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for at least 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[15]

    • Treat again with 50% TFA in DCM for 20-30 minutes and drain.[16]

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).[17]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).[16]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal amount of DMF.[3]

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.[3]

    • Gently swirl the mixture at room temperature for 2-5 minutes. Do not exceed 5 minutes. [2]

  • Coupling Reaction:

    • Drain the wash solvent from the neutralized resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[2]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test.[3]

    • If the test is positive (blue/green), perform a second coupling (double coupling) by repeating steps 4 and 5.[4]

    • If the test is negative (yellow), the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Bromophenol Blue Test for Unreacted Amines
  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[3]

  • Procedure:

    • Remove a small sample of resin (10-20 beads) from the reaction vessel.

    • Wash the sample beads thoroughly with methanol on a filter paper or in a small pipette.

    • Add 1-2 drops of the test solution to the washed beads.

    • Observe the color:

      • Yellow: Coupling is complete (no free amine).[1]

      • Blue to Green: Coupling is incomplete (free amine present).[3]

Visualizations

Diagram 1: Troubleshooting Logic for Incomplete Coupling

G start Start: Positive Bromophenol Blue Test reagent Is the coupling reagent HBTU or weaker? start->reagent switch_reagent Action: Switch to a more potent reagent like HATU or COMU reagent->switch_reagent  Yes double_couple Action: Perform a second coupling (double couple) with fresh reagents reagent->double_couple  No re_test Re-run Bromophenol Blue Test switch_reagent->re_test increase_time Action: Increase coupling time (e.g., 2-4 hours) and/or consider microwave heating double_couple->increase_time check_aggregation Is peptide aggregation suspected? increase_time->check_aggregation switch_solvent Action: Switch solvent to NMP or add chaotropic agents check_aggregation->switch_solvent  Yes check_aggregation->re_test  No switch_solvent->re_test success Success: Negative Test re_test->success Negative failure Failure: Consider Capping Unreacted Chains re_test->failure Positive

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Diagram 2: Experimental Workflow for a Hindered Coupling Cycle

G cluster_prep Preparation cluster_coupling Coupling cluster_qc Quality Control cluster_end Next Step resin_prep 1. Resin Swelling & Deprotection neutralize 2. Neutralization resin_prep->neutralize preactivate 3. Pre-activate This compound + HATU + DIPEA (2-5 min) neutralize->preactivate couple 4. Add to Resin & Agitate (2-4 hr) preactivate->couple monitor 5. Monitor with Bromophenol Blue couple->monitor decision Coupling Complete? monitor->decision wash Wash & Proceed to Next Cycle decision->wash Yes recouple Perform Double Coupling decision->recouple No recouple->couple

Caption: The workflow for a single coupling cycle of this compound.

References

Technical Support Center: Coupling Kinetics of Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the impact of N-methylation on the coupling kinetics of Boc-MeThr(Bzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of N-methylation on the coupling kinetics of this compound?

The primary impact of N-methylation on this compound is a significant reduction in coupling reaction rates. This is attributed to steric hindrance, where the methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1] This steric bulk, combined with the reduced nucleophilicity of the N-methylated amine, leads to substantially slower and less efficient coupling reactions compared to its non-methylated counterpart.[2] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[2]

Q2: Why are standard coupling reagents like HBTU and HCTU often ineffective for this compound?

Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the significant steric hindrance presented by N-methylated amino acids like this compound.[1][2] Their corresponding active esters are less reactive, which can result in slow reaction times and an increased likelihood of side reactions, including epimerization.[3]

Q3: What are the recommended coupling reagents for sterically hindered N-methylated amino acids?

For challenging couplings involving sterically hindered N-methylated amino acids, it is highly recommended to use more powerful phosphonium-based or specialized uronium/aminium reagents.[2] Reagents that have demonstrated significantly greater success include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6]

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)[4][7]

  • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)[1][4]

HATU, in particular, is often preferred as it forms a more reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization compared to HBTU.[3]

Q4: Is it necessary to protect the side-chain hydroxyl group of this compound during coupling?

Yes, it is crucial to protect the side-chain hydroxyl group of the threonine residue. The benzyl (Bzl) group in this compound serves this purpose by masking the nucleophilic hydroxyl group, thereby preventing side reactions such as O-acylation during the coupling steps.[8]

Q5: The standard Kaiser test is not working for monitoring my coupling reaction. What should I use instead?

The Kaiser (ninhydrin) test is unreliable for monitoring the coupling of N-methylated amino acids because it primarily detects primary amines and gives a weak or false-negative result with secondary amines.[4] Recommended alternative qualitative tests include:

  • Bromophenol Blue Test: This test indicates an incomplete reaction with a blue or green color and a complete reaction with a yellow color.[1][4]

  • Chloranil Test: A highly sensitive test for secondary amines, producing a blue or blue-green color for a positive result (incomplete coupling).

  • Isatin Test: This test also works for secondary amines, with a blue color indicating an incomplete reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Insufficient Reagent Potency: Using standard reagents like HBTU or HCTU.Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or PyBroP.[1][2]
Steric Hindrance: Inherent difficulty of coupling N-methylated amino acids.- Perform a double or triple coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2]- Increase reaction time: Extend the coupling time, in some cases overnight, to allow for the slower kinetics.[9]- Increase temperature: Moderate heating or the use of microwave-assisted peptide synthesis (MW-SPPS) can improve efficiency, but should be done cautiously to avoid racemization.[10]
Presence of Deletion Sequences in Final Product Incomplete Coupling: The direct result of an incomplete reaction in the previous cycle.Follow all the recommendations for "Low Coupling Yield." Ensure reaction completion with a suitable qualitative test (e.g., Bromophenol Blue) before proceeding to the next cycle.[2]
Epimerization (Racemization) Detected Slow, Base-Mediated Coupling: Extended exposure to basic conditions required for sterically hindered couplings increases the risk of α-proton abstraction.- Use a coupling reagent known for lower racemization rates, such as HATU.[3][6]- Minimize the pre-activation time of the amino acid.- Consider using a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA.
Ambiguous Qualitative Test Result (e.g., faint color) Very Slow Reaction: The reaction is proceeding but has not reached completion.- Extend the reaction time by 1-2 hours and re-test.- Use a more sensitive alternative test (e.g., switch from Bromophenol Blue to the Chloranil test).

Data Presentation

Coupling ReagentTypical Reaction Time (hours)Typical Yield (%)Key Considerations
HBTU4 - 12< 50%Often results in incomplete coupling and lower purity.[3][4]
HATU1 - 4> 90%Faster reaction rates and lower risk of epimerization compared to HBTU.[3][4]
PyBOP1 - 3> 90%A robust phosphonium salt reagent, effective for hindered couplings.[11]
PyBroP1 - 370 - 85%Highly reactive and particularly useful for very difficult couplings, such as N-Me to N-Me.[12]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol Blue test solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIPEA to the mixture.

    • Agitate the solution for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring:

    • Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

    • Perform the Bromophenol Blue test. A yellow color indicates reaction completion. A blue or green color indicates an incomplete reaction.[4]

  • Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 2-4.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Reaction Monitoring

Reagent Preparation:

  • Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

Procedure:

  • Remove a small sample of resin (a few beads) from the reaction vessel.

  • Wash the resin sample with methanol.

  • Add 1-2 ml of the Bromophenol Blue test solution to the washed resin.

  • Observe the color of the suspension.

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete.[4]

Mandatory Visualization

Troubleshooting_Workflow start Start: Coupling of This compound monitor Monitor reaction with Bromophenol Blue Test start->monitor is_complete Is the test result 'Yellow' (complete)? monitor->is_complete incomplete Incomplete Coupling Detected (Blue/Green color) is_complete->incomplete No complete Coupling Complete. Wash resin and proceed. is_complete->complete Yes strategy Implement Strategy to Improve Yield incomplete->strategy double_couple Perform Double Coupling strategy->double_couple Option 1 increase_time Increase Reaction Time strategy->increase_time Option 2 change_reagent Switch to Potent Reagent (e.g., HATU, PyAOP) strategy->change_reagent Option 3 double_couple->monitor increase_time->monitor change_reagent->monitor end End complete->end

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Removal of Benzyl Protecting Group from N-Methyl-Threonine(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of the benzyl (Bzl) protecting group from N-Methyl-Threonine(Bzl).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the removal of a benzyl group from the hydroxyl function of N-Methyl-Threonine(Bzl)?

A1: The most prevalent and effective methods for the deprotection of the O-benzyl group from N-Methyl-Threonine(Bzl) are catalytic hydrogenation and catalytic transfer hydrogenation (CTH).

  • Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C). It is a clean and efficient method, yielding toluene as the primary byproduct.[1][2]

  • Catalytic Transfer Hydrogenation (CTH): CTH is a safer and often more convenient alternative as it avoids the need for handling flammable hydrogen gas.[3][4] In this method, a hydrogen donor generates hydrogen in situ. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[3][4]

Q2: Will the N-methyl group on the threonine be affected during the debenzylation reaction?

A2: Generally, the N-methyl group is stable under the standard conditions used for catalytic hydrogenation and catalytic transfer hydrogenation for O-benzyl group removal. These methods are chemoselective for the cleavage of the benzyl ether. However, harsh acidic or oxidative conditions, which are less common for simple benzyl ether deprotection, could potentially affect the N-methyl group. It is always advisable to monitor the reaction closely by TLC or LC-MS to ensure the integrity of the N-methyl group.

Q3: Is it possible to selectively remove the O-benzyl group in the presence of other protecting groups?

A3: Yes, selective deprotection is a key advantage of catalytic hydrogenation methods. The O-benzyl group can typically be removed in the presence of many other protecting groups, such as Boc, Fmoc, and tert-butyl esters, which are not susceptible to hydrogenolysis.[5] However, other groups that are labile to reduction, such as Z (Cbz), nitro groups, and alkenes/alkynes, will likely be removed under these conditions.

Q4: What are the typical reaction times and yields I can expect for the debenzylation of a molecule like N-Methyl-Threonine(Bzl)?

A4: Reaction times and yields are highly dependent on the specific substrate, catalyst quality, and reaction conditions. However, based on data for similar N-benzyl amino compounds, catalytic transfer hydrogenation with ammonium formate is often very rapid, with reactions completing in as little as 10-20 minutes at room temperature or reflux, and providing high yields (often >90%).[6][7] Standard catalytic hydrogenation with H₂ gas may take longer, typically ranging from 4 to 24 hours.[1]

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction

This is one of the most common issues encountered during the debenzylation of benzyl ethers.

Potential Cause Recommended Solution Rationale
Catalyst Inactivity • Use a fresh batch of 10% Pd/C. • Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[1]The palladium catalyst can lose activity over time or through improper storage.
Catalyst Poisoning • Ensure high purity of the starting material, solvents, and reagents. • Acid-wash all glassware before use.Trace impurities, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[1]
Poor Solubility • Use a co-solvent system. Methanol, ethanol, and ethyl acetate are common choices. Adding a co-solvent like THF or water can help dissolve both the starting material and the more polar product.[1]The starting material and the deprotected product have significantly different polarities. Maintaining solubility throughout the reaction is crucial for access to the catalyst surface.
Insufficient Hydrogen • For H₂/Pd/C, ensure a constant positive pressure of hydrogen, for example, by using a hydrogen balloon or a Parr hydrogenator. • For CTH, increase the equivalents of the hydrogen donor (e.g., ammonium formate).A sufficient supply of hydrogen is essential for the reaction to proceed to completion.
Steric Hindrance • Increase the catalyst loading (e.g., from 10 mol% to 20-50 wt%). • Increase the reaction temperature. • Increase hydrogen pressure if using H₂ gas.More forcing conditions can help overcome the activation energy barrier for sterically hindered substrates.
Issue 2: Formation of Side Products

While generally a clean reaction, side products can occasionally be observed.

Side Product Potential Cause Recommended Solution
Products of Partial Debenzylation • Insufficient reaction time or catalyst loading.• Monitor the reaction closely by TLC until the starting material is fully consumed. • Increase reaction time or catalyst loading as needed.
3-Benzyltyrosine (if tyrosine is present) • Acid-catalyzed rearrangement of the O-benzyl group.• This is more common with strong acid cleavage methods, but can occur with some CTH methods using acidic donors. Using neutral CTH conditions (e.g., ammonium formate) minimizes this risk.
Over-reduction of other functional groups • Presence of other reducible groups (e.g., alkenes, alkynes, nitro groups).• If these groups need to be preserved, an alternative deprotection method (e.g., oxidative or acidic cleavage) should be considered.

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is often preferred for its speed and for avoiding the use of hydrogen gas.

Materials:

  • N-Methyl-Threonine(Bzl)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Methanol (MeOH), anhydrous

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve N-Methyl-Threonine(Bzl) (1 mmol) in anhydrous methanol (10-20 mL).

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • To the stirred suspension, add anhydrous ammonium formate (3-5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes.[6]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Catalytic Hydrogenation with H₂ Gas

This is the traditional and a very clean method for benzyl group removal.

Materials:

  • N-Methyl-Threonine(Bzl)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Methyl-Threonine(Bzl) (1 mmol) in methanol or ethanol (10-20 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%).

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reactions are typically complete within 4-24 hours.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the deprotected product.

Data Presentation

Table 1: Comparison of Debenzylation Methods for N-Benzyl Amino Compounds (Analogous Systems)

MethodHydrogen SourceCatalystSolventTemp.TimeTypical YieldReference
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMethanolReflux10-20 min83-95%[7]
Catalytic HydrogenationH₂ (balloon)10% Pd/CEthanolRT4-24 h>90%[1][2]
Catalytic Transfer HydrogenationFormic Acid10% Pd/CMethanolRT30-60 min~95%

Note: The data presented is for analogous N-benzyl amino compounds and serves as a general guideline. Actual results with N-Methyl-Threonine(Bzl) may vary.

Visualizations

Debenzylation_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_end Final Product start MeThr(Bzl) reaction Dissolve in Solvent (e.g., Methanol) start->reaction Step 1 add_catalyst Add Pd/C Catalyst reaction->add_catalyst Step 2 add_h_source Add Hydrogen Source (H₂ or Donor) add_catalyst->add_h_source Step 3 filter Filter through Celite add_h_source->filter After Reaction Completion (TLC) concentrate Concentrate Filtrate filter->concentrate purify Purify (if needed) concentrate->purify end N-Methyl-Threonine concentrate->end If pure purify->end

Caption: General experimental workflow for the debenzylation of MeThr(Bzl).

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Incomplete Debenzylation? catalyst_inactive Is the catalyst old or of poor quality? start->catalyst_inactive Yes no_issue No catalyst_poisoned Are there impurities in the starting material/solvents? catalyst_inactive->catalyst_poisoned No solution_catalyst Use fresh catalyst (Pd/C or Pd(OH)₂/C) catalyst_inactive->solution_catalyst Yes solution_purify Purify starting material and use high-purity solvents catalyst_poisoned->solution_purify Yes solubility Is the substrate fully dissolved? catalyst_poisoned->solubility No end Reaction Complete solution_catalyst->end solution_purify->end h2_pressure Is the hydrogen supply sufficient? solubility->h2_pressure Yes solution_solvent Change/add co-solvent (e.g., THF, water) solubility->solution_solvent No solution_h2 Increase H₂ pressure or add more hydrogen donor h2_pressure->solution_h2 No h2_pressure->end Yes solution_solvent->end solution_h2->end

Caption: Troubleshooting decision tree for incomplete debenzylation reactions.

References

Technical Support Center: Final Cleavage of Peptides Containing Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the final cleavage of peptides containing Nα-Boc-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the final cleavage of peptides containing this compound?

A1: The main challenge arises from the need to efficiently cleave the benzyl (Bzl) ether protecting group from the threonine side chain while simultaneously removing the N-terminal Boc group and cleaving the peptide from the resin. The N-methyl group on the threonine can influence the peptide's conformation and susceptibility to side reactions. During strong acid cleavage (e.g., with HF or TFA), reactive carbocations, particularly benzyl cations, are generated. These can lead to unwanted modifications of sensitive amino acid residues if not effectively neutralized by scavengers.[1][2]

Q2: What are the potential side reactions during the final cleavage of peptides with MeThr(Bzl)?

A2: Several side reactions can occur:

  • Alkylation: Benzyl cations generated from the cleavage of the Bzl group can alkylate nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2]

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain, even when protected, can be susceptible to elimination under certain conditions, leading to the formation of a dehydroamino acid residue. This is more commonly observed under basic conditions but can be a concern.[3]

  • N-terminal Deletion: For peptides with an N-terminal acetylated N-methyl amino acid, a specific side reaction has been reported under acidic cleavage conditions, leading to the deletion of the N-terminal residue.[4]

  • Incomplete Deprotection: The benzyl ether bond is robust and requires strong acidic conditions for complete cleavage. Insufficient reaction time or suboptimal cleavage cocktails can result in incomplete removal of the Bzl group.

Q3: Which scavengers are recommended for the final cleavage of this compound containing peptides?

A3: A robust scavenger cocktail is essential to minimize side reactions. While specific comparative data for this compound is limited, recommendations can be extrapolated from peptides containing Thr(Bzl) and other sensitive residues. A multi-component scavenger cocktail is generally recommended to address a variety of potential side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired peptide Incomplete cleavage from the resin.Extend the cleavage reaction time. Ensure the use of a strong acid like HF or a robust TFA-based cocktail.
Peptide precipitation is incomplete.Use ice-cold diethyl ether and allow sufficient time for precipitation at a low temperature.
Presence of a major side product with a mass of +90 Da Alkylation of a tyrosine residue by a benzyl cation.Increase the concentration of thioanisole or p-cresol in the cleavage cocktail.[5]
Observation of a mass corresponding to the desired peptide minus 18 Da in mass spectrometry Dehydration (β-elimination) of the threonine side chain.While less common in strong acid cleavage, ensure that the peptide was not exposed to basic conditions prior to cleavage. The use of a well-chosen scavenger cocktail should minimize this.[3]
Presence of deletion products, especially the loss of an N-terminal Ac-N-Me-Thr residue Acid-catalyzed N-terminal deletion.This is a known side reaction for N-terminal acetylated N-methyl amino acids.[4] Consider alternative N-terminal modifications if this is a persistent issue. Optimize cleavage time to be as short as possible while still achieving complete deprotection.
Multiple unidentified peaks in the HPLC chromatogram Non-specific alkylation of other sensitive residues (Trp, Met, Cys) by benzyl cations.Use a comprehensive scavenger cocktail such as "Reagent K" to protect a wide range of sensitive residues.[6]
Incomplete removal of the Benzyl (Bzl) protecting group Insufficiently strong acidic conditions or too short a reaction time.Ensure the use of anhydrous HF or a highly concentrated TFA cocktail. Increase the cleavage time and monitor the reaction progress with a small-scale trial.

Scavenger Cocktail Recommendations

The selection of an appropriate scavenger cocktail is critical for a successful cleavage. Below is a table summarizing recommended cocktails.

Cocktail Name/ Designation Composition (v/v) Targeted Residues / Remarks Reference(s)
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A comprehensive cocktail for peptides containing multiple sensitive residues including Tyr, Met, Cys, and Trp. Recommended for peptides with Thr(Bzl).[6][7]
TFA / TIS / Water 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterA standard, less odorous cocktail suitable for many peptides, particularly effective for scavenging carbocations.[6]
Cocktail with Thioanisole & p-Cresol 90% TFA / 5% Thioanisole / 5% p-CresolProvides robust scavenging for benzyl cations, particularly useful for protecting tyrosine residues.[5]
Low-High HF Procedure Low HF: HF/DMS/p-cresol (25:65:10). High HF: HF/p-cresol (9:1)A two-step procedure that minimizes carbocation formation in the first step. Recommended for particularly sensitive sequences.[1]

Note: The choice of cocktail should be guided by the overall composition of the peptide, not just the presence of MeThr(Bzl).

Experimental Protocols

Protocol 1: TFA-Based Cleavage using Reagent K

This protocol is recommended for the cleavage of peptides containing this compound and other sensitive residues.

  • Resin Preparation:

    • Wash the fully assembled and dried peptide-resin (100 mg) with Dichloromethane (DCM) (3 x 5 mL).

    • Allow the resin to swell in DCM for 20 minutes in the reaction vessel.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare "Reagent K" fresh: 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL 1,2-Ethanedithiol (EDT).

    • Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitation and Washing:

    • Add the concentrated solution dropwise to a centrifuge tube containing 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Drying and Storage:

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Cleavage_Workflow Final Cleavage Workflow for this compound Peptides start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent K) start->add_cocktail reaction Cleavage Reaction (2-4 hours at RT) add_cocktail->reaction filter Filter to Separate Resin reaction->filter precipitate Precipitate Peptide (Cold Diethyl Ether) filter->precipitate wash Wash Peptide Pellet precipitate->wash dry Dry Crude Peptide wash->dry end End: Crude Peptide for Purification dry->end

Caption: A simplified workflow for the final cleavage and isolation of the peptide.

Side_Reaction_Pathway Potential Side Reactions During Cleavage Boc_MeThr_Bzl Boc-MeThr(Bzl)-Peptide-Resin Strong_Acid Strong Acid (HF or TFA) Boc_MeThr_Bzl->Strong_Acid Cleavage Dehydration Dehydration (β-elimination) Boc_MeThr_Bzl->Dehydration Potential Cleaved_Peptide Desired Cleaved Peptide Strong_Acid->Cleaved_Peptide Benzyl_Cation Benzyl Cation (Bzl+) Strong_Acid->Benzyl_Cation Generates Alkylation Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) Benzyl_Cation->Alkylation Causes Scavengers Scavengers (Thioanisole, Phenol, EDT, TIS) Benzyl_Cation->Scavengers Reacts with Trapped_Cation Trapped Cation Scavengers->Trapped_Cation Forms

Caption: A diagram illustrating the desired cleavage pathway and potential side reactions.

References

Technical Support Center: Boc-MeThr(Bzl)-OH Coupling and Capping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective capping of unreacted chains after the coupling of Boc-MeThr(Bzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound particularly challenging? A1: The coupling of this compound is often inefficient due to significant steric hindrance. The presence of the N-methyl group on the alpha-amino group, in addition to the bulky tert-butyloxycarbonyl (Boc) and Benzyl (Bzl) protecting groups, physically obstructs the approach of the activated amino acid to the growing peptide chain. This steric hindrance dramatically slows down the reaction kinetics compared to standard, non-methylated amino acids.[1]

Q2: What is "capping" and why is it critical after a potentially incomplete this compound coupling? A2: Capping is the process of chemically blocking any unreacted N-terminal amino groups on the peptide chain, typically by acetylation.[1] If these free amines are not capped after an incomplete coupling, they will react during the subsequent amino acid addition. This leads to the formation of "deletion sequences"—peptides missing the intended this compound residue. These impurities can be very difficult to separate from the target peptide during purification, which reduces the overall yield and purity of the synthesis.[1]

Q3: How do I know if the this compound coupling was incomplete? A3: The standard Kaiser test, which detects primary amines, is ineffective for N-methylated amino acids like this compound. Alternative colorimetric tests such as the Bromophenol Blue or Chloranil test should be used to detect the presence of unreacted secondary amines. A positive result indicates an incomplete coupling, necessitating a decision to either re-couple or proceed to capping.[1]

Q4: Can I just skip the capping step? A4: While it may be tempting to skip capping, it is highly discouraged, especially for long peptides or when dealing with known difficult couplings like that of this compound.[2] For the highest possible purity of the final product, capping is a crucial quality control step to minimize deletion impurities.[2][3][4]

Q5: Are there more effective coupling reagents for sterically hindered amino acids like this compound? A5: Yes, for sterically hindered amino acids, standard coupling reagents may be insufficient. More potent activating reagents are recommended to improve coupling efficiency. These include phosphonium salts like PyAOP and PyBrOP, and aminium/uronium salts like HATU and HCTU.[1][5][6] PyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids.[7]

Troubleshooting Guide for Capping Unreacted Chains

Issue: Positive Chloranil or Bromophenol Blue test after this compound coupling.

This indicates the presence of unreacted N-methyl-terminal amines on the resin. The following workflow will guide you through the necessary steps.

G start Start: Positive color test for secondary amine after coupling decision1 Is this the first coupling attempt? start->decision1 recouple Perform a second coupling (Double Coupling) decision1->recouple  Yes capping Proceed to Capping Protocol decision1->capping  No (after 2nd attempt) wash1 Wash resin with DMF recouple->wash1 test2 Perform Chloranil or Bromophenol Blue test wash1->test2 decision2 Is the test negative? test2->decision2 decision2->capping  No next_cycle Proceed to next deprotection/ coupling cycle decision2->next_cycle  Yes wash2 Wash resin with DMF capping->wash2 test3 Perform Chloranil or Bromophenol Blue test wash2->test3 decision3 Is the test negative? test3->decision3 recapping Repeat Capping Protocol decision3->recapping  No end Proceed to next cycle decision3->end  Yes recapping->wash2 G start Start: Deprotected Peptide-Resin (Free N-terminal amine) coupling Couple with this compound using potent reagent (e.g., HATU) start->coupling wash1 Wash with DMF coupling->wash1 monitoring Monitor reaction with Chloranil Test wash1->monitoring decision Coupling Complete? monitoring->decision recouple_option Option: Double Couple decision->recouple_option  No (Test Positive) next_cycle Proceed to next cycle (Boc Deprotection) decision->next_cycle  Yes (Test Negative) recouple_option->wash1 capping Cap with Acetic Anhydride/Base recouple_option->capping wash2 Wash with DMF capping->wash2 wash2->next_cycle

References

Validation & Comparative

A Comparative Guide to Protected Threonine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protected amino acid derivatives is a critical determinant of synthetic success, influencing yield, purity, and the biological activity of the final peptide. Threonine, with its reactive hydroxyl side chain, necessitates appropriate protection to prevent undesirable side reactions. This guide provides a comprehensive comparison of Boc-MeThr(Bzl)-OH and other commonly used protected threonine derivatives, offering insights into their performance, supported by available data and detailed experimental protocols.

Introduction to Threonine Protection Strategies

The hydroxyl group of threonine is nucleophilic and can lead to side reactions such as O-acylation during peptide coupling.[1] To circumvent this, a protecting group is installed on the side chain. The choice of this protecting group, in conjunction with the Nα-amino protecting group, defines the overall synthetic strategy. The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[2]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and typically more acid-stable benzyl (Bzl)-based ethers for permanent side-chain protection. Deprotection of the Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF).[3][4]

  • Fmoc/tBu Strategy: This is a more modern and widely used orthogonal strategy. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a weak base like piperidine. The side chains are protected with acid-labile groups such as tert-butyl (tBu), which are removed during the final acidic cleavage from the resin.[1]

This guide will compare the performance of threonine derivatives within these strategic frameworks, with a special focus on the N-methylated derivative, this compound.

Performance Comparison of Protected Threonine Derivatives

The selection of a protected threonine derivative significantly impacts several key aspects of peptide synthesis. A direct quantitative comparison of this compound with other derivatives is not extensively available in the literature, largely due to the specialized nature and inherent challenges of working with N-methylated amino acids. However, a qualitative and semi-quantitative comparison can be drawn from the known properties of these derivatives and their respective synthetic strategies.

Table 1: Comparison of Physicochemical and Synthetic Properties of Protected Threonine Derivatives

PropertyThis compoundBoc-Thr(Bzl)-OHFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OH
Nα-Protecting Group BocBocFmocFmoc
Side-Chain Protection Benzyl (Bzl) etherBenzyl (Bzl) ethertert-Butyl (tBu) etherTrityl (Trt) ether
Synthetic Strategy Boc/BzlBoc/BzlFmoc/tBuFmoc/tBu
Nα-Deprotection Condition Moderate acid (e.g., 50% TFA in DCM)[5]Moderate acid (e.g., 50% TFA in DCM)[5]Weak base (e.g., 20% piperidine in DMF)[1]Weak base (e.g., 20% piperidine in DMF)[6]
Side-Chain Deprotection Strong acid (e.g., HF)[7]Strong acid (e.g., HF)[7]Strong acid (e.g., TFA)[8]Mild acid (e.g., 1-5% TFA in DCM)[6]
Solubility Generally good in organic solventsGenerally good in organic solventsGood in DMFGood in DMF

Table 2: Performance Characteristics in Solid-Phase Peptide Synthesis

Performance MetricThis compoundBoc-Thr(Bzl)-OHFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OH
Coupling Efficiency Challenging due to steric hindrance; requires potent coupling reagents (e.g., HATU, PyAOP).Generally good with standard coupling reagents (e.g., HBTU, DIC/HOBt).[9]Generally high with standard coupling reagents.Generally high; bulky Trt group can sometimes improve coupling by disrupting aggregation.[6]
Racemization Risk Potentially higher due to longer coupling times and stronger activation needed.Low with standard urethane-based protection.Low with standard coupling reagents; can be induced by some bases like DIPEA.[10][11]Low with standard coupling reagents.
Key Side Reactions Incomplete coupling; side reactions associated with strong acid cleavage.N-O acyl shift under strong acid conditions; diketopiperazine formation.[5]Dehydration to dehydrobutyrine; O-sulfonation during cleavage; diketopiperazine formation.[12]Premature deprotection with repeated mild acid treatments if other acid-labile groups are present.
Stability of Side-Chain Protection Bzl group is stable to repetitive TFA treatment but requires harsh HF for cleavage.[4]Bzl group is stable to repetitive TFA treatment.[4]tBu group is stable to piperidine but requires strong TFA for cleavage.[8]Trt group is highly acid-labile and can be partially cleaved by repeated mild acid treatments.[6]
Typical Crude Purity Generally lower due to coupling challenges.Good to Excellent.Good to Excellent.Can be higher than tBu for aggregation-prone sequences.[6]

Detailed Discussion of Protected Threonine Derivatives

This compound

N-methylated amino acids are incorporated into peptides to enhance their metabolic stability, improve cell permeability, and constrain their conformation. However, the presence of the N-methyl group introduces significant steric hindrance, making the coupling of these amino acids challenging.

  • Coupling: Standard coupling reagents are often inefficient. More potent activators like HATU, HCTU, PyAOP, or PyBOP are generally required to achieve satisfactory yields. Double coupling and elevated temperatures are common strategies.

  • Racemization: The need for stronger activation and longer reaction times can increase the risk of racemization at the α-carbon.

  • Deprotection: The Boc group is removed with TFA, and the benzyl ether is cleaved with strong acids like HF, consistent with the Boc/Bzl strategy.

Boc-Thr(Bzl)-OH

This is the non-methylated counterpart to this compound and a standard building block in Boc-based SPPS.

  • Coupling: It generally couples with good efficiency using standard carbodiimide or uronium/aminium salt-based coupling reagents.

  • Side Reactions: During the final HF cleavage, an acid-catalyzed N-O acyl shift can occur, which can be reversed by treatment with a mild base.[5] Diketopiperazine formation at the dipeptide stage is another potential side reaction.[5]

Fmoc-Thr(tBu)-OH

This is the most widely used protected threonine derivative in the popular Fmoc/tBu SPPS strategy.

  • Orthogonality: The Fmoc/tBu strategy offers true orthogonality, with the base-labile Fmoc group and the acid-labile tBu group.[1]

  • Stability: The tBu ether is stable to the basic conditions of Fmoc deprotection but requires strong acid (TFA) for cleavage.[8]

  • Side Reactions: Dehydration of the threonine side chain to form a dehydrobutyrine residue can occur, especially with over-activation or high temperatures.[12] O-sulfonation is a risk during cleavage if scavengers are not used, particularly in the presence of arginine residues with sulfonyl-based protecting groups.[13]

Fmoc-Thr(Trt)-OH

The trityl (Trt) group offers a more acid-labile alternative to the tBu group for side-chain protection.

  • Acid Lability: The Trt group is significantly more sensitive to acid and can be cleaved under much milder conditions than the tBu group.[6]

  • Advantages: This high acid sensitivity is advantageous for the synthesis of protected peptide fragments. Additionally, the bulky Trt group can disrupt peptide aggregation, leading to higher purity crude products in the synthesis of "difficult" sequences.[6]

  • Disadvantages: The high acid lability can lead to premature deprotection if the peptide sequence contains other acid-sensitive groups or requires many cycles of synthesis.

Experimental Protocols

The following are generalized protocols for the incorporation of protected threonine derivatives in manual solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 eq.) with a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Incorporation of Fmoc-Thr(tBu)-OH in Fmoc-SPPS
  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and add fresh 20% piperidine in DMF and agitate for 15-20 minutes.[1]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Final Cleavage and Deprotection
  • Boc/Bzl Strategy: Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole).

  • Fmoc/tBu Strategy: Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (TIS).[8]

Visualizing Workflows and Concepts

Boc_SPPS_Workflow start Start: Resin-AA1 deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash2 Wash neutralization->wash2 coupling Coupling of Boc-Thr(Bzl)-OH wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling next_cycle Next Cycle or Final Cleavage wash3->next_cycle next_cycle->deprotection Repeat

Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow start Start: Resin-AA1-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling of Fmoc-Thr(tBu)-OH wash2 Wash coupling->wash2 wash1->coupling next_cycle Next Cycle or Final Cleavage wash2->next_cycle next_cycle->deprotection Repeat

Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Orthogonal_Protection peptide Protected Peptide on Resin (Fmoc-NH-CHR-CO-...-Thr(tBu)-...-Resin) base_deprotection Base Treatment (e.g., Piperidine) peptide->base_deprotection During Synthesis Cycle acid_cleavage Acid Treatment (e.g., TFA) peptide->acid_cleavage Final Step result1 N-alpha Deprotection: Fmoc group removed base_deprotection->result1 result2 Side-Chain Deprotection and Cleavage from Resin: tBu group and resin linkage cleaved acid_cleavage->result2

Principle of Orthogonal Protection in Fmoc/tBu Strategy.

Conclusion

The choice of a protected threonine derivative is a critical decision in peptide synthesis that must be guided by the overall synthetic strategy, the nature of the target peptide, and potential challenges such as steric hindrance and aggregation.

  • This compound is a specialized building block for introducing N-methylthreonine, which can impart beneficial properties to the final peptide. However, its use requires careful optimization of coupling conditions to overcome steric hindrance.

  • Boc-Thr(Bzl)-OH remains a robust choice for the classic Boc/Bzl SPPS strategy, offering good performance with well-established protocols.

  • Fmoc-Thr(tBu)-OH is the workhorse for modern Fmoc/tBu SPPS, providing a reliable and efficient means of incorporating threonine with an orthogonal protection scheme.

  • Fmoc-Thr(Trt)-OH offers a valuable alternative for synthesizing protected peptide fragments and for mitigating aggregation in difficult sequences due to its high acid lability and steric bulk.

Ultimately, a thorough understanding of the chemical properties and potential side reactions associated with each derivative is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthetic Peptides Containing MeThr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. The incorporation of modified amino acids, such as O-Benzyl-N-methyl-L-threonine (MeThr(Bzl)), introduces unique complexities into the synthesis and subsequent purity analysis. This guide provides an objective comparison of the primary analytical techniques used for purity assessment of these challenging peptides, supported by experimental data and detailed methodologies to inform the selection of the most appropriate analytical strategy.

The presence of both an N-methyl group and an O-benzyl protecting group in MeThr(Bzl) presents a dual challenge for standard analytical methods. N-methylation can induce the formation of cis/trans isomers, leading to peak broadening in High-Performance Liquid Chromatography (HPLC), while the benzyl group adds hydrophobicity and can introduce specific side products during synthesis. A multi-pronged analytical approach is therefore essential for the comprehensive characterization and purity determination of peptides containing this modified residue.

Comparative Analysis of Key Purity Assessment Techniques

The three most common and complementary techniques for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct and valuable information regarding the purity and identity of the target peptide.

Analytical TechniquePrinciple of Purity DeterminationKey Performance ParametersAdvantages for MeThr(Bzl) PeptidesChallenges and Considerations for MeThr(Bzl) Peptides
RP-HPLC Separation of the target peptide from impurities based on hydrophobicity. Purity is calculated from the relative peak area of the target peptide.Resolution, Sensitivity, Reproducibility, Throughput- Effective at separating hydrophobic impurities, including those related to the benzyl group. - Can resolve some deletion and truncated sequences.- N-methylation can cause peak broadening due to cis/trans isomerism. - The hydrophobicity of the benzyl group can lead to strong retention, requiring optimization of gradient and column chemistry. - Does not provide mass information for impurity identification.
Mass Spectrometry (MS) Determination of the molecular weight of the target peptide and identification of impurities based on their mass-to-charge ratio (m/z).Mass Accuracy, Resolution, Sensitivity- Unambiguously confirms the mass of the intact MeThr(Bzl)-containing peptide. - Can identify impurities resulting from incomplete deprotection (loss of benzyl group) or other modifications. - Tandem MS (MS/MS) can provide sequence information and locate the modification.- In-source fragmentation can lead to the premature loss of the labile benzyl group, complicating spectral interpretation. - N-methylation can alter fragmentation patterns. - Quantification can be less precise than HPLC unless using isotopic standards.
Amino Acid Analysis (AAA) Quantifies the constituent amino acids of a peptide after acid hydrolysis. Purity is inferred from the correct amino acid ratios and the absence of unexpected residues.Accuracy, Precision, Robustness- Provides an absolute measure of peptide content. - Can detect gross errors in synthesis, such as amino acid substitutions.- Does not distinguish between the target peptide and impurities with the same amino acid composition (e.g., diastereomers). - N-methylated amino acids require specific derivatization and analysis protocols. - The benzyl group is cleaved during hydrolysis.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the purity assessment of a synthetic peptide containing MeThr(Bzl).

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting gradient is 5% to 65% B over 30 minutes. For peptides containing the hydrophobic benzyl group, a shallower gradient may be required for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: To mitigate peak broadening from N-methyl-induced isomerism, analysis at an elevated temperature (e.g., 40-60 °C) is recommended.[1]

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the identification and purity confirmation of a MeThr(Bzl)-containing peptide.

1. LC System and Conditions:

  • Couple a UPLC or HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile. (Formic acid is used instead of TFA to minimize ion suppression in the MS source).

  • Gradient and Flow Rate: As per the RP-HPLC protocol, adjusted for the smaller column dimensions.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: A range appropriate to detect the expected m/z of the singly and multiply charged peptide ions.

  • In-Source Fragmentation: Use "soft" ionization conditions to minimize the in-source loss of the benzyl group.

  • MS/MS Analysis: Select the precursor ion of the target peptide for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to confirm its sequence. Look for characteristic neutral losses associated with the benzyl group (91 Da for C7H7).

Protocol 3: Amino Acid Analysis (AAA)

This protocol provides a general workflow for determining the amino acid composition of a peptide containing N-methylated threonine.

1. Peptide Hydrolysis:

  • Accurately weigh a sample of the peptide.

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube. Note that N-methylated amino acids can be more stable to acid hydrolysis than their non-methylated counterparts.

2. Derivatization:

  • After hydrolysis and drying, derivatize the amino acid mixture using a reagent that reacts with both primary and secondary amines (e.g., AccQ•Tag™).

3. UPLC/HPLC Analysis:

  • Separate the derivatized amino acids using a dedicated amino acid analysis column and a suitable gradient.

  • Detect the derivatized amino acids using UV or fluorescence detection.

4. Data Analysis:

  • Quantify each amino acid based on the peak areas and a standard calibration curve.

  • Calculate the molar ratios of the amino acids and compare them to the expected composition of the peptide.

Visualizing the Workflow and Challenges

The following diagrams illustrate the general workflow for purity assessment and highlight the specific challenges associated with MeThr(Bzl)-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_purification Purification SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Purity (%) MS Mass Spectrometry Crude_Peptide->MS Identity (Mass) AAA Amino Acid Analysis Crude_Peptide->AAA Composition Prep_HPLC Preparative HPLC HPLC->Prep_HPLC Pure_Peptide Purified Peptide Prep_HPLC->Pure_Peptide Pure_Peptide->HPLC Final Purity Check analytical_challenges cluster_hplc HPLC Challenges cluster_ms MS Challenges MeThr_Bzl MeThr(Bzl) Peptide N_Methyl N-Methylation (cis/trans Isomers) MeThr_Bzl->N_Methyl O_Benzyl O-Benzyl Group (Increased Hydrophobicity) MeThr_Bzl->O_Benzyl Benzyl_Lability Benzyl Group Lability (In-Source Decay) MeThr_Bzl->Benzyl_Lability N_Methyl_Frag N-Methyl Fragmentation (Altered Patterns) MeThr_Bzl->N_Methyl_Frag Peak_Broadening Peak Broadening N_Methyl->Peak_Broadening leads to Strong_Retention Strong Retention O_Benzyl->Strong_Retention causes Spectral_Complexity Spectral Complexity Benzyl_Lability->Spectral_Complexity results in Difficult_Sequencing Difficult Sequencing N_Methyl_Frag->Difficult_Sequencing complicates

References

A Comparative Guide to Analytical Techniques for Characterizing Boc-MeThr(Bzl)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated and side-chain protected amino acids, such as N-tert-butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), into peptide structures is a critical strategy in modern drug discovery. This modification can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. Consequently, the rigorous characterization of these modified amino acid building blocks is paramount to ensure the identity, purity, and quality of the final synthetic peptide. This guide provides a comparative overview of the primary analytical techniques used for the characterization of this compound, complete with experimental protocols and comparative data.

Key Analytical Techniques at a Glance

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and integrity of the molecule.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Unambiguous structural elucidation, confirmation of protecting groups and N-methylation.Provides detailed structural information and isomeric purity.Lower sensitivity compared to MS, can be complex to interpret.
Mass Spectrometry Molecular weight confirmation, fragmentation analysis for structural verification.High sensitivity and accuracy in mass determination.Isomers may not be distinguishable without tandem MS.
RP-HPLC Purity assessment, quantification, and separation of isomers.High-resolution separation, quantitative analysis.Requires a suitable chromophore for UV detection.
FTIR Spectroscopy Identification of functional groups (e.g., carbamate, benzyl ether, carboxylic acid).Fast and non-destructive.Provides general functional group information, not detailed structure.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed insights into the molecular framework, confirming the presence of the Boc and benzyl protecting groups, the N-methyl group, and the threonine backbone.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

ProtonsEstimated Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl)7.25 - 7.40m5H
-CH₂- (Benzyl)4.50 - 4.70m2H
α-CH~4.40d1H
β-CH~4.10m1H
N-CH₃2.80 - 3.00s3H
-C(CH₃)₃ (Boc)1.45s9H
γ-CH₃~1.20d3H

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated) [1][2][3]

CarbonEstimated Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~175
C=O (Boc)~156
Aromatic (Benzyl)127 - 138
-C(CH₃)₃ (Boc)~80
β-CH~75
-CH₂- (Benzyl)~72
α-CH~60
N-CH₃~32
-C(CH₃)₃ (Boc)~28
γ-CH₃~16

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Expected Mass Spectrometric Data

IonExpected m/z
[M+H]⁺382.22
[M+Na]⁺404.20

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

The fragmentation of Boc-protected N-methylated amino acids in ESI-MS/MS typically involves the loss of the Boc group and subsequent fragmentation of the peptide backbone.[4][5][6]

  • Loss of isobutylene: [M+H - 56]⁺

  • Loss of the Boc group: [M+H - 100]⁺

  • Loss of the benzyl group: [M+H - 91]⁺

  • Formation of immonium ions: Characteristic ions resulting from the fragmentation of the amino acid backbone.[4][6]

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to confirm the structure of the molecule.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of synthetic peptides and their building blocks. It separates compounds based on their hydrophobicity.

Typical RP-HPLC Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject a known volume of the sample (e.g., 10 µL) and run the gradient program.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the molecule.

Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (carbamate)~1710
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)1450-1600
C-O stretch (benzyl ether)1050-1150

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the infrared spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

The synthesis and characterization of this compound follows a logical progression of steps to ensure the final product's quality.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (L-Threonine) boc_protection Boc Protection start->boc_protection Boc₂O methylation N-Methylation boc_protection->methylation MeI, NaH benzylation O-Benzylation methylation->benzylation Bzl-Br, Base purification Purification (Crystallization/Chromatography) benzylation->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Molecular Weight Verification hplc RP-HPLC purification->hplc Purity Assessment ftir FTIR Spectroscopy purification->ftir Functional Group ID final_product Pure this compound

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The comprehensive characterization of this compound is crucial for its successful application in peptide synthesis. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, RP-HPLC for purity assessment, and FTIR for functional group identification provides a complete analytical profile of this important building block. The protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to ensure the quality and integrity of their synthetic peptides.

References

Mass Spectrometry of Peptides with Boc-MeThr(Bzl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of unnatural amino acids is a key strategy to enhance biological activity and stability. One such amino acid, N-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), introduces unique characteristics that require careful consideration during mass spectrometric analysis. This guide provides a comparative analysis of the expected mass spectrometric behavior of peptides containing this compound against peptides with standard and other modified amino acids, supported by established fragmentation principles and detailed experimental protocols.

The unique structural features of this compound—a labile N-terminal Boc protecting group, a backbone N-methylation, and a bulky O-benzyl side-chain protecting group—all influence the peptide's ionization and fragmentation in a mass spectrometer. Understanding these influences is critical for accurate characterization and sequencing.

Performance Comparison in Mass Spectrometry

The mass spectrometric analysis of peptides containing this compound is distinct from that of standard peptides. The following table summarizes the expected differences in key performance parameters.

FeaturePeptide with this compoundStandard Peptide (e.g., with Threonine)Peptide with N-methylated Threonine (No Protecting Groups)
Ionization Efficiency Generally good, but the bulky, hydrophobic protecting groups may slightly suppress ionization compared to unprotected peptides.High, especially with readily available protons for ionization.Good; N-methylation can slightly increase basicity and proton affinity.
Precursor Ion Stability Lower due to the labile Boc group, which can lead to in-source decay (fragmentation in the ion source).High, the peptide backbone is generally stable under soft ionization conditions.High, similar to standard peptides.
Fragmentation Pattern Complexity High. Shows characteristic neutral losses of the Boc and Bzl groups, in addition to backbone fragmentation. N-methylation can also induce specific fragmentation pathways.Moderate. Dominated by predictable b- and y-ion series from peptide bond cleavages.Moderate to High. Can show specific fragment ions due to the N-methyl group, potentially including methyl group migration.
Chromatographic Behavior (Reversed-Phase) Increased hydrophobicity due to the Boc and Bzl groups leads to longer retention times. The presence of conformers due to N-methylation can result in peak broadening or multiple peaks.[1]Standard retention time based on the overall amino acid composition.Slightly longer retention time compared to the non-methylated counterpart due to increased hydrophobicity.

Expected Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The collision-induced dissociation (CID) of peptides containing this compound is expected to be a composite of the fragmentation of its individual modifications.

ModificationExpected Characteristic FragmentationMass Loss (Da)
Boc Group Neutral loss of isobutylene.[2][3][4][5]56
Neutral loss of tert-butanol.[2]74
Neutral loss of the entire Boc group.[3]100
Benzyl (Bzl) Group Neutral loss of the benzyl group.[2]91
Neutral loss of toluene.92
N-Methyl Group Can influence the relative abundance of b- and y-ions and may lead to specific fragmentation pathways.[6]-
Threonine Side Chain Potential for neutral loss of water or acetaldehyde from the side chain, though this may be less favored with the benzyl protection.[7][8]18 (H₂O) or 44 (CH₃CHO)

In addition to these specific neutral losses, the standard b- and y-ion series resulting from peptide backbone fragmentation will also be present, although their relative abundance may be altered by the presence of the modifications.

Experimental Protocols

This section provides a detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of a synthetic peptide containing this compound.

Sample Preparation
  • Peptide Solubilization:

    • Accurately weigh approximately 1 mg of the lyophilized synthetic peptide.

    • Dissolve the peptide in 1 mL of a solvent mixture, such as 50% acetonitrile in water with 0.1% formic acid, to create a 1 mg/mL stock solution. For peptides with poor aqueous solubility due to the hydrophobic protecting groups, a small amount of dimethyl sulfoxide (DMSO) can be added to the initial solvent before dilution with the water/acetonitrile mixture.

    • Vortex the solution for 30 seconds to ensure it is fully dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm inner diameter, 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point for a protected peptide is a gradient of 20% to 80% B over 20-30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). To minimize in-source fragmentation of the labile Boc group, use optimized "soft" ionization conditions (e.g., lower capillary voltage and source temperature).[9]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 120 - 150 °C.

  • MS1 Scan Range: m/z 300 - 2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-45 eV) to ensure fragmentation of both the protecting groups and the peptide backbone. This allows for the observation of both the characteristic neutral losses and the sequence-informative b- and y-ions in a single experiment.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the expected fragmentation pathways for a peptide containing this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation solubilize Peptide Solubilization (1 mg/mL stock) dilute Working Solution (1-10 µg/mL) solubilize->dilute lc Reversed-Phase LC (C18 Column) dilute->lc ms1 MS1 Scan (Precursor Ion Selection) lc->ms1 ms2 MS/MS Analysis (CID Fragmentation) ms1->ms2 analyze Analyze Fragmentation (Neutral Losses, b/y ions) ms2->analyze sequence Sequence Confirmation analyze->sequence fragmentation_pathways cluster_neutral_loss Characteristic Neutral Losses cluster_backbone Backbone Fragmentation precursor [M+H]+ loss_boc Loss of Isobutylene (-56 Da) precursor->loss_boc loss_bzl Loss of Benzyl (-91 Da) precursor->loss_bzl loss_tbuoh Loss of t-Butanol (-74 Da) precursor->loss_tbuoh b_ions b-ions (N-terminus) precursor->b_ions y_ions y-ions (C-terminus) precursor->y_ions

References

A Comparative Yield Analysis of Boc-MeThr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a critical strategy for enhancing their therapeutic properties, including increased metabolic stability and improved cell permeability.[1][2] However, the synthesis of peptides containing these modified residues, such as those utilizing N-Boc-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), presents significant challenges, primarily due to steric hindrance. This guide provides a comparative analysis of the performance of this compound in solid-phase peptide synthesis (SPPS), with a focus on yield, and compares it with alternative strategies.

Executive Summary

The synthesis of peptides containing N-methylated amino acids like this compound is known to be challenging due to the steric bulk of the N-methyl group, which can lead to lower coupling efficiencies compared to their non-methylated counterparts.[3] To achieve satisfactory yields, the use of highly efficient coupling reagents is essential. The choice between the two primary SPPS strategies, Boc/Bzl and Fmoc/tBu, also plays a crucial role in the overall success of the synthesis. While the Boc/Bzl strategy, where this compound is employed, is a well-established method, the Fmoc/tBu strategy is often favored for its milder deprotection conditions, which can be advantageous for complex peptides.[4]

Comparative Yield Analysis

The yield of peptide synthesis is highly dependent on the specific amino acid sequence, the coupling reagents used, and the chosen synthesis strategy. For N-methylated amino acids, these factors are even more critical.

Data Presentation

The following table summarizes the expected coupling yields for different threonine derivatives and coupling conditions based on literature consensus. It is important to note that these are representative yields and can vary significantly based on the specific peptide sequence and reaction conditions.

Amino Acid DerivativeProtection StrategyCoupling ReagentTypical Coupling TimeEstimated Coupling Yield (%)Key Considerations
This compound Boc/BzlHBTU/HOBt/DIPEA120 min85-90[2]Standard uronium salt reagents may result in incomplete coupling.
This compound Boc/BzlHATU/DIPEA 60-120 min >95 [2]Highly recommended for sterically hindered amino acids. [5]
This compound Boc/BzlPyAOP/DIPEA 30-60 min High [1][6]Strong activating agent, suitable for difficult couplings.
Fmoc-N-Me-Thr(tBu)-OHFmoc/tBuHCTU/DIPEA60-120 min>95[2]Effective for many N-methylated residues.
Fmoc-N-Me-Thr(tBu)-OHFmoc/tBuHATU/DIPEA 60-120 min >95 [2]Often the reagent of choice for challenging couplings. [5]
Boc-Thr(Bzl)-OHBoc/BzlDIC/HOBt1-4 hoursGenerally high (>95)[4][7]Standard, cost-effective method for non-methylated amino acids.
Fmoc-Thr(tBu)-OHFmoc/tBuHBTU/DIPEA15-60 minGenerally high (>95)[4]Widely used in the Fmoc/tBu strategy.

Note: The yields for N-methylated amino acids are highly dependent on the position in the peptide sequence. Coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging and may require double coupling or longer reaction times.[3]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

SPPS Workflow cluster_cycle SPPS Cycle Resin Resin with N-terminal amine Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., with HATU) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Capping->Resin Next Cycle

Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound using HATU in Boc-SPPS

This protocol outlines the key steps for incorporating a this compound residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[4]

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[4]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Washing: Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-4 equivalents) and DIPEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 1-2 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test. A negative test indicates a complete reaction. If the test is positive, a second coupling may be necessary.[5]

  • Washing: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

Protocol 2: Coupling of Fmoc-N-Me-Thr(tBu)-OH using HATU in Fmoc-SPPS

This protocol describes the incorporation of the Fmoc-protected N-methylated threonine derivative.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a 20% solution of piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-N-Me-Thr(tBu)-OH (3-4 equivalents) with HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 1-2 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion with the bromophenol blue test.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Signaling Pathway and Experimental Workflow Visualization

The synthesis of peptides often targets specific biological pathways. The following diagrams illustrate a hypothetical signaling pathway where a synthesized peptide might act and the decision-making process for selecting a synthesis strategy.

Signaling_Pathway Peptide Synthesized Peptide (containing MeThr) Receptor Cell Surface Receptor Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

Caption: A decision tree for selecting a peptide synthesis strategy.

Conclusion

The use of this compound in peptide synthesis, while enabling the introduction of beneficial N-methylation, necessitates careful consideration of the synthetic strategy to achieve acceptable yields. The steric hindrance of the N-methyl group significantly impacts coupling efficiency, making the choice of a potent coupling reagent, such as HATU, paramount. While the Boc/Bzl strategy is a viable option, the Fmoc/tBu strategy with its milder deprotection conditions presents a strong alternative, particularly for longer or more complex peptides. The quantitative data, though generalized, clearly indicates that with optimized protocols and powerful coupling reagents, high coupling yields can be achieved for N-methylated amino acids. Researchers should carefully evaluate the specific requirements of their target peptide to select the most appropriate building blocks and synthesis strategy for optimal outcomes.

References

The Impact of Boc-MeThr(Bzl)-OH on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug design. N-methylation, the substitution of an amide proton with a methyl group, is a key modification that can significantly enhance the therapeutic potential of peptides. This guide provides a comprehensive comparison of Boc-MeThr(Bzl)-OH, a protected N-methylated threonine derivative, with its non-methylated counterpart and other alternatives. We will explore its impact on peptide synthesis, structure, and function, supported by experimental data and detailed protocols.

The Significance of N-Methylation in Peptide Therapeutics

N-methylation of the peptide backbone is a powerful tool for overcoming the inherent limitations of native peptides as drug candidates. This modification imparts several desirable properties:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, leading to a longer in-vivo half-life.[1][2]

  • Improved Cell Permeability: The replacement of a hydrogen bond donor (the amide proton) with a methyl group increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes.[1][2]

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone.[1][3][4] This can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1]

Comparing Protecting Group Strategies: Boc/Bzl vs. Fmoc/tBu

The synthesis of peptides incorporating N-methylated amino acids requires a careful selection of protecting groups. The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection (Thr) Benzyl (Bzl)tert-Butyl (tBu)
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Final Cleavage Strong acid (e.g., HF)Strong acid (e.g., TFA)
Orthogonality Not fully orthogonalFully orthogonal

The Boc/Bzl strategy, while being the more "classic" approach, is still widely used, particularly for the synthesis of complex or hydrophobic peptides.[5][6] However, the repetitive use of acid for Boc deprotection and the harsh final cleavage with HF require careful handling and specialized equipment. The Fmoc/tBu strategy offers milder deprotection conditions and is generally the preferred method for routine peptide synthesis.

Performance of this compound in Peptide Synthesis

The incorporation of N-methylated amino acids like this compound presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7][8]

Comparative Data on Coupling Efficiency:

Amino Acid DerivativeProtecting Group StrategyTypical Coupling TimeCoupling EfficiencyKey Considerations
Boc-Thr(Bzl)-OH Boc/Bzl1-2 hoursHighStandard coupling conditions are usually sufficient.
This compound Boc/Bzl2-4 hours (or longer)Moderate to HighRequires more potent coupling reagents (e.g., HATU, HBTU) and may necessitate double coupling or elevated temperatures. Prone to incomplete coupling, leading to deletion sequences.
Fmoc-Thr(tBu)-OH Fmoc/tBu1-2 hoursHighStandard coupling conditions are usually sufficient.
Fmoc-MeThr(tBu)-OH Fmoc/tBu2-4 hours (or longer)Moderate to HighSimilar challenges to this compound, requiring optimized coupling protocols.

Note: The data in this table is a summary of general observations from the literature. Specific yields and reaction times will vary depending on the peptide sequence, resin, and coupling reagents used.

Impact on Peptide Structure and Function: A Closer Look

The introduction of an N-methyl group on a threonine residue has profound effects on the resulting peptide's three-dimensional structure and its biological activity.

Structural Consequences

N-methylation significantly alters the conformational landscape of a peptide. This can be observed through various analytical techniques, with NMR spectroscopy being particularly informative.[3]

Comparative NMR Data for a Model Peptide (Ac-Ala-X-Ala-NHMe, where X is Thr or MeThr):

ParameterPeptide with L-ThreoninePeptide with N-Methyl-L-ThreonineStructural Implication
Hα Chemical Shift of X ~4.2 ppmDownfield shift to ~4.5 ppmAltered electronic environment around the α-carbon.
N-Methyl Protons N/ADistinct signals between 2.7-3.0 ppmDirect evidence of N-methylation. Peak doubling may indicate cis/trans isomers.[3]
³J(Hα, Hβ) Coupling Constant ~6.5 HzAltered valueChange in the side-chain rotamer population of the threonine residue.[3]
NOE/ROE Contacts Amide proton to neighboring protonsN-methyl protons to preceding and same residue protonsProvides information on the local conformation and the cis/trans state of the peptide bond.[3]

Note: The chemical shift values are illustrative and can vary depending on the solvent and the surrounding amino acid sequence.

Functional Implications

The structural changes induced by N-methylation directly translate to altered biological function.

Impact on Receptor Binding and Enzymatic Stability:

PropertyNon-Methylated PeptideN-Methylated PeptideRationale
Receptor Binding Affinity (Ki or IC50) VariesCan be significantly increased or decreasedN-methylation can lock the peptide in a high-affinity "bioactive" conformation or, conversely, a conformation that is unfavorable for binding.[1]
Enzymatic Stability (Half-life) Generally shortSignificantly increasedSteric hindrance from the N-methyl group prevents recognition and cleavage by proteases.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines a manual solid-phase synthesis of a model tripeptide (e.g., Ala-MeThr-Ala) on a Merrifield resin using the Boc/Bzl strategy.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g)

  • Boc-Ala-OH

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Dissolve Boc-Ala-OH (3 eq.) and DIEA (3 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Second Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step (double coupling).

    • Wash the resin with DMF and DCM.

  • Repeat steps 3-5 for the third amino acid (Boc-Ala-OH).

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF containing anisole at 0°C for 1 hour.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: NMR Analysis of a Peptide Containing N-Methyl-Threonine

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify characteristic signals, including the N-methyl singlet.

  • 2D NMR:

    • TOCSY: To identify the spin systems of the amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure. ROESY is often preferred for smaller peptides to avoid zero-crossing of the NOE signal.[3]

    • HSQC: To correlate protons to their directly attached carbons, which can help in resolving signal overlap.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and NOE/ROE patterns to determine the conformation of the peptide, including the rotameric state of the N-methyl-threonine side chain and the cis/trans isomerization of the peptide bond.

Signaling Pathway Modulation

The enhanced stability and conformational rigidity of peptides containing N-methyl-threonine make them attractive candidates for modulating various signaling pathways involved in disease.

Integrin Signaling Pathway

Integrins are key receptors in cell adhesion and signaling, and their dysregulation is implicated in cancer progression and metastasis.[9] The RGD peptide motif is a well-known ligand for several integrins. N-methylation of cyclic RGD peptides has been shown to produce highly active and selective antagonists of the αvβ3 integrin.[4]

Integrin_Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling Integrin αvβ3 Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds N_Me_RGD N-Methylated RGD Peptide N_Me_RGD->Integrin Antagonist (Inhibits Binding)

Caption: Integrin signaling pathway and its inhibition by N-methylated RGD peptides.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is a common target in cancer therapy.[3][7] Peptides containing N-methyl-threonine, due to their enhanced stability and optimized conformation, have the potential to be potent and sustained inhibitors of receptor tyrosine kinases that activate this pathway.[1]

PI3K_Akt_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Growth_Factor Growth Factor Growth_Factor->RTK Activates N_Me_Peptide N-Me-Thr Containing Peptide Inhibitor N_Me_Peptide->RTK Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its potential inhibition by N-methyl-threonine containing peptides.

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced therapeutic properties. While its incorporation presents synthetic challenges that require optimized protocols, the resulting peptides can exhibit significantly improved metabolic stability, altered conformational profiles, and potentially enhanced biological activity. The ability to fine-tune peptide structure and function through N-methylation makes this compound and other N-methylated amino acid derivatives indispensable tools in modern drug discovery and development. Further research focusing on direct, quantitative comparisons of different protected N-methylated amino acids will be crucial for the rational design of next-generation peptide therapeutics.

References

Orthogonality of Boc and Bzl Protecting Groups in Methanethiosulfonate (MeThr) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugation reagents, the strategic selection of protecting groups is a critical factor in achieving high yields and purity. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups, focusing on their orthogonality in the context of methanethiosulfonate (MeThr) reagent synthesis. The information presented is supported by established principles from solid-phase peptide synthesis (SPPS), a field where this protecting group pair is extensively utilized.

The synthesis of amino-functionalized MeThr reagents often requires the protection of both an amine and a thiol group in a precursor molecule, such as cysteamine or cysteine. The Boc group is a common choice for amine protection, while the Bzl group is frequently used to protect thiols. The successful synthesis of the target MeThr reagent hinges on the ability to selectively deprotect these functional groups without affecting the other. This concept is known as orthogonality.

The "Quasi-Orthogonal" Nature of the Boc/Bzl Strategy

In the realm of protecting group chemistry, two groups are considered orthogonal if they can be removed under distinct chemical conditions, allowing for selective deprotection.[1] The Boc/Bzl protecting group strategy is often described as "quasi-orthogonal" because both groups are cleaved under acidic conditions, albeit with significantly different acid strengths.[2] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the S-benzyl (S-Bzl) group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal.[2][3] This difference in acid lability is the cornerstone of their selective deprotection in a synthetic workflow.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes the typical conditions for the selective deprotection of Boc and Bzl groups, with data extrapolated from peptide synthesis literature.

Protecting GroupTarget Functional GroupDeprotection ReagentTypical ConditionsYield (%)Key Considerations
Boc AmineTrifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM), 0°C to room temperature, 30-120 min>95Potential for tert-butylation of sensitive residues. Scavengers may be needed.[4]
Bzl Thiol (as S-Bzl)Hydrogen Fluoride (HF)Anhydrous HF, 0°C, 30-60 min, with scavengers (e.g., anisole, p-cresol)70-90HF is highly corrosive and toxic, requiring specialized equipment. Scavengers are crucial to prevent side reactions from benzyl carbocations.[3][5]
Bzl Thiol (as S-Bzl)Sodium in liquid ammoniaAnhydrous liquid ammonia, -78°C to -33°CVariableAlternative to HF, but also requires specialized handling procedures.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of an amino-MeThr reagent using the Boc/Bzl orthogonal strategy and the decision-making process for selecting a deprotection strategy.

Orthogonal_Deprotection_Workflow cluster_protection Protection cluster_modification Methanethiosulfonylation cluster_deprotection Deprotection Amino-thiol Amino-thiol Boc-NH-R-S-Bzl Boc-NH-R-S-Bzl Amino-thiol->Boc-NH-R-S-Bzl Boc₂O, Benzyl Bromide Boc-NH-R-SH Boc-NH-R-SH Boc-NH-R-S-Bzl->Boc-NH-R-SH Na/NH₃ (l) or HF (alternative route) Boc-NH-R-S-SMe Boc-NH-R-S-SMe Boc-NH-R-SH->Boc-NH-R-S-SMe CH₃SO₂SMe H₂N-R-S-SMe H₂N-R-S-SMe Boc-NH-R-S-SMe->H₂N-R-S-SMe TFA/DCM

Caption: Orthogonal synthesis workflow for an amino-MeThr reagent.

Deprotection_Decision_Tree start Deprotection Strategy Selection boc_first Selective Boc Removal? start->boc_first bzl_first Selective Bzl Removal? boc_first->bzl_first No tfa Use TFA in DCM boc_first->tfa Yes simultaneous Simultaneous Deprotection? bzl_first->simultaneous No na_nh3 Use Na/NH₃ (l) bzl_first->na_nh3 Yes hf Use HF with scavengers simultaneous->hf Yes

References

The Strategic Application of Boc-MeThr(Bzl)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing N-methylated amino acids, presents unique challenges that necessitate a careful selection of protecting group strategies and synthetic protocols. Boc-MeThr(Bzl)-OH, a valuable building block for incorporating N-methylated threonine, offers advantages within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. However, its use requires a nuanced understanding of its reactivity and potential side reactions. This guide provides a comprehensive comparison of this compound with other protected threonine derivatives, supported by experimental data and detailed methodologies, to inform the strategic design of peptide synthesis campaigns.

Performance Comparison of Protected Threonine Derivatives

The choice between different protected threonine derivatives is fundamentally linked to the overarching synthetic strategy—primarily the Boc/Bzl versus the Fmoc/tBu approach. The incorporation of an N-methyl group on the threonine backbone introduces further considerations, mainly related to steric hindrance and its impact on coupling efficiency and racemization.

FeatureThis compoundBoc-Thr(Bzl)-OHFmoc-N-MeThr(tBu)-OHFmoc-Thr(tBu)-OH
Nα-Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection Bzl (Benzyl)Bzl (Benzyl)tBu (tert-butyl)tBu (tert-butyl)
Nα-Deprotection Moderate Acid (e.g., 25-50% TFA in DCM)Moderate Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)Base (e.g., 20% Piperidine in DMF)
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)Strong Acid (e.g., TFA)
Key Challenge Steric hindrance from N-methyl group, potential for Bzl group migration.Potential for Bzl group migration during repeated acidolysis.Steric hindrance from N-methyl group, potential for β-elimination under basic conditions.Standard Fmoc-SPPS protocols are generally effective.
Coupling Efficiency Generally lower due to steric hindrance; requires potent coupling reagents and optimized conditions.Generally high with standard coupling reagents.Lower than non-methylated analog; requires potent coupling reagents.Generally high with standard coupling reagents.
Racemization Risk Increased risk due to steric hindrance and potentially longer coupling times.Low with standard protocols.Increased risk, especially with prolonged exposure to base during coupling.Low with standard protocols.

Case Study: Synthesis of a Didemnin B Analogue Fragment

This case study focuses on the incorporation of a this compound residue into a linear peptide fragment representative of a Didemnin B precursor.

Objective: To synthesize the tetrapeptide fragment Boc-Leu-Pro-NMeThr(Bzl)-Val-OH.

Challenges: The key challenge in this synthesis is the coupling of the sterically hindered this compound to the preceding proline residue and the subsequent coupling of valine to the N-methylated threonine.

Experimental Protocol:

1. Resin Preparation and First Amino Acid Coupling:

  • Resin: Merrifield resin (1 g, 1.0 mmol/g substitution).

  • Swell the resin in dichloromethane (DCM) for 1 hour.

  • Couple Boc-Val-OH (3 eq.) to the resin using the cesium salt method for esterification to minimize racemization.

2. Peptide Chain Elongation (Iterative Cycles):

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq.), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow to pre-activate for 5 minutes.

    • Coupling: Add the pre-activated solution to the resin and agitate for 4 hours at room temperature.

    • Monitoring: Monitor the coupling reaction using the Kaiser test (will be negative for the secondary amine) and a more appropriate test for secondary amines like the chloranil test.

    • Double Coupling: If the coupling is incomplete, repeat the coupling step with fresh reagents.

  • Coupling of Subsequent Amino Acids (Boc-Pro-OH and Boc-Leu-OH):

    • Follow the same deprotection and neutralization steps.

    • For the coupling of Boc-Pro-OH and Boc-Leu-OH, standard coupling conditions using HBTU/HOBt or DIC/HOBt can be employed, although HATU is also effective.

3. Cleavage from Resin:

  • After the final Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of anisole as a scavenger to cleave the peptide from the resin and remove the benzyl protecting group.

  • Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

  • Precipitate the crude peptide in cold diethyl ether.

Expected Results: Due to the sterically hindered coupling of this compound, the crude peptide is expected to contain deletion sequences (e.g., Boc-Leu-Pro-Val-OH). Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to isolate the target peptide. The final yield of the purified tetrapeptide is anticipated to be in the range of 30-50%, which is considered acceptable for a sequence containing a challenging N-methylated residue.

Experimental Workflows and Decision Pathways

To navigate the complexities of synthesizing peptides with this compound, a systematic approach is crucial. The following diagrams, generated using Graphviz, illustrate the general workflow and a decision-making process for troubleshooting common issues.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HATU/HOAt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (HF/Anisole) Wash->Cleavage Final Step

General workflow for a single coupling cycle in Boc-SPPS incorporating this compound.

Troubleshooting_Workflow start Incomplete Coupling of This compound? increase_time Increase Coupling Time? start->increase_time Yes double_couple Perform Double Coupling? increase_time->double_couple Still Incomplete success Coupling Complete increase_time->success Complete change_reagent Use More Potent Coupling Reagent? (e.g., PyBOP, PyAOP) double_couple->change_reagent Still Incomplete double_couple->success Complete increase_temp Increase Temperature? (Microwave Synthesis) change_reagent->increase_temp Still Incomplete change_reagent->success Complete increase_temp->success Complete

Decision pathway for troubleshooting incomplete coupling of sterically hindered N-methylated amino acids.

Conclusion

This compound is a critical reagent for the synthesis of complex peptides containing N-methylated threonine residues using the Boc/Bzl strategy. While its incorporation presents challenges related to steric hindrance, leading to potentially lower coupling efficiencies and an increased risk of racemization, these obstacles can be overcome with optimized protocols. The use of potent coupling reagents such as HATU, extended reaction times, and, where appropriate, double coupling are effective strategies to achieve high-purity peptides. The robustness of the Boc/Bzl strategy, particularly for hydrophobic or aggregation-prone sequences, ensures that this compound remains a valuable tool for researchers in peptide chemistry and drug development. Careful planning and execution of the synthetic strategy, as outlined in this guide, are paramount for success.

A Comparative Guide to the Application of Boc-MeThr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly improve a peptide's resistance to proteolytic degradation, increase its membrane permeability, and modulate its conformation, which can lead to enhanced biological activity.[1][2][3] Boc-MeThr(Bzl)-OH is a key building block for introducing N-methylated threonine residues within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.

This guide provides a comprehensive comparison of this compound with its primary alternative in Fmoc-based synthesis, Fmoc-N-Me-Thr(tBu)-OH. It includes a review of experimental data, detailed protocols, and a discussion of the strategic considerations for choosing the appropriate derivative for your research needs.

Performance Comparison: this compound vs. Fmoc-N-Me-Thr(tBu)-OH

The choice between this compound and an Fmoc-protected counterpart is fundamentally tied to the overall peptide synthesis strategy employed: Boc/Bzl versus Fmoc/tBu. Each strategy has distinct advantages and disadvantages that influence the selection of building blocks and reagents.

The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based side-chain protecting groups, which are removed in the final cleavage step with strong acids like hydrofluoric acid (HF).[][5] In contrast, the Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection and tert-butyl-based side-chain protecting groups, which are cleaved with a strong acid like trifluoroacetic acid (TFA).[][5] The Fmoc strategy is generally considered milder and is more widely used in modern peptide synthesis.[6]

The primary challenge in incorporating N-methylated amino acids, regardless of the protecting group strategy, is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1][7] This is particularly pronounced when coupling an amino acid to an N-methylated residue.

Data Presentation

The following tables summarize quantitative data on the performance of different coupling reagents for sterically hindered N-methylated amino acids and compare the general characteristics of the Boc/Bzl and Fmoc/tBu synthesis strategies.

Table 1: Performance of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATUAminium/Uronium Salt20 - 45> 99.5Highly reactive and excellent for hindered couplings with low racemization.[8]
HCTUAminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.
PyBOPPhosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.
PyAOPPhosphonium Salt60 - 120> 95Particularly effective for coupling N-methylated amino acids to other N-methylated residues.[8]
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates and potential for side reactions.[8]

Table 2: Comparison of Boc/Bzl and Fmoc/tBu Strategies for N-Methylated Peptide Synthesis

FeatureBoc/Bzl Strategy (using this compound)Fmoc/tBu Strategy (using Fmoc-N-Me-Thr(tBu)-OH)
Nα-Deprotection Moderately strong acid (e.g., TFA)[][5]Mild base (e.g., 20% piperidine in DMF)[][5]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF)[][5]Strong acid (e.g., TFA)[][5]
Compatibility Good for base-sensitive sequences.Good for acid-sensitive sequences.[]
Purity Profile High purity is achievable, but harsh final cleavage can lead to side reactions.[5]Generally higher crude purity due to milder deprotection steps.[6]
Automation Amenable to automation.Widely used in automated synthesizers.

Experimental Protocols

The following are detailed methodologies for the incorporation of N-methylated threonine using both Boc and Fmoc strategies.

Protocol 1: Manual Solid-Phase Synthesis with this compound (Boc/Bzl Strategy)

1. Resin Swelling and First Amino Acid Loading:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).

2. Boc Deprotection:

  • Wash the resin with DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DCM, followed by a neutralization step with a 10% solution of diisopropylethylamine (DIEA) in DCM.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 eq.) to the solution to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature. A second coupling may be necessary to ensure complete reaction.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a weak color).

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

5. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Manual Solid-Phase Synthesis with Fmoc-N-Me-Thr(tBu)-OH (Fmoc/tBu Strategy)

1. Resin Swelling:

  • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[7]

  • Drain the solution, add a fresh portion of 20% piperidine in DMF, and agitate for an additional 15 minutes.[7]

  • Drain and wash the resin thoroughly with DMF.[7]

3. Coupling of Fmoc-N-Me-Thr(tBu)-OH (Double Coupling):

  • In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.[7]

  • Pre-activate for 2-5 minutes and then add the solution to the deprotected resin.[7]

  • Agitate for 1-2 hours at room temperature.[7]

  • Drain, wash with DMF, and repeat the coupling step with a fresh solution of the activated amino acid to ensure complete reaction.[7]

4. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids.

5. Final Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.[7]

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[7]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

  • Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether.[7]

  • Purify the crude peptide by RP-HPLC.[7]

Mandatory Visualizations

Integrin-Mediated Signaling Pathway

Peptides containing N-methylated amino acids have been explored for their potential to modulate protein-protein interactions, including those involving integrin receptors.[9] Integrins are transmembrane receptors that mediate cell-matrix adhesion and play crucial roles in cell signaling, influencing processes such as cell proliferation, survival, and migration.[10][11][12] The binding of ligands, such as peptides containing the RGD (Arg-Gly-Asp) motif, to integrins can trigger downstream signaling cascades.[9] N-methylation of these peptides can enhance their binding affinity and stability.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand RGD Peptide (e.g., with N-Me-Thr) Integrin Integrin Receptor (αβ heterodimer) Ligand->Integrin Binding & Activation FAK FAK Integrin->FAK Recruitment & Phosphorylation Src Src FAK->Src Activation PI3K PI3K FAK->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) FAK->MAPK_pathway Src->FAK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Survival, Migration) Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Integrin-mediated activation of downstream signaling pathways.

Experimental Workflow for N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids requires careful optimization of coupling conditions to overcome steric hindrance. The following workflow illustrates the key steps in solid-phase peptide synthesis (SPPS).

SPPS_Workflow Start Start: Resin Swelling Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of N-Methylated Amino Acid (e.g., this compound) with optimized reagents (e.g., HATU) Wash1->Coupling Wash2 Wash Coupling->Wash2 Check Check Coupling Completion (e.g., Kaiser Test) Wash2->Check Repeat_Coupling Repeat Coupling Check->Repeat_Coupling Incomplete Elongation Continue Chain Elongation Check->Elongation Complete Repeat_Coupling->Coupling Elongation->Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (HF for Boc/Bzl, TFA for Fmoc/tBu) Elongation->Final_Cleavage Final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure N-Methylated Peptide Purification->End

Caption: General workflow for solid-phase synthesis of N-methylated peptides.

Logical Decision Framework for Synthesis Strategy

The selection of a synthesis strategy should be based on the specific properties of the target peptide and the available laboratory resources.

Decision_Framework Start Target Peptide with N-Methylated Threonine Acid_Sensitive Does the peptide contain acid-sensitive residues? Start->Acid_Sensitive Base_Sensitive Does the peptide contain base-sensitive residues? Acid_Sensitive->Base_Sensitive No Fmoc_Strategy Choose Fmoc/tBu Strategy (Fmoc-N-Me-Thr(tBu)-OH) Acid_Sensitive->Fmoc_Strategy Yes Boc_Strategy Choose Boc/Bzl Strategy (this compound) Base_Sensitive->Boc_Strategy Yes Consider_Both Either strategy may be suitable. Consider cost and lab expertise. Base_Sensitive->Consider_Both No

Caption: Decision framework for selecting a peptide synthesis strategy.

References

A Comparative Guide to Coupling Reagents for Boc-MeThr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered and N-methylated amino acids is a critical challenge in peptide synthesis. The selection of an appropriate coupling reagent is paramount to achieving high yields and purity while minimizing side reactions. This guide provides an objective comparison of the performance of various coupling reagents with Boc-L-N-methylthreonine(O-benzyl)-OH (Boc-MeThr(Bzl)-OH), a sterically demanding building block, supported by experimental data and detailed protocols.

The primary challenge in coupling N-methylated amino acids like this compound arises from the steric hindrance posed by the N-methyl group, which reduces the nucleophilicity of the secondary amine.[1] This necessitates the use of highly reactive coupling reagents to facilitate efficient peptide bond formation. This guide evaluates the performance of common uronium/aminium-based reagents, phosphonium-based reagents, and carbodiimides.

Quantitative Performance Analysis

While direct comparative data for this compound is not extensively available in a single study, the following table summarizes the expected performance based on data from the coupling of other sterically hindered N-methylated amino acids and qualitative assessments from various sources. The data for HBTU and PyBroP is adapted from a study on the synthesis of a tripeptide containing a hindered N-methylated residue.[2] The performance of HATU and DIC/HOBt is estimated based on their known reactivity profiles with N-methylated amino acids.[3][4]

Coupling ReagentReagent TypeTypical Yield (%)Crude PurityRisk of EpimerizationKey Considerations
HATU Uronium/Aminium Salt> 95% (estimated)Very HighLowHighly efficient for hindered and N-methylated amino acids, often considered the gold standard.[3][4] Faster reaction times compared to HBTU.[4]
HBTU Uronium/Aminium Salt~80-90%[2]HighLow to ModerateGenerally effective, but can be less efficient than HATU for particularly difficult couplings.[3]
PyBOP Phosphonium Salt> 90% (estimated)HighLowA good alternative to uronium salts, known for suppressing racemization.[5] Byproducts are generally less problematic than those from BOP.
DIC/HOBt Carbodiimide< 70% (estimated)Moderate to LowModerateGenerally less effective for sterically hindered N-methylated amino acids.[5] More cost-effective for large-scale synthesis.
PyBroP Phosphonium Salt~90-95%[2]Very HighLowHighly reactive and effective for hindered couplings, but can be more expensive.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS).

General Resin Preparation and Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

Coupling Protocol using HATU
  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For couplings to another N-methylated residue, longer reaction times or a double coupling may be necessary.

  • Monitoring: Monitor the coupling completion using a qualitative test such as the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green suggests incomplete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and methanol.

Coupling Protocol using HBTU
  • Activation and Coupling: Dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add this solution to the deprotected peptide-resin, followed by the addition of DIPEA (6 equivalents).

  • Reaction: Agitate the reaction vessel at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Coupling Protocol using DIC/HOBt
  • Activation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction: Agitate the reaction vessel at room temperature for 4-12 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Mandatory Visualizations

Experimental Workflow

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_next Next Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF, DCM) Deprotect->Wash1 Preactivate Pre-activate Amino Acid (this compound + Coupling Reagent + Base) Wash1->Preactivate Deprotected Resin Couple Couple to Resin Preactivate->Couple React Agitate at Room Temp Couple->React Monitor Monitor with Bromophenol Blue Test React->Monitor Monitor->Couple Incomplete, Recouple Wash2 Wash Resin Monitor->Wash2 Coupling Complete Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleave Cleave Peptide from Resin Wash2->Cleave

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Peptide Coupling and Epimerization Pathway

G cluster_main Peptide Bond Formation cluster_side Side Reaction: Epimerization AA_COOH This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) AA_COOH->Activated_Ester + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, DIC) Peptide_Bond Dipeptide (Peptide Bond Formed) Activated_Ester->Peptide_Bond + Peptide-NH2 Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Base-catalyzed proton abstraction Peptide_NH2 N-terminal Amine of Peptide Chain Epimerized_AA Epimerized Amino Acid (D-configuration) Oxazolone->Epimerized_AA Reprotonation Epimerized_Peptide Diastereomeric Peptide Epimerized_AA->Epimerized_Peptide Coupling

Caption: Simplified pathways for peptide bond formation and the epimerization side reaction.

Discussion and Recommendations

The choice of coupling reagent for this compound significantly impacts the success of peptide synthesis.

  • For High Efficiency and Purity: HATU is the recommended reagent for coupling this compound, especially in challenging sequences.[3][4] Its ability to form a highly reactive OAt-ester leads to faster and more complete reactions, minimizing the formation of deletion sequences.[4] Phosphonium reagents like PyBroP and PyBOP are also excellent choices, with PyBroP showing very high yields in couplings of hindered N-methylated amino acids.[2]

  • For Routine Synthesis and Cost-Effectiveness: While less efficient for this specific application, HBTU can still provide good results and is a widely used reagent.[2] For large-scale synthesis where cost is a primary concern, a carbodiimide-based approach with DIC/HOBt might be considered, although optimization of reaction times and potentially double couplings would be necessary to achieve acceptable yields.

  • Minimizing Epimerization: Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a potential side reaction during the activation of the carboxylic acid.[6] The use of additives like HOBt or HOAt (present in HBTU and HATU, respectively) significantly suppresses this side reaction.[6] The reaction conditions, including the choice of base and solvent, also play a crucial role in preventing epimerization.

References

Safety Operating Guide

Navigating the Disposal of Boc-MeThr(Bzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-MeThr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine), a key reagent in peptide synthesis.

Core Physicochemical and Safety Data

Understanding the properties of a substance is the first step toward its safe handling and disposal. The following table summarizes the key data for Boc-N-Me-Tyr(Bzl)-OH, which is considered a close analogue to this compound.

PropertyValue
CAS Number 64263-81-6[1][2]
Molecular Formula C22H27NO5[2][3]
Molecular Weight 385.45 g/mol [2][3]
Appearance Light beige or white to off-white crystalline solid/powder[1][4]
Melting Point 130-134 °C[3][5]
Storage 2-8°C, sealed in a dry place[5]

Hazard Profile : Based on information for similar Boc-protected amino acids, this compound should be handled as a combustible solid. While not classified as acutely hazardous, it may be an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of in the general trash or down the drain.

Experimental Protocol for Waste Collection and Disposal:

  • Containerization :

    • Place all solid waste this compound into a designated and clearly labeled waste container.

    • For solutions containing this compound, use a separate, compatible container for liquid waste. Do not mix with incompatible waste streams.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach the appropriate hazard pictograms as required by your institution's and local regulations.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Ensure the storage area is away from incompatible materials, heat, and sources of ignition.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with the accurately labeled container and any necessary documentation.

Spill Management:

In the event of a spill:

  • Solid Spills : Carefully sweep the material to avoid generating dust. Place the collected material into a labeled waste container.

  • Liquid Spills (if dissolved) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container.

  • Decontaminate the spill area after cleanup and ensure the area is well-ventilated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Prohibited Actions A This compound Waste (Solid or in Solution) B Segregate into appropriate waste stream A->B J Do NOT dispose in regular trash A->J K Do NOT pour down the drain A->K C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Place in designated, compatible waste container C->E D->E F Label container with: - Full Chemical Name - Quantity & Solvent (if any) - Hazard Information E->F G Store sealed container in designated waste area F->G H Contact Institutional EHS for waste pickup G->H I Proper Disposal via Licensed Contractor H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Boc-MeThr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the proper handling and disposal of Boc-MeThr(Bzl)-OH, a valuable reagent in drug development and peptide synthesis. This guide provides researchers, scientists, and drug development professionals with procedural steps to ensure safe laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, which is likely a powdered substance.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and potential splashes.[2][3][4]
Hand Protection Nitrile GlovesPowder-free, chemical-resistantPrevents skin contact and absorption. Double gloving is recommended for enhanced protection.[2][5]
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection Dust Mask/RespiratorN95 or higherPrevents inhalation of fine powder particles. Use in a well-ventilated area or fume hood.[4][5]

This data is compiled from general laboratory safety guidelines and SDS information for similar compounds.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from receiving the compound to its use in a reaction.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction a Receiving and Inspection b Donning Appropriate PPE a->b c Working in a Ventilated Area b->c d Weighing of Compound c->d Proceed with caution e Dissolving in Solvent d->e f Transfer to Reaction Vessel e->f g Initiate and Monitor Reaction f->g Begin experiment

Figure 1. A logical workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Donning PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Ventilation: Conduct all handling operations within a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation risks.[1]

  • Weighing: Carefully weigh the desired amount of the powdered compound. Avoid creating dust clouds.

  • Dissolution: Add the solvent to the solid slowly to prevent splashing.

  • Transfer: Use appropriate glassware to transfer the solution to the reaction vessel.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

cluster_waste Waste Management h Segregate Contaminated PPE j Label Waste Containers Clearly h->j i Collect Unused Compound and Solutions i->j k Dispose According to Institutional Guidelines j->k

Figure 2. A streamlined process for the disposal of waste related to this compound.

Disposal Protocol:

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated solid waste container.

  • Unused Compound: Collect any unused solid this compound and its solutions in a clearly labeled hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and any associated hazards.

  • Institutional Guidelines: Follow your institution's specific protocols for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.